molecular formula C14H15NO B1170018 Red 17 CAS No. 1342-80-9

Red 17

Cat. No.: B1170018
CAS No.: 1342-80-9
Attention: For research use only. Not for human or veterinary use.
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Description

Red 17, systematically known as Allura Red AC (Color Index 16035, FD&C Red 40, or E129), is a disodium salt of a red azo dye with the molecular formula C18H14N2Na2O8S2 and a molar mass of 496.42 g·mol⁻¹ . This compound appears as a red powder and is highly soluble in water, with maximum absorbance at approximately 504 nm . It is synthesized via an azo coupling reaction between diazotized cresidinesulfonic acid and 2-naphthol-6-sulfonic acid . This dye has significant research value across multiple fields. In food science and toxicology , it serves as a model compound in studies investigating the stability, analytical detection, and environmental impact of synthetic colorants . Research into its mechanism of action includes its behavior as an azo dye and its interactions in various matrices. Furthermore, its well-characterized properties make it a useful tool in method development for chromatography and spectroscopy, as well as in materials science for coloring experimental polymers and coatings . This product is provided For Research Use Only (RUO) . It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use, or for any form of human consumption.

Properties

CAS No.

1342-80-9

Molecular Formula

C14H15NO

Synonyms

Naphthol red medium

Origin of Product

United States

Foundational & Exploratory

Technical Guide: D&C Red 17 - Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D&C Red 17, also known by its Colour Index name Solvent Red 23, is a synthetic diazo color additive.[1][2] It is widely used in the formulation of cosmetics and externally applied drugs to impart a vibrant red hue.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, analytical methodologies, and toxicological profile of D&C this compound, intended to serve as a valuable resource for professionals in research and development.

Chemical Structure and Identification

D&C this compound is chemically identified as 1-[[4-(phenylazo)phenyl]azo]-2-naphthalenol. Its structure features two azo groups (-N=N-), which are responsible for its characteristic color.

Chemical Structure:

Table 1: Chemical Identification of D&C this compound

IdentifierValueReference
IUPAC Name 1-[[4-(phenylazo)phenyl]azo]-2-naphthalenol[1]
CAS Number 85-86-9[4]
Colour Index CI 26100[5]
Synonyms Solvent Red 23, Sudan III, Toney Red[6]

Physicochemical Properties

D&C this compound is a reddish-brown crystalline solid or a dark red powder. It is characterized by its solubility in oils and organic solvents and its insolubility in water.

Table 2: Physicochemical Properties of D&C this compound

PropertyValueReference
Molecular Formula C₂₂H₁₆N₄O[7]
Molecular Weight 352.39 g/mol [7]
Appearance Reddish-brown crystals or dark red powder
Melting Point 199 °C
Solubility
    WaterInsoluble
    OilsSoluble[3]
    EthanolSoluble
    AcetoneSoluble
    ChloroformSoluble
UV-Vis Absorption Maxima (λmax)
    In Ethanol~508 nm
    In Chloroform~510 nm

Experimental Protocols

Determination of Impurities by Ultra-High-Performance Liquid Chromatography (UHPLC)

This method is used for the quantitative determination of organic impurities in D&C this compound, such as aniline, 4-aminoazobenzene, and 2-naphthol.

Methodology:

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.2 M ammonium acetate and acetonitrile.

  • Sample Preparation: Accurately weigh a sample of D&C this compound and dissolve it in a suitable solvent, such as chloroform. Further dilute with the mobile phase to the desired concentration.

  • Calibration: Prepare a series of standard solutions of the potential impurities (aniline, 4-aminoazobenzene, 2-naphthol) of known concentrations.

  • Analysis: Inject the sample and standard solutions into the UHPLC system. Monitor the elution of the compounds using the PDA detector at appropriate wavelengths.

  • Quantification: Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Purity Assay by High-Performance Liquid Chromatography (HPLC-UV)

This method can be employed for the determination of the purity of D&C this compound.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV-Vis detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of methanol and an aqueous buffer (e.g., potassium dihydrogen phosphate).

  • Sample Preparation: Prepare a standard solution of D&C this compound of known concentration in the mobile phase. Prepare a sample solution of the batch to be tested at approximately the same concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram.

Toxicological Profile

The safety of D&C this compound has been evaluated by various regulatory bodies.

  • Acute Toxicity: D&C this compound exhibits low acute oral toxicity.[8]

  • Mutagenicity: It has not been found to be mutagenic in bacterial reverse mutation (Ames) assays.[9]

  • Developmental and Reproductive Toxicity: Studies have not shown evidence of developmental or reproductive toxicity.[9]

  • Skin Sensitization: There is some evidence to suggest that D&C this compound may have skin sensitization potential.[9]

  • Carcinogenicity: A review has noted that this substance can be transformed into carcinogenic metabolites by human skin and gut microbiomes.[8]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of D&C this compound purity and impurity profiling.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis Sample D&C this compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution UHPLC UHPLC for Impurity Profiling Dilution->UHPLC Inject HPLC HPLC for Purity Assay Dilution->HPLC Inject Chromatogram_Impurity Impurity Chromatogram UHPLC->Chromatogram_Impurity Chromatogram_Purity Purity Chromatogram HPLC->Chromatogram_Purity Quantification Quantification of Impurities & Purity Chromatogram_Impurity->Quantification Chromatogram_Purity->Quantification Report Report Quantification->Report

References

In-Depth Technical Guide: The Core Mechanism of Action of Solvent Red 23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Red 23, also widely known as Sudan III, is a lipophilic diazo dye with a history of use in various industrial applications and as a biological stain for lipids. Despite its utility, significant toxicological concerns have been raised regarding its mechanism of action, primarily centered on its metabolic activation into carcinogenic intermediates. This technical guide provides a comprehensive overview of the core mechanisms underlying the biological effects of Solvent Red 23, with a focus on its metabolic pathways, genotoxicity, and its influence on cellular signaling cascades. This document is intended for researchers, scientists, and drug development professionals to support a deeper understanding of the toxicological profile of this compound.

Metabolic Activation: The Genesis of Toxicity

The primary mechanism of action of Solvent Red 23 is not attributed to the parent molecule itself but rather to its metabolic transformation following exposure. The key event is the reductive cleavage of its azo bonds, a process primarily carried out by azoreductase enzymes.

Enzymatic Azo Reduction

Both hepatic microsomal enzymes and enzymes produced by the intestinal microflora are capable of reducing the azo linkages of Solvent Red 23.[1][2] This enzymatic action breaks the molecule into smaller aromatic amines. The most significant of these metabolites is 4-aminoazobenzene, a compound classified as a potential human carcinogen.[3]

The metabolic conversion of Solvent Red 23 to its constituent aromatic amines is a critical initiating step in its toxicity.

Role of Cytochrome P450

Studies have shown that Solvent Red 23 can induce the expression of cytochrome P-448, a member of the cytochrome P450 family (specifically, the CYP1A subfamily). This induction is significant as cytochrome P450 enzymes are involved in the metabolic activation of various procarcinogens. The induction of these enzymes by Solvent Red 23 could, therefore, potentiate its own toxicity or that of other xenobiotics.

Genotoxicity and Carcinogenicity: The Molecular Impact

The carcinogenic potential of Solvent Red 23 is a direct consequence of the genotoxic nature of its metabolites, particularly 4-aminoazobenzene.

DNA Adduct Formation

Metabolically activated 4-aminoazobenzene can covalently bind to DNA, forming DNA adducts. This process is considered a crucial event in the initiation of carcinogenesis. The formation of these adducts can lead to mutations during DNA replication and, ultimately, to the development of cancer. Quantitative analysis of 4-aminoazobenzene-DNA adducts has been achieved using techniques like 32P-postlabeling and enzyme-linked immunosorbent assays (ELISA).[4][5][6]

The logical flow from metabolic activation to genotoxicity is illustrated in the following diagram:

Solvent Red 23 Solvent Red 23 Azoreductases (Liver, Gut Microbiota) Azoreductases (Liver, Gut Microbiota) Solvent Red 23->Azoreductases (Liver, Gut Microbiota) Metabolism 4-Aminoazobenzene 4-Aminoazobenzene Azoreductases (Liver, Gut Microbiota)->4-Aminoazobenzene Metabolic Activation (e.g., N-hydroxylation) Metabolic Activation (e.g., N-hydroxylation) 4-Aminoazobenzene->Metabolic Activation (e.g., N-hydroxylation) Reactive Metabolites Reactive Metabolites Metabolic Activation (e.g., N-hydroxylation)->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Genotoxicity & Carcinogenicity Genotoxicity & Carcinogenicity DNA Adducts->Genotoxicity & Carcinogenicity

Caption: Metabolic activation pathway of Solvent Red 23 leading to genotoxicity.

Mutagenicity

While direct quantitative data for the mutagenicity of Solvent Red 23 in standard bacterial reverse mutation assays (Ames test) is not extensively available in a consolidated format, the genotoxic nature of its metabolites strongly suggests a mutagenic potential. The Ames test is a common method to assess the mutagenic properties of chemicals. A typical protocol involves exposing different strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537), with and without metabolic activation (S9 fraction), to the test substance and quantifying the number of revertant colonies.

Cellular Signaling Pathways

Recent research indicates that azo dyes, including Solvent Red 23, can modulate key cellular signaling pathways involved in xenobiotic metabolism and oxidative stress response.

Aryl Hydrocarbon Receptor (AhR) Activation

Sudan dyes have been shown to interact with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of a variety of genes, including those encoding drug-metabolizing enzymes like cytochrome P450s.[4] Activation of the AhR signaling pathway by Solvent Red 23 can lead to the induction of CYP1A enzymes, which, as mentioned earlier, can be involved in the metabolic activation of procarcinogens.

cluster_nucleus Nucleus Solvent Red 23 Solvent Red 23 AhR AhR Solvent Red 23->AhR Binds and Activates ARNT ARNT AhR->ARNT Dimerizes with XRE XRE ARNT->XRE Binds to CYP1A Gene Transcription CYP1A Gene Transcription XRE->CYP1A Gene Transcription Induces

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by Solvent Red 23.

Nrf2 Signaling Pathway

Exposure to azo dyes has been linked to the induction of oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[3][5][6][7] While direct studies on Solvent Red 23 are limited, it is plausible that the oxidative stress induced by its metabolism could activate the Nrf2 pathway, leading to the upregulation of antioxidant and phase II detoxifying enzymes.

Physicochemical Interaction: Lipid Staining

Beyond its toxicological properties, Solvent Red 23 is well-known for its application as a lysochrome, or fat-soluble dye, for the histological staining of lipids. This property is based on its high lipophilicity, allowing it to preferentially partition into and accumulate in lipid-rich structures within cells and tissues. This mechanism is physical rather than chemical, relying on the principle of differential solubility.

Quantitative Data Summary

While comprehensive quantitative data for Solvent Red 23 is dispersed across various studies, the following table summarizes key findings related to its biological interactions.

ParameterOrganism/SystemMethodKey FindingReference
DNA Adduct Formation (4-aminoazobenzene) Rat LiverELISA50% inhibition at 10-20 fmol of modified base[4][5]
Cytochrome P-448 Induction Rat Liver MicrosomesSpectrophotometryMarked increase in levels[8]
UDP-Glucuronosyltransferase Induction Rat Liver MicrosomesEnzyme Activity AssayActivity induced towards 1-naphthol and estradiol[8]
Glutathione-S-Transferase Induction Not SpecifiedNot SpecifiedMentioned as a detoxifying enzyme induced by Sudan III
AhR Binding Mouse[3H]TCDD Replacement AssaySudan III showed binding activity[4]
Nrf2 Activation (Azo Dyes) Human Textile WorkersELISASignificantly higher Nrf2 activity in exposed group[3][6][7][8]

Experimental Protocols

Quantification of 4-Aminoazobenzene-DNA Adducts by Competitive ELISA

Objective: To quantify the level of 4-aminoazobenzene-DNA adducts in a sample.

Methodology:

  • Antigen Coating: Microtiter plates are coated with a known amount of 4-aminoazobenzene-modified DNA.

  • Sample and Antibody Incubation: DNA samples extracted from tissues exposed to Solvent Red 23 are mixed with a specific primary antibody against 4-aminoazobenzene-DNA adducts. This mixture is then added to the coated wells.

  • Competition: The 4-aminoazobenzene-DNA adducts in the sample compete with the coated adducts for binding to the primary antibody.

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added. A substrate for the enzyme is then added, and the resulting colorimetric or fluorometric signal is measured.

  • Quantification: The signal is inversely proportional to the amount of adducts in the sample. A standard curve is generated using known concentrations of 4-aminoazobenzene-modified DNA to quantify the adduct levels in the experimental samples.

cluster_setup Assay Setup cluster_reaction Competitive Binding cluster_detection Detection Coat Plate with 4-AAB-DNA Adducts Coat Plate with 4-AAB-DNA Adducts Add to Coated Plate Add to Coated Plate Coat Plate with 4-AAB-DNA Adducts->Add to Coated Plate Prepare Sample DNA Prepare Sample DNA Incubate Sample DNA and Primary Antibody Incubate Sample DNA and Primary Antibody Prepare Sample DNA->Incubate Sample DNA and Primary Antibody Primary Antibody Primary Antibody Primary Antibody->Incubate Sample DNA and Primary Antibody Incubate Sample DNA and Primary Antibody->Add to Coated Plate Competition Occurs Competition Occurs Add to Coated Plate->Competition Occurs Add Enzyme-Linked Secondary Antibody Add Enzyme-Linked Secondary Antibody Competition Occurs->Add Enzyme-Linked Secondary Antibody Add Substrate Add Substrate Add Enzyme-Linked Secondary Antibody->Add Substrate Measure Signal Measure Signal Add Substrate->Measure Signal

References

An In-depth Technical Guide to the Synthesis and Purification of Sudan III Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sudan III, a fat-soluble diazo dye. The document details the chemical principles, experimental protocols, and characterization data relevant to the production of high-purity Sudan III for research and development applications.

Introduction

Sudan III, chemically known as 1-((4-(phenylazo)phenyl)azo)-2-naphthol, is a lysochrome dye widely used in histology and other scientific disciplines for the staining of lipids, triglycerides, and lipoproteins.[1][2] Its strong affinity for nonpolar substances makes it a valuable tool for visualizing fat deposits in biological tissues. The synthesis of Sudan III is a classic example of diazo coupling, a fundamental reaction in dye chemistry. This guide presents a detailed methodology for its synthesis and subsequent purification to achieve a high degree of purity, essential for reliable and reproducible experimental outcomes.

Synthesis of Sudan III

The synthesis of Sudan III is a two-step process. The first step involves the formation of the diazonium salt of p-phenylazoaniline (also known as 4-aminoazobenzene). The second step is the azo coupling of this diazonium salt with 2-naphthol.

Chemical Principles

The synthesis pathway begins with the diazotization of the primary aromatic amine, p-phenylazoaniline. This reaction is typically carried out in a cold, acidic solution with sodium nitrite to form the highly reactive diazonium salt. The subsequent coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and attacks the electron-rich ring of 2-naphthol, which is activated under alkaline conditions.

Experimental Protocol: Synthesis

Materials:

  • p-Phenylazoaniline (4-aminoazobenzene)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol (β-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

Step 1: Diazotization of p-Phenylazoaniline

  • In a beaker, dissolve a specific molar equivalent of p-phenylazoaniline in a solution of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a chilled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the cooled p-phenylazoaniline solution. Maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.

Step 2: Azo Coupling with 2-Naphthol

  • In a separate beaker, dissolve 2-naphthol (1 molar equivalent) in a dilute aqueous solution of sodium hydroxide.

  • Cool this alkaline solution of 2-naphthol in an ice bath to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A reddish-brown precipitate of Sudan III will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the crude Sudan III precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification of Sudan III

The crude Sudan III synthesized requires purification to remove unreacted starting materials and by-products. Recrystallization and column chromatography are effective methods for obtaining high-purity Sudan III.

Experimental Protocol: Recrystallization

Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of Sudan III.[3]

Procedure:

  • Dissolve the crude Sudan III in a minimum amount of hot ethanol.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • As the solution cools, reddish-brown crystals of pure Sudan III will form.

  • To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the dye.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified Sudan III crystals.

Experimental Protocol: Column Chromatography

Stationary Phase: Silica gel is a suitable adsorbent for the column chromatography of Sudan III.

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate in a ratio of approximately 9:1 (v/v), can be effective. The polarity of the mobile phase can be adjusted to achieve optimal separation.

Procedure:

  • Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Dissolve a small amount of crude Sudan III in a minimum volume of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the separation of the components using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure Sudan III.

  • Evaporate the solvent from the combined fractions to obtain the purified Sudan III.

Characterization of Sudan III

The purity and identity of the synthesized and purified Sudan III can be confirmed through various analytical techniques.

Physical Properties
PropertyValue
Appearance Reddish-brown powder or crystalline solid[4]
Molecular Formula C₂₂H₁₆N₄O
Molecular Weight 352.39 g/mol
Melting Point 199 °C (decomposes)[5][6][7]
Spectroscopic Data

UV-Visible Spectroscopy:

In ethanol, Sudan III exhibits a maximum absorption (λmax) in the range of 508-512 nm.[8] The UV-Vis spectrum also shows absorption peaks in the regions of 200-230 nm and 340-360 nm.[9]

Solventλmax (nm)
Ethanol508-512[8]
Chloroform~517[10]
Hexane254-362[11]
Acetonitrile264-364[11]

FT-IR Spectroscopy:

The FT-IR spectrum of Sudan III is expected to show characteristic absorption bands corresponding to its functional groups. These include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • N=N stretching: A weak to medium intensity band around 1400-1450 cm⁻¹ characteristic of the azo group.

  • C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.

  • C-H stretching: Bands above 3000 cm⁻¹ for aromatic C-H bonds.

  • C-O stretching: A band in the 1200-1300 cm⁻¹ region.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of Sudan III will show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) due to the protons on the phenyl and naphthyl rings. The proton of the hydroxyl group may appear as a broad singlet, and its chemical shift can be solvent-dependent.

Diagrams

Synthesis Pathway of Sudan III

Sudan_III_Synthesis cluster_reactants p_phenylazoaniline p-Phenylazoaniline diazonium_salt Diazonium Salt Intermediate p_phenylazoaniline->diazonium_salt Diazotization sudan_iii Sudan III diazonium_salt->sudan_iii Azo Coupling two_naphthol 2-Naphthol two_naphthol->sudan_iii reagents1 NaNO₂, HCl 0-5 °C reagents2 NaOH (aq) 0-5 °C

Caption: Chemical synthesis pathway of Sudan III.

Purification Workflow for Sudan III

Purification_Workflow crude Crude Sudan III recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization column_chromatography Column Chromatography (Silica Gel) crude->column_chromatography Alternative pure Pure Sudan III recrystallization->pure column_chromatography->pure characterization Characterization (MP, UV-Vis, FT-IR, NMR) pure->characterization

Caption: General purification and characterization workflow.

References

A Comprehensive Toxicological Profile of Sudan III (CAS 85-86-9) and Solvent Red 24 (CAS 85-83-6)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the toxicological data for two structurally related azo dyes: Sudan III (CAS 85-86-9, also known as Solvent Red 23) and Solvent Red 24 (CAS 85-83-6, also known as Sudan IV). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. It consolidates quantitative toxicological data, details the methodologies of key experimental protocols, and visualizes the primary metabolic and signaling pathways associated with the toxicity of these compounds.

Executive Summary

Sudan III and Solvent Red 24 are synthetic, oil-soluble azo dyes. Toxicological evaluation of these compounds indicates potential health risks, including genotoxicity and carcinogenicity, primarily driven by their metabolic activation into reactive aromatic amines. These metabolites can form DNA adducts, leading to mutations and cellular damage. This guide presents a comparative analysis of the available toxicological data for both dyes, offering insights into their mechanisms of toxicity.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for Sudan III and Solvent Red 24.

Table 1: Acute Oral Toxicity Data

CompoundCAS NumberTest SpeciesLD50 (Median Lethal Dose)Reference
Sudan III (Solvent Red 23)85-86-9Rat>5000 mg/kg
Solvent Red 24 (Sudan IV)85-83-6Rat3,600 mg/kg[1]

Table 2: Genotoxicity and Carcinogenicity Summary

CompoundCAS NumberGenotoxicityCarcinogenicity Classification
Sudan III (Solvent Red 23)85-86-9Positive in some in vitro assays; evidence of DNA damage.[2][3]IARC Group 3: Not classifiable as to its carcinogenicity to humans.[4]
Solvent Red 24 (Sudan IV)85-83-6Mutagenicity data reported.[5]IARC Group 3: Not classifiable as to its carcinogenicity to humans.[1]

Key Experimental Protocols

The assessment of the toxicological profile of Sudan III and Solvent Red 24 relies on a battery of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for the key experiments cited in this guide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The test utilizes several strains of S. typhimurium that contain mutations in the genes involved in histidine synthesis, rendering them unable to grow on a histidine-free medium. The assay measures the ability of a test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies.

Methodology:

  • Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) is selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as many compounds become mutagenic only after metabolic activation.[6][7]

  • Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.[6][8]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. They can result from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).

Methodology:

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, or HepG2 cells) are cultured in a suitable medium.

  • Exposure: The cells are treated with the test substance at various concentrations, with and without metabolic activation (S9 fraction).

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[4][9]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).[10]

  • Scoring: The frequency of micronucleated cells is determined by microscopic examination of at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[4]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA strand breaks in individual eukaryotic cells.

Principle: Cells are embedded in a thin layer of agarose on a microscope slide and lysed to remove membranes and proteins, leaving behind the nuclear DNA ("nucleoids"). During electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[11][12]

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the test system.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.

  • Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline (pH > 13) or neutral buffer. Electrophoresis is conducted to allow the migration of fragmented DNA.[13]

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green I) and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.[6]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of Sudan III and Solvent Red 24 is intrinsically linked to their metabolism, which can lead to the generation of reactive species that interact with cellular macromolecules and disrupt normal signaling pathways.

Metabolic Activation of Azo Dyes

The primary mechanism of genotoxicity for azo dyes involves their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process leads to the formation of reactive electrophilic metabolites that can covalently bind to DNA, forming DNA adducts.

Metabolic_Activation Azo Dye Azo Dye CYP450 Enzymes CYP450 Enzymes Azo Dye->CYP450 Enzymes Metabolism Reactive Metabolites (e.g., Aromatic Amines) Reactive Metabolites (e.g., Aromatic Amines) CYP450 Enzymes->Reactive Metabolites (e.g., Aromatic Amines) Detoxification Detoxification CYP450 Enzymes->Detoxification DNA Adducts DNA Adducts Reactive Metabolites (e.g., Aromatic Amines)->DNA Adducts Binds to DNA Excretion Excretion Detoxification->Excretion

Caption: Metabolic activation of azo dyes by cytochrome P450 enzymes.

Oxidative Stress and the Nrf2 Signaling Pathway

The formation of reactive metabolites during the metabolism of azo dyes can lead to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress.

Oxidative_Stress_Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocates to Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription Antioxidant Proteins Antioxidant Proteins Antioxidant Genes->Antioxidant Proteins Translation Antioxidant Proteins->ROS Neutralizes

Caption: The Nrf2 signaling pathway in response to oxidative stress.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics, including azo dyes. Activation of the AhR pathway can induce the expression of drug-metabolizing enzymes, such as CYP1A1, which are involved in the metabolic activation of these dyes.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azo_Dye Azo Dye AhR_complex AhR-Hsp90 Complex Azo_Dye->AhR_complex Binds to AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Complex AhR_ligand->AhR_ARNT Translocates to Nucleus XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds to ARNT ARNT CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Induces Transcription CYP1A1_mRNA CYP1A1_mRNA CYP1A1_Gene->CYP1A1_mRNA Transcription CYP1A1_Protein CYP1A1_Protein CYP1A1_mRNA->CYP1A1_Protein Translation CYP1A1_Protein->Azo_Dye Metabolizes

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

The toxicological profiles of Sudan III and Solvent Red 24 indicate that both compounds pose potential health risks, primarily related to their genotoxic and carcinogenic potential following metabolic activation. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a comprehensive resource for understanding the toxicology of these azo dyes. Further research is warranted to fully elucidate the quantitative risk these compounds pose to human health and to develop strategies to mitigate exposure and potential adverse effects.

References

The Solubility Profile of D&C Red 17 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D&C Red 17 (also known as Solvent Red 23 or C.I. 26100), a synthetic disazo dye. Understanding the solubility of this colorant in various organic solvents is critical for its application in cosmetics, pharmaceuticals, and other industrial formulations. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of D&C this compound is a key parameter for formulators, influencing everything from the stability and homogeneity of a product to its color intensity. The following table summarizes the available quantitative solubility data for D&C this compound in several common organic solvents at 20°C.

SolventChemical FormulaSolubility at 20°C (g/L)
DichloromethaneCH₂Cl₂17.1
Methylbenzene (Toluene)C₇H₈7.7
Butyl AcetateC₆H₁₂O₂3.2
AcetoneC₃H₆O3.1
Ethyl Alcohol (Ethanol)C₂H₅OH2.1

Note: Data is based on publicly available technical datasheets. Values should be considered as guidelines and may vary depending on the specific grade and purity of both the dye and the solvents.

In addition to the quantitative data, qualitative solubility descriptions indicate that D&C this compound is generally soluble in methanol, DMSO, oils, fats, and waxes, but insoluble in water. It is described as sparingly soluble in ethanol, with one source quantifying this at 0.2%.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of D&C this compound in an organic solvent, adapted from established international guidelines such as the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105 (Flask Method) and USP General Chapter <1236> on Solubility Measurements. While these guidelines often focus on aqueous solutions, the principles are readily applicable to organic solvents.

Objective: To determine the saturation mass concentration of D&C this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

  • D&C this compound (analytical grade)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with a water or oil bath

  • Calibrated thermometer

  • Glass flasks with stoppers (e.g., Erlenmeyer flasks)

  • Centrifuge and centrifuge tubes

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

  • Preparation of the Test System:

    • A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.

    • For the definitive test, add an excess amount of D&C this compound to a series of flasks containing a known volume of the organic solvent. The excess solid should be clearly visible.

  • Equilibration:

    • Place the flasks in the thermostatically controlled shaker or stirrer at the desired temperature (e.g., 20°C ± 0.5°C).

    • Agitate the flasks for a predetermined period to allow the system to reach equilibrium. This may take 24 to 72 hours, depending on the solvent and the dye's properties. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer changes significantly over time).

  • Phase Separation:

    • After equilibration, allow the flasks to stand in the temperature-controlled bath for at least 24 hours to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the supernatant at a suitable speed and for a sufficient duration.

  • Sample Analysis:

    • Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed. For added certainty, the sample can be passed through a syringe filter that is compatible with the organic solvent.

    • Prepare a series of dilutions of the saturated solution using the same organic solvent.

    • Determine the concentration of D&C this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry at the dye's maximum absorbance wavelength (λmax) or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation and Reporting:

    • Calculate the solubility of D&C this compound in the organic solvent, expressed in g/L or other appropriate units, based on the concentration measured in the saturated solution and the dilution factor.

    • The report should include the detailed experimental conditions, including the temperature, equilibration time, analytical method used, and the final solubility value.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language for Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of D&C this compound.

Solubility_Determination_Workflow Workflow for Solubility Determination of D&C this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_reporting Reporting start Start prelim_test Preliminary Test (Estimate Solubility & Time) start->prelim_test prep_system Prepare Test System (Excess D&C this compound in Solvent) prelim_test->prep_system agitate Agitate at Constant Temperature (e.g., 24-72 hours) prep_system->agitate check_equilibrium Check for Equilibrium (Concentration is stable over time) agitate->check_equilibrium check_equilibrium->agitate No settle Settle Undissolved Solid (≥ 24 hours) check_equilibrium->settle Yes centrifuge Centrifuge Supernatant settle->centrifuge sample Withdraw & Filter Supernatant centrifuge->sample analyze Analyze Concentration (e.g., UV-Vis or HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: A flowchart of the experimental protocol for determining the solubility of D&C this compound.

Spectral Characteristics of Solvent Red 23: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 23, also known as Sudan III or C.I. 26100, is a lipophilic diazo dye. Its chemical structure, characterized by two azo groups, is responsible for its distinct red-orange color.[1] With a molecular formula of C₂₂H₁₆N₄O and a molecular weight of 352.39 g/mol , this dye is soluble in various organic solvents such as ethanol, acetone, and benzene, but insoluble in water.[1][2][3] Its primary applications are in coloring nonpolar substances like oils, fats, waxes, and various hydrocarbon-based products.[2][4] In the realm of scientific research, understanding the spectral characteristics of such dyes is crucial for their potential application in sensing, imaging, and as tracers in various analytical methodologies.

This technical guide provides an in-depth overview of the spectral properties of Solvent Red 23, focusing on its absorption and fluorescence characteristics. It includes a summary of quantitative spectral data, detailed experimental protocols for spectral analysis, and a discussion on the influence of solvent polarity on its spectral behavior.

Physicochemical Properties of Solvent Red 23

A summary of the key physicochemical properties of Solvent Red 23 is presented in the table below.

PropertyValueReference
Synonyms Sudan III, C.I. 26100, Cerasin Red[4]
CAS Number 85-86-9[1]
Molecular Formula C₂₂H₁₆N₄O[1]
Molecular Weight 352.39 g/mol [1]
Appearance Yellowish-red to red powder[2]
Melting Point 199 °C (decomposes)
Solubility Soluble in ethanol, acetone, benzene; Insoluble in water[1][2][3]

UV-Visible Absorption Spectroscopy

The color of Solvent Red 23 arises from its absorption of light in the visible region of the electromagnetic spectrum. The primary absorption band is attributed to π → π* electronic transitions within the conjugated system of the diazo structure.

Solvatochromism

Solvent Red 23 exhibits solvatochromism, meaning its absorption spectrum, particularly the wavelength of maximum absorption (λmax), is influenced by the polarity of the solvent.[5] Generally, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) of the main absorption band. This phenomenon is due to the differential stabilization of the ground and excited electronic states of the dye molecule by the solvent molecules.

Quantitative Absorption Data

The following table summarizes the reported UV-Visible absorption characteristics of Solvent Red 23 in various solvents.

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Ethanol50430,000
Various Solvents490-510~10⁴[6][7]
Hexane254-362Not Reported[8][9]
Acetonitrile264-364, and a peak around 313Not Reported[8][9]
Chloroform354Not Reported[10]

Note: The ranges reported for hexane and acetonitrile likely encompass multiple absorption bands in the UV and visible regions.

Fluorescence Spectroscopy

While diazo compounds are not typically known for strong fluorescence, studies have indicated that Sudan dyes, including Solvent Red 23, do exhibit fluorescence. The fluorescence properties, such as the emission maximum and quantum yield, are also expected to be influenced by the solvent environment.

Quantitative Fluorescence Data

Experimental Protocols

The following sections provide detailed methodologies for the spectral analysis of Solvent Red 23.

UV-Visible Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar absorptivity of Solvent Red 23.

Materials:

  • Solvent Red 23

  • Spectroscopic grade solvents (e.g., ethanol, hexane, acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Visible spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of Solvent Red 23 (e.g., 5 mg).

    • Dissolve the dye in a known volume (e.g., 100 mL) of the desired solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 300-700 nm).

    • Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition:

    • Rinse a quartz cuvette with the working solution and then fill it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance at λmax for each of the working solutions.

  • Data Analysis:

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Perform a linear regression of the data. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) since the path length (b) is 1 cm.

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence emission and excitation spectra of Solvent Red 23.

Materials:

  • Solvent Red 23 solutions of known concentration (as prepared for UV-Vis spectroscopy)

  • Spectroscopic grade solvents

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • Use a dilute solution of Solvent Red 23 with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Emission Spectrum Acquisition:

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum (or a wavelength on the shoulder of the absorption peak).

    • Scan a range of emission wavelengths starting from about 10 nm above the excitation wavelength to a longer wavelength where the fluorescence intensity returns to baseline.

    • Identify the wavelength of maximum fluorescence emission.

  • Excitation Spectrum Acquisition:

    • Set the emission wavelength to the maximum determined from the emission spectrum.

    • Scan a range of excitation wavelengths over the absorption region of the dye.

    • The resulting excitation spectrum should be similar in shape to the absorption spectrum.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy start Weigh Solvent Red 23 dissolve Dissolve in Solvent start->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Solutions stock->dilute uv_setup Instrument Setup & Blank dilute->uv_setup To UV-Vis fluor_setup Instrument Setup dilute->fluor_setup To Fluorescence uv_measure Measure Absorbance Spectra uv_setup->uv_measure uv_analysis Determine λmax & Molar Absorptivity uv_measure->uv_analysis fluor_emission Acquire Emission Spectrum fluor_setup->fluor_emission fluor_excitation Acquire Excitation Spectrum fluor_setup->fluor_excitation fluor_analysis Determine Emission & Excitation Maxima fluor_emission->fluor_analysis fluor_excitation->fluor_analysis

Caption: Experimental workflow for spectral analysis of Solvent Red 23.

Conclusion

This technical guide has summarized the key spectral characteristics of Solvent Red 23, with a focus on its UV-Visible absorption properties and the influence of solvent polarity. The provided quantitative data, though limited in scope for fluorescence, offers a valuable baseline for researchers. The detailed experimental protocols serve as a practical starting point for the accurate and reproducible spectral analysis of this dye. Further research is warranted to fully elucidate the fluorescence properties of Solvent Red 23, which would expand its potential applications in various scientific disciplines, including drug development and materials science.

References

A Technical Guide to the History, Discovery, and Toxicological Profile of Sudan Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and toxicological assessment of Sudan dyes. These synthetic azo dyes, initially celebrated for their broad industrial applications, have become a significant concern in food safety and toxicology due to their carcinogenic and genotoxic properties. This document details the timeline of their development, from initial synthesis to their eventual ban as food additives. It presents a compilation of their physicochemical properties and summarizes the analytical methodologies for their detection in various matrices. Furthermore, this guide elucidates the molecular mechanisms underlying their toxicity, focusing on metabolic activation pathways and the subsequent induction of cellular damage.

Introduction: From Industrial Colorants to Notorious Adulterants

The history of Sudan dyes is rooted in the mid-19th century's synthetic dye industry boom. The foundational work on diazo chemistry by Peter Griess in 1858 paved the way for the synthesis of a vast array of azo dyes.[1] Sudan I, the parent compound of this family of dyes, was first synthesized in 1883 by Z. Roussin.[1] The synthesis, a straightforward and cost-effective two-step diazotization and coupling reaction, involves the diazotization of aniline with nitrous acid to form a diazonium salt, which is then coupled with 2-naphthol.[1]

Initially, Sudan dyes were valued for their excellent solubility in nonpolar substances such as fats, oils, waxes, and hydrocarbon solvents.[1] This lipophilic nature made them ideal for a wide range of industrial applications, including coloring plastics, gasoline, floor and shoe polishes, and textiles.[1][2] In the mid-20th century, their production peaked, with the United States, for instance, producing significant quantities of Sudan I, II, III, and IV in 1974.[2]

However, the very properties that made them effective industrial colorants also facilitated their illicit use as food additives to enhance the color of products like chili powder and curry paste.[2][3] This practice raised significant health concerns, leading to widespread regulatory action. In May 2003, France first reported the presence of Sudan I in chili products to the European Commission.[4] This discovery triggered a series of alerts and recalls across the European Union.[4][5] The European Commission subsequently prohibited the import of chili and hot chili products containing these dyes.[2] Today, Sudan dyes are not permitted as food additives in many parts of the world, including the European Union, the United States, Australia, and Canada.[2][6]

Physicochemical and Toxicological Properties of Sudan Dyes

The Sudan dye family comprises several related lipophilic azo compounds. Their chemical and physical properties, along with their toxicological profiles, are crucial for their detection and for understanding their biological impact.

Quantitative Data Summary

The following tables summarize key quantitative data for the most common Sudan dyes.

Table 1: Physicochemical Properties of Common Sudan Dyes

Dye NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)λmax (nm)
Sudan I842-07-9C₁₆H₁₂N₂O248.28131-133476 (in Toluene)
Sudan II3118-97-6C₁₈H₁₆N₂O276.33156-158493 (in Toluene)
Sudan III85-86-9C₂₂H₁₆N₄O352.39199 (decomposes)507 (in Toluene)
Sudan IV85-83-6C₂₄H₂₀N₄O380.44199520 (in Toluene)

Sources:[7][8]

Table 2: Solubility of Sudan Dyes

Dye NameWaterEthanolChloroformOther Solvents
Sudan IInsolubleSoluble-Soluble in acetone and benzene
Sudan IIInsoluble1 mg/mL-Soluble in acetone and benzene; 30 mg/mL in DMSO
Sudan III< 0.1 mg/mL2 mg/mL1 mg/mLSoluble in toluene
Sudan IV0.7 mg/mLSlightly Soluble1 mg/mLSoluble in benzene, methanol, acetone, oils, fats, and waxes

Sources:[3][6][9]

Table 3: Acute Oral Toxicity in Rats (LD50)

Dye NameLD50 (mg/kg)
Sudan I> 10,000
Sudan IINot available
Sudan III~5000 (inferred)
Sudan IV3,600
Sudan Red G> 5,000

Sources:[10][11]

Table 4: Detection Limits of Sudan Dyes in Food Matrices

Analytical MethodDyeLOD (µg/kg)LOQ (µg/kg)Matrix
HPLC-UVSudan I-IV, Para Red1.2 - 5.44 - 18Red Chilli
UPLC-MS/MSSudan I30100Chili Powder
UPLC-MS/MSSudan II1050Chili Powder
UPLC-MS/MSSudan III310Chili Powder
UPLC-MS/MSSudan IV1050Chili Powder
TLCSudan I-IV4.8 - 9.9 (as mg/L)-Spices

Sources:[1][12][13]

Experimental Protocols for Detection and Analysis

The detection of illegal Sudan dyes in food products is critical for public health. Various analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.

Sample Preparation: Extraction from Complex Matrices

Effective sample preparation is crucial to isolate Sudan dyes from complex food matrices like spices.

Protocol 1: Solvent Extraction from Chili Powder

  • Homogenization: Weigh 2.5 g of homogenized chili powder into a centrifuge tube.

  • Extraction: Add 25 mL of acetonitrile and stir for 15 minutes.

  • Filtration: Filter the extract through a 0.4 µm filter.

  • Analysis: The filtrate is ready for analysis by HPLC or LC-MS/MS.

Source:[4]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

  • Homogenization and Hydration: Weigh 2 g of the homogenized spice sample into a 50 mL centrifuge tube. Add 8 mL of deionized water and vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (containing MgSO₄, NaCl, and sodium citrate) and immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Filtration: Collect the supernatant (acetonitrile layer) and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for instrumental analysis.

Source:[6]

Analytical Methodologies

Protocol 3: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

  • Instrumentation: HPLC system with a UV-Vis or photodiode array detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile/methanol (80:20, v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 506 nm.

  • Injection Volume: 25 µL.

Source:[12]

Protocol 4: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm).

  • Mobile Phase Gradient: A gradient of water with formic acid and acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each Sudan dye.

Source:[1][14]

Protocol 5: Thin-Layer Chromatography-Compact Mass Spectrometry (TLC-CMS)

  • TLC Separation:

    • Stationary Phase: Silica gel 60 F254 TLC plate.

    • Mobile Phase: Ethyl acetate/hexane (15:85, v/v).

    • Application: Spot 1 µL of the sample extract onto the plate.

  • CMS Analysis:

    • Interface: A TLC plate reader that elutes the spots directly into the mass spectrometer.

    • Elution Solvent: 0.1% formic acid in methanol/acetonitrile (50/50, v/v) at a flow rate of 250 µL/min.

    • Ionization Mode: Positive ion atmospheric pressure chemical ionization (APCI).

    • Detection: Scan for the protonated molecular ions of the respective Sudan dyes.

Source:[4][10]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

The general workflow for the analysis of Sudan dyes in food samples involves sample preparation followed by instrumental analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing sample Food Sample (e.g., Chili Powder) homogenize Homogenization sample->homogenize extraction Extraction (Solvent or QuEChERS) homogenize->extraction cleanup Centrifugation & Filtration extraction->cleanup extract Final Extract cleanup->extract hplc HPLC-UV/DAD extract->hplc Injection lcms UPLC-MS/MS extract->lcms Injection tlc TLC-CMS extract->tlc Spotting quant Quantification hplc->quant lcms->quant confirm Confirmation tlc->confirm quant->confirm

Caption: General experimental workflow for Sudan dye analysis in food.

Signaling Pathways of Genotoxicity

Sudan dyes are pro-carcinogens, meaning they require metabolic activation to exert their toxic effects. This activation primarily occurs in the liver and leads to the formation of reactive intermediates that can damage DNA.

Pathway 1: Metabolic Activation by Cytochrome P450

G sudani Sudan I cyp1a1 Cytochrome P450 (CYP1A1) sudani->cyp1a1 Oxidative Metabolism (in Liver) bdi Benzenediazonium Ion (BDI) (Reactive Electrophile) cyp1a1->bdi dna DNA bdi->dna Covalent Binding adduct 8-(phenylazo)guanine DNA Adduct dna->adduct mutation Mutations adduct->mutation cancer Carcinogenesis mutation->cancer

Caption: CYP450-mediated metabolic activation of Sudan I.

Pathway 2: Metabolic Activation by Peroxidases

G sudani Sudan I peroxidase Peroxidases sudani->peroxidase Co-oxidation (e.g., in Bladder) radical Sudan I Radical peroxidase->radical dna DNA radical->dna Covalent Binding adduct 4-[(deoxy)guanosin-N2-yl]Sudan I DNA Adduct dna->adduct mutation Mutations adduct->mutation cancer Carcinogenesis mutation->cancer G sudan_metabolites Sudan Dye Metabolites (e.g., Catechols) ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) sudan_metabolites->ros Generation dna DNA ros->dna Oxidation oxidative_damage Oxidative DNA Damage (e.g., 8-OHdG) dna->oxidative_damage strand_breaks DNA Strand Breaks oxidative_damage->strand_breaks genotoxicity Genotoxicity strand_breaks->genotoxicity

References

D&C Red 17: A Technical Guide to Its Regulatory Status in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory landscape, toxicological profile, and analytical methodologies pertaining to D&C Red 17 (CI 26100). Intended for a scientific audience, this document synthesizes critical data to inform the use of this color additive in research and development for externally applied drugs and cosmetics.

Executive Summary

D&C this compound, also known as Solvent Red 23 or Sudan III, is a synthetic disazo color additive. Its use in pharmaceuticals and cosmetics is subject to stringent regulations by global health authorities due to potential safety concerns related to azo dyes, primarily the risk of reductive cleavage into constituent aromatic amines. This guide details the specific regulatory requirements in major global markets, presents available quantitative toxicological and purity data, outlines key analytical and experimental protocols, and visualizes the biochemical pathways relevant to its metabolism and potential effects.

Global Regulatory Status and Purity Requirements

The use of D&C this compound is permitted in many regions for specific, limited applications, with mandatory batch certification and strict purity criteria. Its regulatory status is not harmonized globally, presenting a complex compliance challenge for researchers and developers.

United States (FDA)

In the United States, the Food and Drug Administration (FDA) has permanently listed D&C this compound for use in:

  • Externally applied drugs [1][2]

  • Externally applied cosmetics [1]

  • Contact lenses [1]

A critical restriction is that it may not be used in products intended for application to the area of the eye or on the lips. All batches must be certified by the FDA to ensure they meet established specifications.[1]

European Union (EU)

In the European Union, D&C this compound is referred to by its Colour Index (CI) name, CI 26100 . It is listed in Annex IV of Regulation (EC) No. 1223/2009, which contains the list of colorants allowed in cosmetic products.[3][4] Similar to FDA regulations, its use is prohibited in products intended for the eye and lip areas.[3]

Canada

Health Canada's final screening assessment concluded that Solvent Red 23 (the common chemical name for D&C this compound) may pose a danger to human health.[5] Consequently, there has been a proposal to add it to the List of Prohibited and Restricted Cosmetic Ingredients, also known as the Cosmetic Ingredient Hotlist, to manage the risks associated with exposure from cosmetics, personal care products, and drugs.[5]

Japan

The Japan Cosmetic Industry Association (JCIA) sets voluntary standards for colorants. For CI 26100, specific upper limits for impurities are defined.[6]

Comparative Table of Impurity Limits

The following table summarizes the maximum allowable limits for key impurities and subsidiary colors in D&C this compound as stipulated by major regulatory bodies. This data is critical for sourcing compliant material for research and product development.

Impurity/SubstanceU.S. FDA LimitEuropean Union (SCCP) LimitJapan (JCIA) Limit
Aniline≤ 0.2%≤ 0.2%Not Specified
2-Naphthol≤ 0.2%≤ 0.2%Not Specified
4-Aminoazobenzene (p-Phenylazoaniline)≤ 0.1%≤ 0.1%≤ 0.1% (1000 ppm)
1-(Phenylazo)-2-naphtholNot Specified≤ 3.0%≤ 0.3%
1-[2-(Phenylazo)phenylazo]-2-naphthalenolNot Specified≤ 2.0%Not Specified
Total Color Content ≥ 87% Not SpecifiedNot Specified
Data sourced from 21 CFR 74.1317, SCCP/0902/05, and JCIA Standards for Tar Colors.[6][7][8]

Toxicological Profile

The primary toxicological concern for azo dyes is their potential to be metabolized into potentially carcinogenic aromatic amines.[8][9] However, direct evidence for D&C this compound's toxicity is limited, and assessments often rely on data from the broader class of azo dyes.

Carcinogenicity and Mutagenicity
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies D&C this compound as "not classifiable as to its carcinogenicity to humans" (Group 3).[10] Similarly, the EU's Scientific Committee on Consumer Products (SCCP) has stated that studies on its carcinogenic potential are inadequate.[10]

  • Mutagenicity: In bacterial reverse mutation (Ames) assays, D&C this compound was determined to be non-mutagenic.[11]

Dermal Sensitization and Absorption
  • Sensitization: D&C this compound was not found to be a skin sensitizer in guinea pig studies.[11]

  • Absorption: The EPA's Office of Pollution Prevention and Toxics (OPPT) concluded that absorption of D&C this compound via all routes of exposure is "poor to nil."[11] This low absorption potential for the intact molecule is a key factor in its risk assessment for external applications.

Quantitative Toxicity Data

Experimental Protocols and Methodologies

For researchers, standardized and validated methods are essential for confirming the identity, purity, and safety of D&C this compound.

Protocol for Impurity Analysis via UHPLC

A validated ultra-high-performance liquid chromatography (UHPLC) method has replaced older, slower techniques for the quantitative determination of key impurities in D&C this compound.[7]

Objective: To quantify aniline (AN), 2-naphthol (BN), and 4-aminoazobenzene (4AAB) in D&C this compound samples.

Methodology:

  • Instrumentation: Ultra-High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C-18 reverse-phase column, 1.7 µm particle size.[7]

  • Mobile Phase: Gradient elution using 0.2 M ammonium acetate and acetonitrile as eluents.[7]

  • Sample Preparation: Accurately weigh and dissolve the D&C this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Calibration: Prepare a series of six-point calibration standards for AN, BN, and 4AAB with concentrations ranging from approximately 0.01% to 0.25% (w/w) relative to the sample concentration.[7]

  • Analysis: Inject prepared samples and calibration standards into the UHPLC system.

  • Quantification: Identify and quantify the impurities in the sample by comparing their peak areas to the calibration curves. The method has demonstrated limits of detection between 0.002% and 0.01% and analyte recoveries of 99.5% to 102%.[7]

Protocol: Salmonella typhimurium Reverse Mutation Assay (Ames Test) for Azo Dyes

This protocol is a representative method for assessing the mutagenic potential of azo dyes and their metabolites.

Objective: To determine if D&C this compound or its reductive cleavage products can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strains: Use S. typhimurium tester strains TA98, TA100, TA1535, and TA1537. These strains detect frameshift and base-pair substitution mutations.[13]

  • Metabolic Activation (S9 Mix): Conduct the assay both with and without a metabolic activation system. For azo dyes, a modified S9 mix is required for reductive cleavage.

    • Standard S9: Post-mitochondrial fraction from the livers of rodents induced with Aroclor 1254.

    • Azo-Reduction S9: Cofactor-supplemented post-mitochondrial fraction from the livers of untreated hamsters is preferred.[13] Add flavin mononucleotide (FMN) to the cofactor mix to facilitate azo bond reduction.[10]

  • Pre-incubation Method:

    • In a sterile test tube, combine 0.5 mL of the azo-reduction S9 mix, 0.1 mL of an overnight bacterial culture, and 0.1 mL of the test article (D&C this compound dissolved in a suitable solvent like DMSO).

    • Incubate the mixture with shaking at 30-37°C for 20-30 minutes. This pre-incubation step allows the azoreductases in the S9 mix to cleave the dye into its amine metabolites.[10][13]

  • Plating: After pre-incubation, add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Relevant Biochemical Pathways and Workflows

Understanding the metabolic fate and regulatory interactions of D&C this compound is crucial for a complete safety assessment. The following diagrams, rendered in DOT language, illustrate these key processes.

Metabolic Activation of D&C this compound

D&C this compound is a disazo dye. Its primary metabolic risk stems from the reductive cleavage of its azo bonds (-N=N-) by azoreductase enzymes found in the liver but more significantly in the anaerobic environment of the gut and on the skin, mediated by the local microbiota.[14][15] This cleavage releases aromatic amines, which are often more toxicologically active than the parent dye molecule.

G cluster_0 Metabolic Environment (Gut/Skin Microbiota) DC_Red_17 D&C this compound (Parent Azo Dye) Azo_Bond Azo Bonds (-N=N-) DC_Red_17->Azo_Bond Contains Aromatic_Amines Metabolites (e.g., 4-Aminoazobenzene, Aniline) Azo_Bond->Aromatic_Amines Reductive Cleavage Toxic_Effects Potential Toxicological Effects (e.g., Carcinogenicity) Aromatic_Amines->Toxic_Effects Leads to Azoreductase Azoreductase Enzymes (Flavin-dependent) Azoreductase->Azo_Bond Catalyzes

Caption: Metabolic cleavage of D&C this compound by microbial azoreductases.

Interaction with Aryl Hydrocarbon Receptor (AhR) Signaling

Sudan III (D&C this compound) has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR).[16] Activation of AhR can interfere with other critical metabolic pathways. Specifically, AhR activation has been shown to down-regulate the function of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][9][17]

G cluster_nuc Nuclear Events DC_Red_17 D&C this compound (AhR Ligand) AhR AhR (Cytosolic) DC_Red_17->AhR Binds & Activates Nucleus Nucleus AhR->Nucleus Translocates to AhR_ARNT AhR-ARNT Heterodimer ARNT ARNT ARNT->Nucleus PPARa PPARα Lipid_Genes Lipid Metabolism Target Genes (e.g., CPT1A) PPARa->Lipid_Genes Activates Dysregulation Dysregulated Lipid Metabolism Lipid_Genes->Dysregulation Leads to AhR_ARNT->PPARa Inhibits Function/ Expression

Caption: AhR-mediated down-regulation of PPARα function by D&C this compound.

Logical Workflow for Regulatory Compliance in Research

This diagram outlines the necessary steps for a researcher to ensure compliance when planning to use D&C this compound in the development of a new externally applied drug or cosmetic.

G start Project Start: Use of D&C this compound Proposed check_app 1. Confirm Application Is it externally applied? (No eye/lip contact) start->check_app source_mat 2. Source Certified Material Obtain FDA-certified lot check_app->source_mat Yes stop HALT: Non-compliant Application or Material check_app->stop No get_coa 3. Obtain Certificate of Analysis (CoA) source_mat->get_coa verify_spec 4. Verify Impurity Specs (US, EU, Japan) get_coa->verify_spec proceed 5. Proceed with R&D (Formulation, Stability, etc.) verify_spec->proceed Compliant verify_spec->stop Non-compliant

Caption: Regulatory compliance workflow for using D&C this compound in R&D.

References

Methodological & Application

Application Notes and Protocols: D&C Red 17 Staining in Histology and Cytology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D&C Red 17, also known as Sudan III or Solvent Red 23, is a fat-soluble diazo dye widely utilized in histology and cytology for the visualization of lipids.[1][2] As a lysochrome, its staining mechanism is a physical process based on its preferential solubility in lipids rather than in the dye solvent.[3][4] This property allows for the specific coloration of neutral lipids, such as triglycerides and cholesteryl esters, which appear as red to orange-red droplets under light microscopy.[5][6] Due to its effectiveness in demonstrating lipid accumulation, D&C this compound is a valuable tool in various research and diagnostic applications, including the study of metabolic disorders, fatty liver disease, and the assessment of cellular differentiation.[7][8]

Physicochemical Properties

A clear understanding of the physicochemical properties of D&C this compound is essential for its proper handling and application in staining protocols.

PropertyValueReference
Common Names D&C this compound, Sudan III, Solvent Red 23, C.I. 26100[1][2]
Appearance Reddish-brown crystals or powder[6][9]
Molecular Formula C₂₂H₁₆N₄O[1]
Molecular Weight 352.4 g/mol [1]
Solubility Insoluble in water; Soluble in ethanol, fats, oils, and other nonpolar substances[1][6]
Absorption Maximum 507-510 nm[1]

Applications in Histology and Cytology

D&C this compound is primarily employed for the detection and localization of intracellular and extracellular lipids. Key applications include:

  • Demonstration of Neutral Lipids: It is highly effective in staining neutral fats (triglycerides) in frozen tissue sections.[1][6]

  • Lipid Droplet Visualization: Used to identify and quantify lipid droplets within cells, which is crucial for studies on lipid metabolism and storage diseases.[7][10]

  • Steatorrhea Diagnosis: A screening method for determining the level of fecal fat to help diagnose steatorrhea.[4][6]

  • Cytological Preparations: Can be used to stain lipids in cytological smears.

It is important to note that paraffin-embedded tissues are generally unsuitable for D&C this compound staining, as the organic solvents used in the embedding process dissolve the lipids.[5] Therefore, fresh or formalin-fixed frozen sections are the recommended sample types.[4]

Comparison with Other Lipid Stains

While D&C this compound is a reliable stain for lipids, other lysochromes are also commonly used. The choice of stain can depend on the specific application and desired intensity of the color.

StainColorKey FeaturesReferences
D&C this compound (Sudan III) Orange-RedGood for general lipid demonstration.[1][5]
Oil Red O Intense RedMore vibrant and deeper red than Sudan III, making it a popular alternative for clearer visualization.[3][11][12]
Sudan IV Scarlet-RedOffers a more intense red color than Sudan III for neutral fats.[3]
Sudan Black B Blue-BlackStains a broader range of lipids, including phospholipids, and provides strong contrast.[3][13][14]

A comparative study on immortalized human meibomian gland epithelial cells (IHMGECs) showed that both Oil Red O and Sudan III significantly increased the size and area of lipid-containing vesicles in differentiated cells. However, the vesicle size was significantly greater in cells stained with Oil Red O compared to Sudan III.[7] Another study on adipose tissue from obese and control subjects demonstrated that while Oil Red O and Sudan stains effectively identified lipid accumulation, Sudan Black B was the most sensitive.[8]

Staining MethodFold Increase in Lipid Content (Obese vs. Control)p-valueReference
Oil Red O2.8<0.001[8]
Sudan III2.6<0.001[8]
Sudan IV2.7<0.001[8]
Sudan Black B3.2<0.001[8]

Experimental Protocols

Protocol 1: D&C this compound (Sudan III) Staining for Lipids in Frozen Sections

This protocol is adapted for the general demonstration of neutral lipids in frozen tissue sections.

Materials:

  • Fresh or 10% neutral buffered formalin-fixed tissue

  • Cryostat

  • Microscope slides

  • Sudan III staining solution (saturated in 70% ethanol or isopropanol)[5][15]

  • 70% Ethanol

  • Mayer's Hematoxylin

  • Glycerol jelly or other aqueous mounting medium

  • Distilled water

  • Coverslips

Procedure:

  • Sectioning: Cut frozen sections at 6-15 µm using a cryostat. For adipose-rich tissues, the optimal temperature is -30°C.[5]

  • Fixation (if using fresh tissue): Fix sections in 10% neutral buffered formalin for 1 minute.

  • Hydration: Immerse slides in 70% ethanol for 1 minute.[5]

  • Staining: Stain with the Sudan III solution for 5-30 minutes, depending on the tissue type and lipid content.[5]

  • Differentiation: Briefly rinse in 70% ethanol to remove excess stain.[5]

  • Washing: Wash thoroughly in distilled water.

  • Counterstaining: Stain nuclei with Mayer's hematoxylin for 2-5 minutes.[5]

  • Bluing: Rinse in tap water until the nuclei turn blue.

  • Mounting: Mount the coverslip with glycerol jelly.[5]

Expected Results:

  • Lipids: Orange-Red[5]

  • Nuclei: Blue[15]

Protocol 2: D&C this compound (Sudan III) Staining of Cultured Cells

This protocol is suitable for visualizing intracellular lipid droplets in cultured cells.

Materials:

  • Cultured cells on coverslips or in culture plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Formaldehyde in PBS (Fixative)

  • Propylene Glycol

  • Sudan III solution in propylene glycol

  • 85% Propylene Glycol

  • Haematoxylin solution

  • Distilled water

  • Mounting medium

Procedure:

  • Cell Fixation: Remove the culture medium and gently rinse the cells with PBS. Fix the cells with 4% formaldehyde for 10 minutes at room temperature.[16]

  • Washing: Rinse the fixed cells twice with PBS to remove residual formaldehyde.[16]

  • Propylene Glycol Rinse: Wash the cells twice with propylene glycol.[16]

  • Staining: Incubate the cells with Sudan III solution for a designated period.

  • Differentiation: Remove the Sudan III solution and add 85% propylene glycol for 3 minutes.[16]

  • Washing: Rinse each well with distilled water.[16]

  • Counterstaining: Add haematoxylin solution and incubate for 3 minutes.[16]

  • Washing: Wash once with distilled water and twice with tap water.[16]

  • Mounting: Mount the coverslip with an appropriate mounting medium.

Expected Results:

  • Lipid Droplets: Red[16]

  • Nuclei: Blue[16]

Visualizations

Experimental Workflow for D&C this compound Staining of Frozen Sections

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_counterstain Counterstaining & Mounting start Start: Fresh or Formalin-Fixed Tissue sectioning Cryosectioning (6-15 µm) start->sectioning fixation Formalin Fixation (if fresh) sectioning->fixation hydration Hydration in 70% Ethanol fixation->hydration stain Stain with D&C this compound (5-30 min) hydration->stain diff Differentiate in 70% Ethanol stain->diff wash1 Wash in Distilled Water diff->wash1 counterstain Counterstain with Mayer's Hematoxylin wash1->counterstain bluing Blue in Tap Water counterstain->bluing mount Mount with Glycerol Jelly bluing->mount end End: Microscopic Examination mount->end

Caption: Workflow for D&C this compound staining of lipids in frozen sections.

Logical Relationship of Lipid Staining with Lysochromes

G cluster_principle Principle of Lysochrome Staining cluster_dyes Common Lysochrome Dyes for Lipids cluster_application Application principle Physical Process: Differential Solubility solubility Dye is more soluble in lipids than in the solvent principle->solubility application Visualization of Lipids in Histology & Cytology solubility->application leads to dyes Lysochromes red17 D&C this compound (Sudan III) (Orange-Red) dyes->red17 oro Oil Red O (Intense Red) dyes->oro sudan4 Sudan IV (Scarlet-Red) dyes->sudan4 sudanblack Sudan Black B (Blue-Black) dyes->sudanblack dyes->application are used for result Lipids appear colored (e.g., red, black) application->result

Caption: The principle of lipid staining using lysochrome dyes.

Safety and Handling

D&C this compound should be handled with care in a laboratory setting. It is important to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[17][18] Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood.[17] Store the dye in a tightly closed container at room temperature, away from direct sunlight and incompatible materials such as strong oxidizing agents.[15][17] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

References

Application Notes and Protocols: Lipid Droplet Analysis in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While Solvent Red 23, also known as Sudan III, is a well-established lipophilic stain for the histological visualization of lipids and fats, its application in flow cytometry is not recommended. Solvent Red 23 is a non-fluorescent dye, relying on light absorption to impart a red-orange color, which is incompatible with the fluorescence-based detection of flow cytometers. Furthermore, the solvents typically used to dissolve Sudan dyes, such as ethanol and isopropanol, can induce artifacts like the fusion of lipid droplets, compromising the integrity of single-cell analysis[1].

For quantitative and high-throughput analysis of cellular lipid content, fluorescent dyes are the standard choice in flow cytometry. This document provides detailed application notes and protocols for the use of two widely accepted fluorescent lipid droplet stains: Nile Red and BODIPY 493/503 . These dyes offer high sensitivity and specificity for neutral lipids within intracellular lipid droplets.

Recommended Dyes for Lipid Droplet Staining in Flow Cytometry

Nile Red

Nile Red (Nile blue oxazone) is a versatile lipophilic stain that exhibits strong fluorescence in lipid-rich environments while being minimally fluorescent in aqueous media[2]. This solvatochromic property makes it an excellent vital stain for detecting intracellular lipid droplets through fluorescence microscopy and flow cytometry. When staining intracellular lipid droplets, Nile Red fluoresces red[2].

BODIPY 493/503

BODIPY dyes are a class of fluorescent stains known for their high quantum yield and sharp emission peaks. BODIPY 493/503 specifically accumulates in neutral lipids within lipid droplets and is characterized by its green fluorescence. These dyes are relatively insensitive to the polarity and pH of their environment, providing stable and reliable staining under various physiological conditions[2]. They can be used for staining both live and fixed cells[2].

Quantitative Data

The following table summarizes the key spectral properties of Nile Red and BODIPY 493/503, which are crucial for setting up the flow cytometer.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Common Laser LineEmission Filter
Nile Red ~559~635561 nm (Yellow-Green)630/75 BP or similar
BODIPY 493/503 ~493~503488 nm (Blue)530/30 BP (e.g., FITC channel)

Note: The exact excitation and emission maxima can vary slightly depending on the solvent environment and the instrument used. It is recommended to confirm the optimal settings for your specific flow cytometer.

Experimental Protocols

Protocol 1: Staining of Live Cells with Nile Red for Flow Cytometry

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Suspension of live cells for staining

  • Flow cytometer tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed cell culture medium.

    • For adherent cells, detach them using a gentle non-enzymatic cell dissociation solution to maintain cell integrity.

  • Staining:

    • Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS. A final concentration of 1-5 µg/mL is a good starting point, but this should be optimized for your specific cell type and experimental conditions.

    • Add the Nile Red working solution to the cell suspension.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Repeat the wash step twice to remove excess dye and reduce background fluorescence.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze the samples on a flow cytometer equipped with a 561 nm laser.

    • Detect the Nile Red fluorescence in the appropriate channel (e.g., PE-Cy5 or a similar red channel).

    • Use an unstained cell sample as a negative control to set the baseline fluorescence.

Protocol 2: Staining of Live Cells with BODIPY 493/503 for Flow Cytometry

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Suspension of live cells for staining

  • Flow cytometer tubes

Procedure:

  • Cell Preparation:

    • Prepare a cell suspension of 1 x 10^6 cells/mL in cell culture medium as described in Protocol 1.

  • Staining:

    • Prepare a fresh working solution of BODIPY 493/503 in PBS. A final concentration of 1-2 µM is recommended as a starting point.

    • Add the BODIPY 493/503 working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Follow the same washing procedure as described in Protocol 1 to remove unbound dye.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze the samples on a flow cytometer with a 488 nm blue laser.

    • Detect the BODIPY 493/503 fluorescence in the green channel (e.g., FITC or GFP channel).

    • Use an unstained cell sample to set the negative gate.

Diagrams

Experimental_Workflow_for_Lipid_Droplet_Analysis_by_Flow_Cytometry cluster_preparation Cell Preparation cluster_staining Staining cluster_washing Washing cluster_analysis Analysis prep_cells Prepare Cell Suspension (1x10^6 cells/mL) add_dye Add Fluorescent Dye (Nile Red or BODIPY) prep_cells->add_dye incubate Incubate (15-30 min at 37°C) add_dye->incubate centrifuge1 Centrifuge incubate->centrifuge1 resuspend1 Resuspend in PBS centrifuge1->resuspend1 centrifuge2 Centrifuge (Repeat) resuspend1->centrifuge2 resuspend2 Resuspend in PBS centrifuge2->resuspend2 resuspend_final Resuspend in PBS for Analysis resuspend2->resuspend_final flow_cytometer Acquire Data on Flow Cytometer resuspend_final->flow_cytometer

Caption: Experimental workflow for staining lipid droplets with fluorescent dyes for flow cytometry analysis.

Cellular Processes and Signaling Pathways

The quantification of intracellular lipid droplets by flow cytometry is a powerful tool for studying various cellular processes and signaling pathways, including:

  • Metabolic Studies: Monitoring changes in lipid storage in response to metabolic stimuli, such as nutrient availability or hormonal signals.

  • Drug Discovery: Screening for compounds that modulate lipid metabolism, which is relevant for diseases like obesity, diabetes, and fatty liver disease.

  • Toxicology: Assessing cellular stress and toxicity by measuring lipid accumulation as a marker of cellular injury.

  • Cancer Research: Investigating the role of lipid metabolism in cancer cell proliferation and survival.

  • Immunology: Studying lipid accumulation in immune cells, such as macrophages, and its role in inflammation and foam cell formation in atherosclerosis.

Lipid_Metabolism_Signaling_Pathway cluster_stimuli External Stimuli cluster_cellular_response Cellular Response cluster_lipid_metabolism Lipid Metabolism cluster_analysis_method Analysis Method nutrient_excess Nutrient Excess (e.g., Fatty Acids, Glucose) gene_expression Altered Gene Expression (e.g., SREBP, PPARγ) nutrient_excess->gene_expression hormonal_signals Hormonal Signals (e.g., Insulin) enzyme_activity Changes in Enzyme Activity (e.g., ACC, FASN) hormonal_signals->enzyme_activity lipid_synthesis Increased Lipid Synthesis gene_expression->lipid_synthesis enzyme_activity->lipid_synthesis lipid_storage Lipid Droplet Formation and Growth lipid_synthesis->lipid_storage flow_cytometry Flow Cytometry with Fluorescent Lipid Dyes lipid_storage->flow_cytometry

Caption: Simplified signaling pathway illustrating the role of flow cytometry in analyzing lipid metabolism.

References

Application of CI 26100 in Polymer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI 26100, also known as Solvent Red 24 or Sudan IV, is a synthetic diazo dye with a vibrant red color. Its solubility in nonpolar substances and good thermal stability make it a valuable colorant in various industrial applications, particularly in the plastics industry.[1][2][3][4] In polymer research, CI 26100 serves as a versatile tool for a range of applications, from simple coloration for product differentiation to more advanced uses as a tracer in polymer flow and degradation studies. This document provides detailed application notes and protocols for the use of CI 26100 in polymer research, targeting professionals in research, science, and drug development.

Physicochemical Properties of CI 26100

A thorough understanding of the physical and chemical properties of CI 26100 is crucial for its effective application in polymer research. Key properties are summarized in the table below.

PropertyValueReference
CI Name CI 26100-
Common Names Solvent Red 24, Sudan IV, Oil Red BR[1]
CAS Number 85-83-6[1]
Molecular Formula C₂₄H₂₀N₄O[5]
Appearance Red to dark red powder[2][3]
Melting Point 165-170 °C[3]
Heat Resistance (in PS) Up to 250 °C[1][4]
Lightfastness (in PS) 5-6 (on a scale of 1-8)[1][3]
Solubility Soluble in many organic solvents and thermoplastics[2]

Applications in Polymer Research

The primary applications of CI 26100 in polymer research include:

  • Polymer Coloration: Imparting a stable and vibrant red color to a wide range of polymers.

  • Masterbatch Development: Serving as the colorant in concentrated masterbatches for efficient and consistent coloring of bulk polymers.

  • Polymer Tracing: Acting as a visual tracer to study polymer flow, mixing efficiency, and distribution in blends and composites.

  • Degradation and Weathering Studies: Monitoring the effects of environmental factors on polymer integrity through color change analysis.

  • Leaching and Migration Studies: Assessing the potential for the dye to migrate from the polymer matrix, which is particularly important for food contact and medical applications.

Experimental Protocols

Incorporation of CI 26100 into Polymers via Melt Blending

Melt blending is a common technique for incorporating additives like CI 26100 into thermoplastic polymers. This protocol provides a general guideline for melt blending using a twin-screw extruder.

Materials and Equipment:

  • Polymer resin (e.g., Polypropylene, Polyethylene)

  • CI 26100 (Solvent Red 24) powder

  • Twin-screw extruder with controllable temperature zones and screw speed

  • Strand pelletizer

  • Drying oven

Protocol:

  • Drying: Dry the polymer resin according to the manufacturer's recommendations to prevent hydrolytic degradation during processing.

  • Premixing:

    • For transparent coloration (e.g., 0.01% w/w), it is recommended to first prepare a masterbatch to ensure uniform distribution.

    • For opaque coloration (e.g., 0.1% w/w), the dye can be dry blended with the polymer pellets in a bag or a tumble mixer.[3]

  • Extrusion:

    • Set the temperature profile of the extruder according to the processing window of the specific polymer. A general starting point for polypropylene is a profile ranging from 180°C to 220°C from the feed zone to the die. For polyethylene, a range of 160°C to 210°C is often suitable.

    • Set the screw speed. A moderate screw speed (e.g., 100-200 rpm) is typically sufficient for good dispersion. Higher screw speeds can increase shear and potentially lead to polymer degradation.

    • Feed the premixed polymer and dye into the extruder hopper at a constant rate.

    • The molten, colored polymer will be extruded as a strand.

  • Pelletizing: Cool the extruded strand in a water bath and feed it into a pelletizer to produce colored polymer pellets.

  • Drying: Dry the pellets thoroughly to remove any surface moisture.

Workflow for Melt Blending:

MeltBlendingWorkflow A Dry Polymer Resin B Premix Polymer and CI 26100 A->B D Feed Mixture into Extruder B->D C Set Extruder Parameters (Temperature, Screw Speed) C->D E Extrude Colored Polymer Strand D->E F Cool and Pelletize E->F G Dry Pellets F->G

Caption: Workflow for incorporating CI 26100 into polymers via melt blending.

Preparation of a CI 26100 Masterbatch in Polystyrene

This protocol outlines a method for preparing a concentrated masterbatch of CI 26100 in polystyrene, which can then be used to color larger batches of polymer.

Materials and Equipment:

  • Polystyrene (PS) pellets

  • CI 26100 powder

  • Wetting agent (e.g., turpentine)

  • High-speed mixer

  • Twin-screw extruder

  • Pelletizer

Protocol:

  • Premixing:

    • In a high-speed mixer, combine the polystyrene pellets with the desired concentration of CI 26100 (e.g., 10-40% w/w).

    • Add a small amount of a wetting agent like turpentine to aid in the adhesion of the dye powder to the polymer pellets and reduce dust.

    • Mix at high speed for a few minutes until a uniform coating is achieved.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder suitable for polystyrene, typically ranging from 180°C to 230°C.

    • Use a screw configuration with mixing elements to ensure thorough dispersion of the dye.

    • Feed the premixed material into the extruder.

    • Extrude the masterbatch into strands.

  • Pelletizing and Drying: Cool the strands and pelletize them. Dry the masterbatch pellets before storage.

Quantitative Analysis of CI 26100 in a Polymer Matrix by UV-Vis Spectrophotometry

This protocol describes a method to determine the concentration of CI 26100 in a polymer sample.

Materials and Equipment:

  • Colored polymer sample

  • Suitable solvent (e.g., Toluene, Dichloromethane)

  • Volumetric flasks

  • UV-Vis spectrophotometer

  • Analytical balance

Protocol:

  • Sample Preparation:

    • Accurately weigh a known mass of the colored polymer sample.

    • Dissolve the polymer in a known volume of a suitable solvent in a volumetric flask. This may require heating and stirring. Ensure the polymer is fully dissolved.

  • Calibration Curve:

    • Prepare a series of standard solutions of CI 26100 in the same solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for CI 26100 in that solvent.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Measure the absorbance of the dissolved polymer solution at the same λmax.

    • Use the calibration curve to determine the concentration of CI 26100 in the solution.

  • Calculation: Calculate the weight percentage of CI 26100 in the original polymer sample using the following formula:

    Weight % = (Concentration from curve (g/L) * Volume of solvent (L)) / Mass of polymer sample (g) * 100

Workflow for UV-Vis Quantification:

UVVisWorkflow A Prepare Standard Solutions of CI 26100 B Measure Absorbance of Standards A->B C Generate Calibration Curve B->C F Determine Concentration from Calibration Curve C->F D Dissolve Weighed Polymer Sample E Measure Absorbance of Sample D->E E->F G Calculate Weight % F->G

Caption: Workflow for the quantitative analysis of CI 26100 in a polymer matrix.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and application of CI 26100.

Table 1: Recommended Concentration and Properties in Various Polymers

PolymerRecommended Concentration (w/w)Heat Stability (°C)Lightfastness (Blue Wool Scale)
Polystyrene (PS) 0.01% (Transparent), 0.1% (Opaque)2505-6
Polypropylene (PP) 0.01% - 0.1%~200Good
Polyethylene (PE) 0.01% - 0.1%~200Good
Polycarbonate (PC) 0.02% - 0.1%>260Good
PVC (Rigid) 0.02% - 0.1%~180Good
ABS 0.02% - 0.1%~220Good

Note: Heat stability and lightfastness can vary depending on the specific grade of the polymer and the presence of other additives like UV stabilizers.

Table 2: Fastness Properties of CI 26100

PropertyRating (1-5, 5=Excellent)
Acid Resistance 4
Alkali Resistance 4
Migration Resistance 5

Signaling Pathways and Logical Relationships

In the context of polymer research, "signaling pathways" can be interpreted as decision-making workflows for material characterization and application. The following diagram illustrates a logical relationship for evaluating a polymer colored with CI 26100 for a specific application.

ApplicationDecisionTree Start Define Application Requirements (e.g., Food Contact, Outdoor Use) IsFoodContact Is it a Food Contact Application? Start->IsFoodContact LeachingTest Perform Leaching/Migration Test IsFoodContact->LeachingTest Yes IsOutdoor Is it for Outdoor Use? IsFoodContact->IsOutdoor No PassLeaching Does it Pass Regulatory Limits? LeachingTest->PassLeaching PassLeaching->IsOutdoor Yes NotSuitable Material is Not Suitable PassLeaching->NotSuitable No WeatheringTest Perform Accelerated Weathering Test (e.g., ASTM G154) IsOutdoor->WeatheringTest Yes MechanicalTest Evaluate Mechanical Properties (Tensile, Impact) IsOutdoor->MechanicalTest No PassWeathering Is Color and Property Retention Acceptable? WeatheringTest->PassWeathering PassWeathering->MechanicalTest Yes PassWeathering->NotSuitable No PassMechanical Are Mechanical Properties Sufficient? MechanicalTest->PassMechanical ThermalTest Evaluate Thermal Properties (DSC, TGA) PassMechanical->ThermalTest Yes PassMechanical->NotSuitable No PassThermal Is Thermal Stability Adequate? ThermalTest->PassThermal Suitable Material is Suitable for Application PassThermal->Suitable Yes PassThermal->NotSuitable No

Caption: Decision tree for evaluating the suitability of a polymer colored with CI 26100.

Conclusion

CI 26100 is a versatile and effective red colorant for a wide array of polymers in research and development. Its good thermal and light stability make it suitable for many applications. However, for specialized applications such as food contact materials or products requiring long-term outdoor exposure, thorough testing of migration, weathering resistance, and the effect on polymer properties is essential. The protocols and data provided in this document serve as a comprehensive guide for researchers and scientists to effectively utilize CI 26100 in their polymer research endeavors.

References

Application Notes and Protocols for Incorporating D&C Red 17 into Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D&C Red 17 is a synthetic, oil-soluble dye belonging to the monoazo class of colorants. Its hydrophobic nature makes it an ideal candidate for encapsulation within polymeric nanoparticles, particularly for applications in drug delivery research, diagnostics, and as a model for studying the release of hydrophobic active pharmaceutical ingredients (APIs). Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for nanoparticle formulation due to its favorable safety profile and tunable degradation rates.

This document provides a detailed protocol for the incorporation of D&C this compound into PLGA nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method. It also outlines key characterization techniques to assess the quality and performance of the dye-loaded nanoparticles.

Materials and Reagents

Material/ReagentGradeSupplier (Example)
D&C this compound (Solvent Red 23)Cosmetic GradeSigma-Aldrich, FastColours
Poly(lactic-co-glycolic acid) (PLGA)50:50 lactide:glycolide, MW 15-30 kDaVarious
Dichloromethane (DCM)ACS GradeFisher Scientific
Poly(vinyl alcohol) (PVA)87-89% hydrolyzed, MW 13-23 kDaSigma-Aldrich
Deionized (DI) WaterUltra-pure---
AcetoneACS GradeFisher Scientific

Experimental Protocols

Preparation of D&C this compound-Loaded PLGA Nanoparticles

This protocol is based on the widely used oil-in-water single emulsion solvent evaporation technique.[1][2][3]

1.1. Preparation of the Organic Phase:

  • Dissolve 50 mg of PLGA in 2 mL of dichloromethane (DCM) in a glass vial.

  • Add 5 mg of D&C this compound to the PLGA solution.

  • Vortex the mixture until the polymer and dye are completely dissolved, resulting in a clear, red-colored organic phase.

1.2. Preparation of the Aqueous Phase:

  • Dissolve 100 mg of poly(vinyl alcohol) (PVA) in 10 mL of deionized (DI) water to create a 1% (w/v) PVA solution.

  • Stir the solution gently at room temperature until the PVA is fully dissolved. This may take several hours.

1.3. Emulsification:

  • Add the organic phase dropwise to the aqueous phase while sonicating the mixture on an ice bath using a probe sonicator.

  • Sonicate for 3 minutes at 40% amplitude. This will form an oil-in-water (o/w) emulsion.

1.4. Solvent Evaporation:

  • Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of the dichloromethane.

  • As the DCM evaporates, the PLGA will precipitate, forming solid nanoparticles encapsulating the D&C this compound.

1.5. Nanoparticle Purification:

  • Transfer the nanoparticle suspension to centrifuge tubes.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, which contains residual PVA and unencapsulated dye.

  • Resuspend the nanoparticle pellet in DI water and repeat the centrifugation step twice more to ensure complete removal of impurities.

1.6. Lyophilization (Optional):

  • For long-term storage, resuspend the final nanoparticle pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% trehalose).

  • Freeze the suspension at -80°C and then lyophilize for 24-48 hours to obtain a dry powder.

Experimental Workflow for Nanoparticle Synthesis

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Collection cluster_final Final Product prep_org Prepare Organic Phase (PLGA + D&C this compound in DCM) emulsify Emulsification (Sonication) prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA in DI Water) prep_aq->emulsify evap Solvent Evaporation (Magnetic Stirring) emulsify->evap centrifuge1 Centrifugation (1st Wash) evap->centrifuge1 centrifuge2 Resuspension & Centrifugation (2nd Wash) centrifuge1->centrifuge2 centrifuge3 Resuspension & Centrifugation (3rd Wash) centrifuge2->centrifuge3 collect Collect Nanoparticle Pellet centrifuge3->collect lyophilize Lyophilization (Optional) collect->lyophilize final_product D&C this compound-Loaded Nanoparticles collect->final_product (if not lyophilized) lyophilize->final_product

Caption: Workflow for D&C this compound nanoparticle synthesis.

Characterization of D&C this compound-Loaded Nanoparticles

2.1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Resuspend a small amount of the purified nanoparticle pellet in DI water.

  • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size and PDI.[4]

  • A PDI value below 0.2 is generally considered indicative of a monodisperse population.[4]

2.2. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL): This protocol utilizes UV-Vis spectrophotometry to quantify the amount of encapsulated dye.

2.2.1. Preparation of a Standard Curve:

  • Prepare a stock solution of D&C this compound in a suitable organic solvent in which it is soluble (e.g., dichloromethane or acetone) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 1 to 20 µg/mL.

  • Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of D&C this compound (approximately 500-530 nm, to be determined experimentally) using a UV-Vis spectrophotometer.

  • Plot a calibration curve of absorbance versus concentration.

2.2.2. Quantification of Encapsulated Dye:

  • Accurately weigh a known amount of lyophilized D&C this compound-loaded nanoparticles.

  • Dissolve the nanoparticles in a known volume of a suitable organic solvent (e.g., acetone) to release the encapsulated dye.

  • Centrifuge the solution to pellet any insoluble material.

  • Measure the absorbance of the supernatant at the λmax of D&C this compound.

  • Use the standard curve to determine the concentration of D&C this compound in the solution.

2.2.3. Calculation of EE and DL:

  • Encapsulation Efficiency (EE %): EE (%) = (Mass of dye in nanoparticles / Initial mass of dye used) x 100

  • Drug Loading (DL %): DL (%) = (Mass of dye in nanoparticles / Total mass of nanoparticles) x 100

Workflow for Characterization of Nanoparticles

G cluster_size Size & Distribution Analysis cluster_ee_dl Encapsulation & Loading Analysis start D&C this compound-Loaded Nanoparticle Suspension dls Dynamic Light Scattering (DLS) start->dls lyophilize Lyophilize Nanoparticles start->lyophilize size_pdi Determine Particle Size & PDI dls->size_pdi dissolve Dissolve in Organic Solvent lyophilize->dissolve uv_vis UV-Vis Spectrophotometry dissolve->uv_vis calc Calculate EE & DL uv_vis->calc

Caption: Characterization workflow for dye-loaded nanoparticles.

Data Presentation

The following tables present expected ranges for the physicochemical properties of hydrophobic dye-loaded PLGA nanoparticles based on the described protocol. The exact values will depend on the specific formulation parameters used.

Table 1: Influence of Formulation Parameters on Nanoparticle Characteristics

Parameter VariedEffect on Particle SizeEffect on PDIEffect on Encapsulation Efficiency
PLGA ConcentrationIncrease[5]May IncreaseIncrease[6]
PVA ConcentrationDecrease[7]DecreaseMay Decrease or Increase
Sonication Power/TimeDecreaseDecreaseMay Increase
Organic to Aqueous Phase RatioIncreaseMay IncreaseMay Decrease

Table 2: Typical Quantitative Data for Hydrophobic Dye-Loaded PLGA Nanoparticles

ParameterTypical Range
Particle Size (nm)100 - 300[4]
Polydispersity Index (PDI)0.05 - 0.25[6][8]
Zeta Potential (mV)-15 to -30
Encapsulation Efficiency (%)50 - 90+[9]
Drug Loading (%)1 - 10

Note: These values are indicative and can be optimized by adjusting the formulation parameters.

Signaling Pathways and Logical Relationships

While D&C this compound itself is not known to directly participate in signaling pathways, nanoparticles loaded with this dye can be used as tools to study various biological processes. For instance, by conjugating targeting ligands to the nanoparticle surface, researchers can investigate receptor-mediated endocytosis pathways. The visualization of the red fluorescence from D&C this compound allows for the tracking of nanoparticle uptake and intracellular trafficking.

G

References

Application Notes and Protocols for the Preparation of a Stable Solvent Red 23 Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preparing stable solutions of Solvent Red 23 (C.I. 26100), a diazo dye commonly used for coloring nonpolar substances such as oils, fats, waxes, and plastics.[1][2][3] Adherence to these protocols will ensure the consistent and reliable use of Solvent Red 23 in various research and development applications.

Physicochemical Properties of Solvent Red 23

A thorough understanding of the physicochemical properties of Solvent Red 23 is essential for the successful preparation of stable solutions.

PropertyValueReference
Chemical Name 1-((4-(phenylazo)phenyl)azo)-2-naphthol[3]
C.I. Name Solvent Red 23[4]
CAS Number 85-86-9[1][4]
Molecular Formula C₂₂H₁₆N₄O[1][4]
Molecular Weight 352.39 g/mol [1][4]
Physical Appearance Yellowish-red to red-brown powder[1][5]
Melting Point 199-205 °C (decomposes)[6][7]
Solubility Insoluble in water; soluble in various organic solvents.[6][8]

Solubility Data

The solubility of Solvent Red 23 in common organic solvents at 20°C is summarized below. This data is critical for selecting the appropriate solvent system for your application.

SolventSolubility (g/L)Reference
Dichloromethane17.1[1][7]
Methylbenzene (Toluene)7.7[1][7]
Butyl Acetate3.2[1][7]
Acetone3.1[1][7]
Ethyl Alcohol2.1[1][7]
DMSO5 mg/mL (14.18 mM)[2]

Note: The solubility in DMSO can be affected by moisture absorption; it is recommended to use fresh DMSO.[2]

Experimental Protocol for Solution Preparation

This protocol outlines a standardized procedure for preparing a stable stock solution of Solvent Red 23.

3.1. Materials and Equipment

  • Solvent Red 23 powder (purity >98%)

  • High-purity organic solvent of choice (e.g., Dichloromethane, Acetone)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Spatula

  • Weighing paper

  • Pipettes

  • Filter paper or syringe filter (0.22 µm or 0.45 µm pore size)

  • Amber glass storage vials with screw caps

3.2. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of the powder and contact with skin and eyes.[5]

  • Solvent Red 23 is stable under normal conditions but is incompatible with strong oxidizing agents.[5][6]

3.3. Step-by-Step Procedure

  • Determine the Desired Concentration: Based on the solubility data, determine the desired concentration of your Solvent Red 23 solution.

  • Weigh the Solvent Red 23 Powder: Accurately weigh the required amount of Solvent Red 23 powder using an analytical balance.

  • Initial Solvent Addition: Transfer the weighed powder to a clean, dry volumetric flask. Add approximately half of the final volume of the chosen solvent to the flask.

  • Dissolution:

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

    • Stir the mixture at a moderate speed until the powder is fully dissolved. Gentle heating (not exceeding 40°C) can be applied to aid dissolution, but care should be taken as some solvents are volatile. For DMSO, sonication may be necessary.[9]

  • Bringing to Final Volume: Once the powder is completely dissolved, carefully add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Filtration (Optional but Recommended): To remove any undissolved microparticulates and ensure a stable solution, filter the solution through a 0.22 µm or 0.45 µm syringe filter into a clean, dry storage container.

  • Storage: Store the prepared solution in a tightly sealed amber glass vial to protect it from light.[5] Store at a controlled room temperature between 5°C and 30°C.[6]

Stability and Storage

Proper storage is crucial for maintaining the stability of the Solvent Red 23 solution.

  • Chemical Stability: The solution is stable under normal laboratory conditions.[5] Avoid contact with strong oxidizing agents.[5]

  • Light Sensitivity: Protect the solution from light by storing it in amber glass containers.

  • Temperature: Store in a cool, dry place.[5] Recommended storage temperature is between +5°C and +30°C.[6]

  • Long-term Storage of Stock Solutions: For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. In a solvent, it can be stored for up to one year at -80°C or one month at -20°C.[2]

Visualizations

Workflow for Preparing a Stable Solvent Red 23 Solution

G A 1. Weigh Solvent Red 23 Powder B 2. Transfer to Volumetric Flask A->B C 3. Add ~50% of Solvent B->C D 4. Dissolve with Stirring (Gentle Heating/Sonication if needed) C->D E 5. Add Solvent to Final Volume D->E F 6. Homogenize by Inversion E->F G 7. Filter Solution (Optional) F->G H 8. Transfer to Amber Vial for Storage G->H

Caption: Workflow for the preparation of a stable Solvent Red 23 solution.

References

Application Notes and Protocols: Sudan III for Staining Triglycerides in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan III is a lysochrome (fat-soluble dye) and diazo dye used for the histological and cytological staining of lipids, particularly neutral fats and triglycerides.[1][2][3] Its application in cultured cells allows for the qualitative and semi-quantitative assessment of intracellular lipid accumulation, a key indicator in various research areas including metabolic diseases, toxicology, and drug discovery.[4][5] Sudan III staining provides a simple, cost-effective method to visualize lipid droplets, which appear as orange-red to red deposits within the cytoplasm.[1][4]

Principle of Staining: The mechanism of Sudan III staining is a physical process based on the differential solubility of the dye.[6] The dye is more soluble in the intracellular triglycerides of lipid droplets than in its solvent.[6] This causes the dye to partition from the staining solution into the lipid droplets, thereby rendering them visible under a light microscope.[4]

Applications in Cell Culture

  • Metabolic Studies: Visualizing and quantifying changes in intracellular lipid stores in response to metabolic stimuli or inhibitors.

  • Toxicology and Drug Discovery: Assessing drug-induced steatosis (fatty change) in hepatocytes and other cell types.[5]

  • Adipocyte Differentiation: Monitoring the accumulation of triglycerides during the differentiation of preadipocytes into mature adipocytes.

  • Lipid Storage Disorders: Studying cellular models of diseases characterized by abnormal lipid accumulation.[4]

Comparison with Other Lipid Stains

Sudan III is one of several dyes available for staining intracellular lipids. Its performance characteristics are often compared to Oil Red O and fluorescent dyes like Nile Red.

FeatureSudan IIIOil Red ONile Red
Color Orange-Red[6]Deep, Intense Red[2]Yellow/Gold (Neutral Lipids), Red (Polar Lipids)
Visibility GoodExcellent[2]Excellent (Fluorescence)
Quantification Semi-quantitative[3]Semi-quantitativeQuantitative (Fluorometry)
Protocol Complexity SimpleSimpleRequires fluorescence microscope
Photostability GoodGoodProne to photobleaching
Solvent Artifacts Potential for lipid droplet fusion with alcohol-based solvents[7]Potential for lipid droplet fusion with alcohol-based solvents[7]Less prone to solvent-induced artifacts

Experimental Protocols

I. Preparation of Staining Solutions

A. Stock Solution (Saturated)

  • Add an excess amount of Sudan III powder (approximately 0.5 g) to 100 mL of 99% isopropanol or 95% ethanol.[4][8]

  • Incubate for 2-3 days at room temperature with occasional agitation to ensure saturation.[8]

  • The resulting saturated solution can be stored for an extended period in a tightly sealed, light-protected container.[4]

B. Working Solution

  • Shortly before use, dilute the saturated Sudan III stock solution. A common method is to mix 6 parts of the stock solution with 4 parts of distilled water.[6][8]

  • Allow the working solution to stand for 5-10 minutes.[6][8]

  • Filter the solution through a 0.2 µm syringe filter to remove any precipitate.[5] The filtrate can be used for several hours.[6][8]

II. Staining Protocol for Adherent Cultured Cells

This protocol is adapted for cells grown in multi-well plates or on coverslips.

  • Cell Culture: Plate cells at an appropriate density and culture under desired experimental conditions to induce triglyceride accumulation.

  • Fixation:

    • Carefully remove the culture medium.

    • Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[5]

    • Note: Avoid using alcohol-based fixatives as they can extract lipids.[4]

  • Washing:

    • Remove the fixative solution.

    • Gently wash the cells twice with PBS to remove residual formaldehyde.[5]

  • Permeabilization (Optional): This step is generally not required for lipid droplet staining but may be included if co-staining for intracellular proteins. If required, use a mild, non-detergent-based permeabilization agent.

  • Staining:

    • For protocols using propylene glycol:

      • Wash the fixed cells twice with 100% propylene glycol.[5]

      • Add the freshly prepared and filtered Sudan III working solution to the cells and incubate for 10-20 minutes at room temperature.[5]

    • For protocols using ethanol/isopropanol-based working solution:

      • Carefully add the filtered working solution to the cells and incubate for 15-30 minutes at room temperature.

  • Differentiation (Removal of Excess Stain):

    • For protocols using propylene glycol:

      • Remove the Sudan III solution.

      • Add 85% propylene glycol and incubate for 3 minutes at room temperature.[5]

      • Remove the 85% propylene glycol.[5]

    • For protocols using ethanol/isopropanol-based working solution:

      • Briefly rinse the cells with 70% ethanol to remove non-specifically bound dye.[4]

  • Washing:

    • Rinse each well gently with distilled water.[5]

  • Counterstaining (Optional):

    • To visualize the nuclei, you can counterstain with Mayer's hematoxylin for 2-5 minutes.[4][5]

    • Wash thoroughly with tap water until the water runs clear.[5]

  • Mounting and Visualization:

    • If using coverslips, mount them on a glass slide with an aqueous mounting medium (e.g., glycerol jelly).[4]

    • For multi-well plates, add PBS to the wells to prevent the cells from drying out.

    • Visualize the cells under a bright-field microscope. Lipid droplets will appear as orange-red to red spherical inclusions in the cytoplasm.[1][4]

Visualization and Data Interpretation

Logical Workflow for Sudan III Staining and Analysis

A Cell Culture and Treatment B Fixation (e.g., 4% PFA) A->B C Sudan III Staining B->C D Counterstaining (Optional, e.g., Hematoxylin) C->D E Image Acquisition (Bright-field Microscopy) D->E F Image Analysis E->F G Qualitative Assessment (Morphology, Location) F->G H Semi-Quantitative Analysis (Area, Intensity) F->H I Data Interpretation and Reporting G->I H->I

Caption: Workflow for Sudan III Staining and Analysis.

Experimental Workflow for Preparing Staining Solution

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Dissolve excess Sudan III in Isopropanol/Ethanol B Incubate 2-3 days A->B C Saturated Stock Solution B->C D Dilute Stock Solution with Water E Let stand 5-10 minutes D->E F Filter (0.2 µm) E->F G Ready-to-use Working Solution F->G

Caption: Preparation of Sudan III Staining Solutions.

Troubleshooting

IssuePossible CauseSolution
Weak or No Staining Insufficient lipid accumulation in cells.Optimize conditions for lipid induction.
Lipid extraction during fixation.Use a non-alcohol-based fixative like 4% PFA.[4]
Staining solution too old or improperly prepared.Prepare fresh working solution before each use.[4]
High Background Staining Inadequate differentiation.Optimize the duration of the 70% ethanol or 85% propylene glycol wash.[4][5]
Precipitate in the staining solution.Ensure the working solution is filtered before use.[5]
Artifacts (e.g., fused lipid droplets) Harsh solvent treatment.Minimize exposure to alcohols; consider alternative lipid stains like Nile Red if morphology is critical.[7]

Safety Precautions

  • Sudan III is classified as a category 3 carcinogen by the International Agency for Research on Cancer. Handle with appropriate personal protective equipment (gloves, lab coat, eye protection).

  • Work in a well-ventilated area or a chemical fume hood.

  • Dispose of waste according to institutional guidelines for hazardous chemicals.

References

Application Notes and Protocols: D&C Red 17 in Cosmetic and Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to D&C Red 17

D&C this compound, also known by its chemical name 1-[[4-(phenylazo)phenyl]azo]-2-naphthalenol and synonym Solvent Red 23 or Sudan III, is a synthetic diazo color additive.[1] It presents as reddish-brown crystals and is oil-soluble, making it a versatile colorant for a wide array of anhydrous and oil-based formulations.[2][3] In the cosmetic and pharmaceutical industries, it is utilized to impart a vibrant red hue to various externally applied products.

Regulatory Status

The U.S. Food and Drug Administration (FDA) has permanently listed D&C this compound for use in externally applied drugs and cosmetics.[4] However, its application is restricted from products intended for use in the eye or lip areas.[1] Each batch of the colorant must be certified by the FDA to ensure it meets strict purity and quality specifications.[1][4] In the European Union, D&C this compound is listed as CI 26100 and is also permitted for use in cosmetics with similar restrictions.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of D&C this compound is provided in the table below.

PropertyValueReference
CI Name Solvent Red 23[5]
CI Number 26100[3]
CAS Number 85-86-9[3]
EINECS No. 201-638-4[3]
INCI Name CI 26100[3]
Chemical Formula C₂₂H₁₆N₄ON/A
Appearance Dark red powder / Reddish-brown crystals[3]
Solubility Oil-soluble, Alcohol-soluble

Application in Formulation Studies

D&C this compound is suitable for a wide range of product forms due to its oil solubility. Common applications include:

  • Cosmetics: Makeup, nail products, skin care products, bath products, cleansing products, colognes, and fragrances.[1][2]

  • Pharmaceuticals: Externally applied drugs such as ointments, creams, and lotions where a distinct color is desired for identification or aesthetic purposes.[3]

General Formulation Workflow

The following diagram illustrates a general workflow for incorporating D&C this compound into a formulation and subsequent testing.

G cluster_formulation Formulation Development cluster_testing Product Testing & Evaluation A Define Product Base (e.g., O/W Cream) B Prepare Oil Phase A->B C Prepare Aqueous Phase A->C D Dissolve D&C this compound in Oil Phase B->D E Heat Both Phases C->E D->E F Combine Phases (Emulsification) E->F G Cool Down and Add Actives/Preservatives F->G H Homogenize Final Formulation G->H I Physical & Chemical Stability Testing H->I J Photostability Testing H->J K Microbiological Stability Testing H->K L Analytical Quantification of D&C this compound H->L

Caption: General workflow for formulation and testing of products containing D&C this compound.

Experimental Protocols

The following are detailed protocols for the incorporation and analysis of D&C this compound in cosmetic and drug formulations.

Protocol for Formulation of an Oil-in-Water (O/W) Cream

This protocol describes the preparation of a basic O/W cream containing D&C this compound.

Materials:

  • Oil Phase: Carrier oils (e.g., Jojoba, Almond), Butters (e.g., Shea), Emulsifiers (e.g., Olivem 1000, Emulsifying Wax NF), Thickeners (e.g., Cetyl alcohol).[6]

  • Aqueous Phase: Distilled water, Humectants (e.g., Glycerin), Gums (e.g., Xanthan Gum).[6]

  • Colorant: D&C this compound powder or a pre-dispersed liquid version in a carrier oil like Caprylic/Capric Triglycerides.

  • Cool-Down Phase: Preservatives (e.g., Optiphen), Heat-sensitive active ingredients, Fragrance.[6]

Procedure:

  • Preparation: In separate heat-resistant beakers, weigh the ingredients for the oil phase and the aqueous phase. A typical formulation might consist of 60-70% aqueous phase and 20-30% oil phase.[6]

  • Colorant Incorporation: Add the desired amount of D&C this compound to the oil phase. If using the powder form, ensure it is fully dissolved and dispersed in the oil phase with gentle heating and stirring.

  • Heating: Heat both the oil and aqueous phases separately in a water bath to approximately 70-75°C.[6][7] This ensures that all waxes and emulsifiers are fully melted.

  • Emulsification: Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer or high-shear mixer.[6]

  • Cooling: Continue mixing while allowing the emulsion to cool.

  • Addition of Cool-Down Phase: When the temperature of the emulsion is below 40°C, add the cool-down phase ingredients.[6]

  • Final Mixing: Mix thoroughly until a smooth, uniform cream is formed. Check and adjust the pH if necessary.

Protocol for Formulation of an Ointment

This protocol outlines the preparation of a simple ointment colored with D&C this compound.

Materials:

  • Ointment Base: White Petrolatum, White Wax, Mineral Oil.

  • Colorant: D&C this compound powder.

Procedure:

  • Fusion: In a suitable vessel, melt the components of the ointment base (e.g., white wax and white petrolatum) using a water bath or hot plate at a temperature of around 70°C.[7][8]

  • Colorant Incorporation: In a separate mortar, triturate the D&C this compound powder with a small amount of mineral oil to form a smooth paste (levigation). This prevents grittiness in the final product.

  • Mixing: Add the D&C this compound paste to the melted ointment base.

  • Geometric Dilution: Stir the mixture continuously. A portion of the melted base, approximately equal in volume to the colorant paste, should be added and mixed until uniform. Continue adding the base in portions until all of it is incorporated.[8]

  • Cooling and Congealing: Remove the mixture from the heat source and continue to stir gently until it congeals to form a uniform ointment.[8]

Protocol for Stability Testing

This protocol provides a general framework for assessing the stability of a cosmetic or drug formulation containing D&C this compound.

Procedure:

  • Sample Preparation: Package the final formulation in its intended commercial packaging.

  • Storage Conditions: Store samples under various environmental conditions. Commonly used conditions for cosmetic stability testing include:

    • Real-Time: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

    • Freeze/Thaw Cycling: -20°C to 25°C (cycled)

  • Evaluation Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, and 3 months for accelerated studies).[9]

  • Parameters to Evaluate:

    • Physical Properties: Color, odor, appearance, texture, viscosity, and pH.

    • Emulsion Stability: Check for any signs of phase separation or creaming. Centrifugation of the sample can be used to predict creaming.[9]

    • Microbiological Stability: Test for microbial contamination at each interval.

    • Packaging Compatibility: Observe for any interaction between the product and the packaging.

Protocol for Photostability Testing (as per ICH Q1B Guidelines)

This protocol is essential for determining the light sensitivity of the formulation.[2][4][10][11]

Procedure:

  • Sample Preparation: Expose the formulation directly to the light source, as well as in its immediate packaging and marketing packaging. A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions.[12]

  • Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon arc lamp or a metal halide lamp. The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]

  • Analysis: After exposure, evaluate the samples for any changes in physical properties, particularly color fading, and for the formation of any degradation products. Compare the exposed samples to the dark control.

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A Formulated Product B Directly Exposed Sample A->B C Sample in Immediate Packaging A->C D Sample in Marketing Packaging A->D E Dark Control (Light Protected) A->E F Expose to Light Source (ICH Q1B Conditions) B->F C->F D->F I Compare to Dark Control E->I G Evaluate Physical Changes (e.g., Color Fading) F->G H Assay for Degradation Products F->H G->I H->I

Caption: Workflow for photostability testing of a formulation containing D&C this compound.

Analytical Protocols

Quantification of Impurities in D&C this compound Raw Material

The FDA sets limits for certain impurities in D&C this compound. A validated ultra-high-performance liquid chromatography (UHPLC) method is used for their quantification.

ImpurityRegulatory Limit (w/w %)
Aniline≤ 0.2%
2-Naphthol≤ 0.2%
4-Aminoazobenzene≤ 0.1%

Reference Method:

  • Technique: Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Column: C18 column (e.g., 1.7 µm particle size).

  • Mobile Phase: 0.2 M ammonium acetate and acetonitrile.

  • Detection: UV-Vis Detector.

  • Quantification: Based on a six-point calibration curve for each analyte.

Quantification of D&C this compound in a Finished Product

This protocol outlines a general method for extracting and quantifying D&C this compound from a cosmetic or drug product.

Procedure:

  • Sample Preparation and Extraction:

    • Accurately weigh a known amount of the finished product.

    • Since D&C this compound is oil-soluble, dissolve the sample in a suitable organic solvent (e.g., hexane, ethanol, or a mixture like methylene chloride/methanol).[13]

    • For emulsions, a liquid-liquid extraction may be necessary to separate the oil phase containing the colorant.

    • For solid products, dissolution followed by filtration might be required.

  • Analysis by HPLC-UV/Vis:

    • Technique: High-Performance Liquid Chromatography with a UV/Vis or Photodiode Array (PDA) detector.[13][14][15][16]

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is common.[14]

    • Detection: Monitor the absorbance at the λmax of D&C this compound.

    • Quantification: Create a calibration curve using certified D&C this compound reference standards. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Role in Signaling Pathways

D&C this compound is a color additive and is not incorporated into cosmetic and drug formulations for any therapeutic effect or to interact with biological signaling pathways. Its primary function is to provide color.

However, recent computational studies have begun to explore the potential for traditionally "inactive" ingredients, like excipients, to interact with biological targets. One such study, using one-shot learning models, predicted potential interactions between a large number of drug excipients and biological targets such as G-Protein Coupled Receptors (GPCRs) and kinases.[1][17] While this research is predictive and does not demonstrate actual biological effects, it represents an emerging area of investigation into the broader roles of formulation components.[18][19][20]

The following diagram illustrates the concept of in silico prediction of interactions between excipients and biological targets.

G cluster_input Input Data cluster_model In Silico Model cluster_output Predicted Output A Excipient Chemical Structures (e.g., D&C this compound) C Machine Learning Algorithm (e.g., One-Shot Learning) A->C B Known Ligand-Target Interaction Data B->C D Predicted Interaction with Biological Targets (e.g., Kinases, GPCRs) C->D

Caption: Conceptual workflow of in silico prediction of excipient-target interactions.

References

Application Notes and Protocols: Solvent Red 23 as a Tracer in Oil Migration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 23, also known as Sudan III, is a lysochrome (fat-soluble) diazo dye ideal for coloring nonpolar substances such as oils, fats, and waxes.[1] Its vivid red color and strong affinity for hydrocarbon-based materials make it an excellent tracer for visualizing and quantifying the movement of oil through porous media. These application notes provide detailed protocols for the use of Solvent Red 23 in laboratory-based oil migration studies, particularly relevant for applications in petroleum research, environmental science, and the development of lipid-based drug delivery systems.

Physicochemical Properties of Solvent Red 23

A thorough understanding of the physicochemical properties of Solvent Red 23 is crucial for its effective use as a tracer. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C22H16N4O[2]
Molar Mass 352.39 g/mol [1]
Appearance Reddish-brown powder[3]
Melting Point 199 °C (decomposes)[3]
Solubility in Acetone 3.1 g/L[2]
Solubility in Ethanol Soluble[3]
Solubility in Benzene Soluble[3]
Insoluble in Water[4]

Experimental Protocols

Preparation of Solvent Red 23 Stock Solution

Objective: To prepare a concentrated stock solution of Solvent Red 23 in a suitable organic solvent for subsequent dilution in the oil phase.

Materials:

  • Solvent Red 23 (powder)

  • Acetone (analytical grade)[5]

  • Volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Accurately weigh the desired amount of Solvent Red 23 powder using an analytical balance inside a fume hood.

  • Transfer the powder to a volumetric flask of appropriate size.

  • Add a small amount of acetone to the flask to dissolve the powder.

  • Place the flask on a magnetic stirrer and stir until the dye is completely dissolved.

  • Once dissolved, add acetone to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the stock solution in a tightly sealed, light-resistant container at room temperature.[3]

Core Flooding Experiment for Oil Migration Visualization

Objective: To visually and quantitatively assess the migration of oil through a porous medium (e.g., a sandstone core) using Solvent Red 23 as a tracer. This method is adapted from standard core flooding procedures used in enhanced oil recovery research.[6][7][8]

Materials:

  • Core sample (e.g., Berea sandstone)[7]

  • Core holder apparatus[9]

  • High-pressure pump

  • Crude oil or a model oil

  • Solvent Red 23 stock solution

  • Brine solution (simulating formation water)

  • Fraction collector

  • Spectrophotometer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat[10][11]

Procedure:

  • Core Preparation:

    • Cut the core to the desired dimensions and dry it in an oven.[7]

    • Measure the dry weight and key properties of the core (porosity, permeability).

    • Saturate the core with brine under vacuum.[8]

  • Initial Oil Saturation:

    • Flood the brine-saturated core with the untraced oil at a constant flow rate until no more brine is produced. This establishes the initial oil saturation.[6]

  • Preparation of Traced Oil:

    • Prepare the oil to be used for the migration study by diluting the Solvent Red 23 stock solution in the oil to achieve the desired concentration. The final concentration should be sufficient for visual and spectrophotometric detection.

  • Tracer Injection:

    • Inject the Solvent Red 23-traced oil into the core at a constant flow rate.

    • The injection can be a continuous process to observe the breakthrough of the oil front or a pulse injection to study the dispersion and retention of the oil.

  • Effluent Collection and Analysis:

    • Collect the effluent (produced fluids) from the core outlet in timed intervals using a fraction collector.[12]

    • Visually inspect the effluent for the red color, indicating the arrival of the traced oil.

    • Quantify the concentration of Solvent Red 23 in the collected oil samples using a spectrophotometer.[13][14][15] The maximum absorbance (λmax) for Sudan III is approximately 504-510 nm.[15][16]

  • Data Analysis:

    • Plot the concentration of Solvent Red 23 in the effluent versus the volume of fluid injected (or time). This "breakthrough curve" provides quantitative data on the oil migration, including the velocity of the oil front and the degree of dispersion.

Quantitative Data Presentation

The following table presents illustrative data that could be obtained from a core flooding experiment using Solvent Red 23 as a tracer.

Effluent Sample NumberInjected Pore VolumeSolvent Red 23 Concentration (mg/L)
10.10.0
20.20.0
30.30.5
40.45.2
50.525.8
60.675.1
70.798.5
80.8100.0
90.9100.0
101.0100.0

Visualizations

Experimental Workflow

G A Prepare Core and Saturate with Brine B Establish Initial Oil Saturation (Untraced Oil) A->B C Prepare Solvent Red 23 Traced Oil B->C D Inject Traced Oil into Core C->D E Collect Effluent Fractions D->E F Visual and Spectrophotometric Analysis E->F G Generate Breakthrough Curve F->G H Data Interpretation G->H

Caption: Core flooding experimental workflow for oil migration tracing.

Logical Relationship of Tracer Analysis

G cluster_0 Physical Process cluster_1 Analytical Measurement cluster_2 Data Interpretation A Solvent Red 23 in Oil Injected B Migration Through Porous Medium A->B C Traced Oil in Effluent B->C D Spectrophotometric Quantification C->D E Breakthrough Curve Analysis D->E F Oil Mobility and Dispersion E->F

Caption: Logical flow from tracer injection to data interpretation.

Health and Safety Considerations

Solvent Red 23 is classified as a potential carcinogen and may cause irritation to the skin, eyes, and respiratory tract.[10] It is harmful if swallowed.[10] Therefore, appropriate safety precautions must be taken when handling this compound.

  • Engineering Controls: Always handle Solvent Red 23 powder and concentrated solutions in a well-ventilated fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • Handling: Avoid creating dust when handling the powder.[11] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Users should always consult the Safety Data Sheet (SDS) for Solvent Red 23 before use for complete safety information.[10][17]

References

Application Notes and Protocols for Coloring Plastics with CI 26100 in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using CI 26100 (Solvent Red 23) for coloring various plastics in experimental and research settings. This document outlines the dye's properties, protocols for incorporation, and important considerations for achieving consistent and stable coloration.

Introduction to CI 26100 (Solvent Red 23)

CI 26100, also known as Solvent Red 23, is a synthetic diazo dye characterized by its vibrant yellowish-red hue.[1][2][3] It is highly soluble in many organic solvents and compatible with a wide range of thermoplastic polymers, making it a versatile colorant for laboratory-scale plastic preparations.[1][4] Its good thermal and light stability ensure that the coloration remains consistent throughout experimental procedures and subsequent analyses.[1][4][5]

Key Properties and Specifications

A summary of the essential properties of CI 26100 is presented below. This data is crucial for determining the appropriate processing parameters for different plastic matrices.

PropertyValueSource
CI Name Solvent Red 23[4]
CAS Number 85-86-9[1][6]
Chemical Formula C22H16N4O[6]
Molecular Weight 352.39 g/mol [2][6]
Appearance Reddish-brown to dark red powder[3]
Melting Point ~205 °C[5]
Heat Resistance Up to 250 °C in Polystyrene (PS)[1][5]
Light Fastness (in PS) 5-6 (on a scale of 1-8, where 8 is excellent)[1][5]
Acid Resistance Good (4 on a scale of 1-5)[2]
Alkali Resistance Good (4 on a scale of 1-5)[2]

Recommended Dosages and Compatibility

CI 26100 is compatible with a variety of amorphous polymers. Its use in crystalline polymers can be limited due to potential migration.[7]

PolymerCompatibilityRecommended Dosage (Transparent)Recommended Dosage (Non-Transparent)
Polystyrene (PS)Superior0.025%0.05%
Acrylonitrile Butadiene Styrene (ABS)Applicable--
Polymethyl Methacrylate (PMMA)Superior--
Polycarbonate (PC)Applicable--
Rigid Polyvinyl Chloride (RPVC)Applicable--
Styrene Acrylonitrile (SAN)Applicable--
Acrylonitrile Styrene Acrylate (AS)Applicable--

Data compiled from multiple sources.[1][2][5]

Experimental Workflows

The selection of an appropriate method for incorporating CI 26100 into a plastic matrix is critical for achieving uniform coloration and desired material properties. The following diagrams illustrate the decision-making process and the general workflows for the two primary laboratory-scale methods: solvent casting and melt extrusion.

experimental_workflow Diagram 1: Decision-Making for Plastic Coloring Method start Define Experimental Requirements q1 Is the final form a thin film? start->q1 q2 Is the polymer soluble in a suitable volatile solvent? q1->q2 Yes q3 Is melt processing equipment (e.g., twin-screw extruder) available? q1->q3 No q2->q3 No method1 Solvent Casting q2->method1 Yes method2 Melt Extrusion q3->method2 Yes end Proceed with selected method q3->end No (Re-evaluate project scope) method1->end method2->end

Diagram 1: Decision-Making for Plastic Coloring Method

solvent_casting_workflow Diagram 2: Solvent Casting Workflow cluster_prep Preparation cluster_process Process cluster_post Post-Processing p1 Weigh Polymer and CI 26100 pr1 Dissolve Polymer in Solvent p1->pr1 p2 Select Appropriate Solvent p2->pr1 pr2 Add and Dissolve CI 26100 pr1->pr2 pr3 Cast Solution onto a Flat Surface pr2->pr3 pr4 Evaporate Solvent in a Controlled Environment pr3->pr4 po1 Peel the Dried Film pr4->po1 po2 Characterize the Colored Film po1->po2 melt_extrusion_workflow Diagram 3: Melt Extrusion Workflow cluster_prep Preparation cluster_process Process cluster_post Post-Processing p1 Dry Polymer Pellets pr1 Feed Polymer and Masterbatch into Extruder p1->pr1 p2 Prepare a Masterbatch (Polymer + High Concentration of CI 26100) p2->pr1 pr2 Melt and Mix at a Controlled Temperature pr1->pr2 pr3 Extrude the Colored Polymer pr2->pr3 po1 Cool the Extrudate (e.g., in a water bath) pr3->po1 po2 Pelletize the Colored Strand po1->po2 po3 Prepare Test Specimens (e.g., by injection molding) po2->po3

References

Troubleshooting & Optimization

"Troubleshooting uneven staining with Sudan III"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Sudan III staining, particularly uneven staining.

Troubleshooting Guide: Uneven Staining

Uneven or inconsistent staining is a common artifact in histological preparations. This guide will help you identify the potential causes and implement effective solutions.

Question: What are the common causes of uneven or patchy Sudan III staining?

Answer:

Uneven staining with Sudan III can arise from various factors throughout the experimental workflow, from tissue preparation to the final mounting steps. The most common causes include:

  • Stain Precipitation: Sudan III solutions, particularly when stored improperly or for extended periods, can form precipitates that deposit onto the tissue section, causing dark, irregular spots.[1]

  • Inadequate Fixation: The choice of fixative is critical for lipid preservation. Using alcohol-based fixatives like ethanol or xylene will dissolve lipids, leading to weak or patchy staining.[1]

  • Improper Tissue Sectioning: Variations in section thickness can lead to differential stain penetration, resulting in lighter and darker stained areas. For optimal results, cryosections should be maintained at a consistent thickness.[1]

  • Contamination: Contaminants in the staining solutions, rinsing water, or on the slides can interfere with the staining process, leading to inconsistencies.[2]

  • Incomplete Rinsing or Differentiation: Insufficient rinsing can leave excess stain on the slide, while improper differentiation may not adequately remove non-specific background staining, both of which can contribute to an uneven appearance.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting uneven Sudan III staining.

G Troubleshooting Workflow for Uneven Sudan III Staining cluster_0 Problem Identification cluster_1 Investigation & Solution start Uneven Staining Observed issue Characterize the issue: - Precipitates/Artifacts? - Weak/Patchy Staining? - Uneven Background? start->issue precipitates Check for Stain Precipitates issue->precipitates fixation Review Fixation Protocol precipitates->fixation No Precipitates filter_stain Filter Sudan III solution before use. precipitates->filter_stain Precipitates Present sectioning Examine Section Quality fixation->sectioning Fixation Correct use_formalin Use 10% neutral buffered formalin for fixation. fixation->use_formalin Inappropriate Fixative Used procedure Evaluate Staining Procedure sectioning->procedure Sections Uniform optimize_sectioning Ensure consistent section thickness (6-15 µm). sectioning->optimize_sectioning Thickness Varies optimize_rinsing Optimize rinsing and differentiation steps. procedure->optimize_rinsing Procedure Issue end_node Re-stain with optimized protocol procedure->end_node Procedure Correct filter_stain->end_node use_formalin->end_node optimize_sectioning->end_node optimize_rinsing->end_node

Caption: Troubleshooting workflow for uneven Sudan III staining.

Frequently Asked Questions (FAQs)

Q1: Why can't I use paraffin-embedded tissues for Sudan III staining?

A1: The process of embedding tissues in paraffin involves the use of organic solvents like xylene and ethanol. These solvents dissolve lipids, which are the target of Sudan III staining. Therefore, paraffin-embedded sections are generally unsuitable for demonstrating the presence of lipids.[1] It is recommended to use cryosections (frozen sections) instead.[1]

Q2: My Sudan III solution has small particles in it. Can I still use it?

A2: The presence of particles, or precipitates, in your Sudan III solution can lead to artifacts and uneven staining.[1][3] It is highly recommended to filter the staining solution immediately before use to remove any precipitates.[4][5] Proper storage in a tightly sealed, amber bottle can help prevent precipitate formation.[1]

Q3: The staining is too weak. How can I improve the signal?

A3: Weak staining can be due to several factors. Ensure that you are using an appropriate fixative, such as 10% neutral buffered formalin, to preserve the lipids.[1] Also, check the freshness of your Sudan III solution, as the dye can fade over time.[4][6] You may also need to adjust the staining time based on the tissue type and lipid content.[1]

Q4: There is high background staining. What can I do to reduce it?

A4: High background staining can be addressed by a proper differentiation step. A brief rinse in 70% ethanol after staining can help remove non-specifically bound dye.[1] Be careful not to over-differentiate, as this can also lead to weak staining of the lipids. A subsequent wash in running tap water will stop the differentiation process.[1]

Experimental Protocols and Data

Sudan III Staining Protocol for Cryosections

This protocol is a general guideline and may require optimization for specific tissues.

1. Tissue Preparation:

  • Fresh tissues should be sectioned using a cryostat at a temperature between -20°C and -30°C.[1]
  • The optimal section thickness is between 6–15 µm.[1]
  • Fix the sections in 10% neutral buffered formalin.[1]

2. Staining Procedure:

  • Hydrate the sections by immersing them in 70% ethanol for 1 minute.[1]
  • Stain with a freshly filtered Sudan III solution for 5–30 minutes.[1] The optimal time will depend on the tissue's lipid content.
  • Briefly differentiate in 70% ethanol to remove excess background stain.[1]
  • Wash the sections under running tap water.[1]
  • (Optional) Counterstain with Mayer's hematoxylin for 2–5 minutes for nuclear visualization.[1]
  • Rinse with tap water to develop the blue nuclear color.[1]
  • Mount the coverslip using an aqueous mounting medium like glycerol jelly.[1]

Quantitative Parameters for Sudan III Staining
ParameterRecommended Value/RangeNotes
Section Thickness 6–15 µmFor cryosections.[1]
Fixation 10% Neutral Buffered FormalinAvoid alcohol-based fixatives.[1]
Staining Time 5–30 minutesVaries with tissue type and lipid content.[1]
Differentiation Brief rinseIn 70% ethanol.[1]
Counterstain Time 2–5 minutesWith Mayer's hematoxylin.[1]

Expected Results:

  • Neutral Lipids: Orange-red[1]

  • Cell Nuclei (if counterstained): Pale blue[1]

References

Technical Support Center: Optimizing Solvent Red 23 for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Solvent Red 23 for microscopy applications, particularly for the visualization and quantification of intracellular lipid droplets.

Frequently Asked Questions (FAQs)

Q1: What is Solvent Red 23 and what is its primary application in microscopy?

Solvent Red 23 (also known as Sudan III) is a lysochrome (fat-soluble dye) commonly used for staining nonpolar substances such as oils, fats, waxes, and greases.[1] In microscopy, its primary application is the visualization of intracellular lipid droplets within cells and tissues.

Q2: What is the recommended solvent for preparing a Solvent Red 23 stock solution?

Solvent Red 23 is soluble in various organic solvents such as ethanol, acetone, and benzene, but it is insoluble in water.[2] For microscopy applications, a common solvent for preparing a stock solution is isopropanol or ethanol. A stock solution of 0.2-0.5% (w/v) in 100% isopropanol is a good starting point, which can then be diluted to a working concentration.

Q3: What is a typical working concentration for Solvent Red 23 staining?

The optimal working concentration of Solvent Red 23 can vary depending on the cell type, lipid content, and experimental conditions. A common starting point, adapted from protocols for similar lipid-soluble dyes like Oil Red O, is to dilute the stock solution with water to a final concentration of 60% isopropanol. For example, a 0.3-0.5% working solution can be made by mixing 6 parts of a 0.5% isopropanol stock solution with 4 parts of distilled water. It is crucial to filter the working solution before use to remove any precipitate.

Q4: Can Solvent Red 23 be used for quantitative analysis of lipid droplets?

Yes, Solvent Red 23 can be used for the quantitative analysis of lipid droplets.[3][4] After staining, the dye can be eluted from the cells using 100% isopropanol, and the absorbance of the eluate can be measured spectrophotometrically (typically around 510 nm for similar red lipid dyes). This provides a quantitative measure of the total lipid content. Additionally, image analysis software like ImageJ can be used to quantify the number, size, and area of lipid droplets from micrographs.[4][5]

Q5: Is Solvent Red 23 suitable for live-cell imaging?

Solvent Red 23 is typically used for staining fixed cells. The solvents used in the staining protocol, such as isopropanol and formalin for fixation, are not compatible with live-cell imaging. For live-cell imaging of lipid droplets, fluorescent probes like Nile Red or BODIPY dyes are more commonly used.

Experimental Protocols

Below are detailed methodologies for preparing solutions and performing a typical staining experiment to visualize lipid droplets in cultured cells.

Table 1: Solution Preparation
SolutionCompositionPreparation StepsStorage
Fixation Solution 4% Paraformaldehyde (PFA) in PBS1. Dissolve 4g of PFA powder in 100mL of 1x PBS. 2. Heat to 60°C while stirring to dissolve. 3. Add a few drops of 1M NaOH to clear the solution. 4. Adjust pH to 7.4 with HCl. 5. Filter the solution and store.4°C for up to one month
Solvent Red 23 Stock Solution (0.5%) 0.5g Solvent Red 23 powder in 100mL of 100% Isopropanol1. Weigh 0.5g of Solvent Red 23 powder. 2. Add to 100mL of 100% isopropanol. 3. Stir overnight to ensure complete dissolution. 4. Filter to remove any undissolved particles.Room temperature, protected from light
Solvent Red 23 Working Solution 6 parts Stock Solution + 4 parts distilled water1. Mix 6mL of the 0.5% stock solution with 4mL of distilled water. 2. Let the solution stand for 10-20 minutes. 3. Filter through a 0.2 µm syringe filter immediately before use.Prepare fresh for each experiment
Wash Solution 60% Isopropanol in distilled waterMix 60mL of 100% isopropanol with 40mL of distilled water.Room temperature
Table 2: Staining Protocol for Cultured Adipocytes
StepProcedureIncubation Time & TemperatureNotes
1. Cell Seeding & Differentiation Seed pre-adipocytes (e.g., 3T3-L1) on coverslips in a culture plate and induce differentiation.Varies by cell lineGrow cells to near confluence before inducing differentiation.
2. Fixation Remove culture medium and wash cells once with PBS. Add 4% PFA to fix the cells.30-60 minutes at room temperatureEnsure cells are completely covered with the fixative.
3. Washing Remove the fixative and wash the cells twice with distilled water.2-5 minutes per washBe gentle to avoid detaching the cells.
4. Isopropanol Wash Wash the cells with 60% isopropanol.5 minutes at room temperatureThis step helps to permeabilize the cells and remove excess water.
5. Staining Remove the isopropanol and add the freshly filtered Solvent Red 23 working solution.10-20 minutes at room temperatureEnsure the entire coverslip is covered with the staining solution.
6. Washing Remove the staining solution and wash the cells 2-5 times with distilled water.Until excess stain is removedThis is a critical step to reduce background staining.
7. Counterstaining (Optional) If desired, counterstain the nuclei with a suitable stain like Hematoxylin or DAPI.1-5 minutes at room temperatureFollow the manufacturer's protocol for the chosen counterstain.
8. Mounting & Imaging Mount the coverslips onto microscope slides using an aqueous mounting medium.-Image the stained cells using a bright-field or fluorescence microscope.

Troubleshooting Guide

Table 3: Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Staining - Suboptimal dye concentration: The concentration of Solvent Red 23 may be too low. - Insufficient incubation time: The staining time may be too short for the dye to adequately penetrate the lipid droplets. - Poor fixation: Inadequate fixation can lead to poor preservation of cellular structures, including lipid droplets.- Optimize dye concentration: Prepare a range of working solutions (e.g., 0.1% to 0.5%) to determine the optimal concentration for your specific cell type. - Increase incubation time: Extend the staining time in increments (e.g., 15, 20, 30 minutes) to find the optimal duration. - Ensure proper fixation: Use fresh fixative and ensure the fixation time is adequate (30-60 minutes).
High Background Staining - Excessive dye concentration: A high concentration of the dye can lead to non-specific binding. - Inadequate washing: Insufficient washing after staining can leave behind unbound dye. - Precipitation of the dye: The dye may precipitate out of the working solution, leading to artifacts.- Decrease dye concentration: Try a lower working concentration of Solvent Red 23. - Increase washing steps: Increase the number and duration of washes with distilled water after the staining step. - Filter the working solution: Always filter the Solvent Red 23 working solution immediately before use to remove any precipitates.
Photobleaching (Fading of Signal) - Prolonged exposure to excitation light: Especially relevant if observing under fluorescence. - High intensity of excitation light: Can accelerate the degradation of the fluorophore.- Minimize exposure time: Locate the area of interest using lower light intensity or phase contrast before switching to fluorescence for image capture. - Reduce light intensity: Use neutral density filters to decrease the intensity of the excitation light. - Use an anti-fade mounting medium: These reagents can help to reduce photobleaching.
Crystalline Artifacts - Dye precipitation: The dye can crystallize if the working solution is not properly prepared or filtered. - Drying of the sample: Allowing the sample to dry out at any stage can cause crystal formation.- Ensure complete dissolution of stock solution: Stir the stock solution overnight to ensure the dye is fully dissolved. - Filter working solution: Always filter the working solution just before use. - Keep the sample moist: Do not allow the cells to dry out during the staining procedure.

Visualizing Experimental Workflows

Experimental Workflow for Studying Oleic Acid-Induced Lipid Accumulation

Caption: Workflow for studying oleic acid-induced lipid accumulation in hepatocytes.

References

Technical Support Center: CI 26100 Fading and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the fading and photostability of the dye CI 26100 (also known as Solvent Red 23).

Frequently Asked Questions (FAQs)

Q1: What is CI 26100 and what are its common applications in research?

CI 26100, or Solvent Red 23, is a synthetic diazo dye.[1][2] In a research and drug development context, it can be used as a colorant for various materials, including plastics, polymers, and waxes, which may be used in drug delivery systems or medical devices.[3] Its solubility in organic solvents also lends it to applications in non-aqueous formulations.

Q2: What causes CI 26100 to fade or lose its color?

The fading of CI 26100, a process known as photobleaching or photodegradation, is primarily caused by exposure to light, particularly UV radiation.[4] As an azo dye, its color is due to the azo group (-N=N-) and associated chromophores.[5][6] Light energy can excite the dye molecule, leading to photochemical reactions that break down these chemical bonds, resulting in a loss of color.[7] The presence of oxygen and reactive oxygen species (ROS) can accelerate this degradation process.[7]

Q3: How stable is CI 26100 to light exposure?

The photostability of a dye is often rated using the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent). CI 26100 generally has a lightfastness rating of 5 to 7, indicating moderate to good stability.[4][8][9] However, its actual stability can be significantly influenced by the specific experimental conditions.[4] One study indicated that a similar dye, Solvent Red 19, is more stable than Solvent Red 23.[4]

Q4: What environmental factors can influence the fading of CI 26100?

Several factors can affect the rate of fading:

  • Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (like UV light) will accelerate fading.

  • Solvent/Matrix: The chemical environment surrounding the dye molecule can either protect it or make it more susceptible to degradation. The polarity of the solvent can play a significant role.

  • Presence of Oxygen: Oxygen is often a key participant in the photodegradation pathway of azo dyes.[7]

  • Temperature: While light is the primary driver, elevated temperatures can sometimes increase the rate of secondary chemical reactions that contribute to fading.

  • pH: The pH of the surrounding medium can influence the tautomeric form of the azo dye (azo vs. hydrazone), which can affect its photostability.[7]

Troubleshooting Guide: CI 26100 Fading in Experiments

Use this guide to diagnose and resolve issues with CI 26100 fading during your experiments.

Problem: The red color of CI 26100 is fading unexpectedly in my samples.

Initial Troubleshooting Steps:

  • Confirm the Cause: Is the fading happening in samples exposed to light but not in dark controls? If so, photobleaching is the likely cause.

  • Review Storage Conditions: Are you storing stock solutions and samples protected from light (e.g., in amber vials, in the dark)?

  • Assess Light Exposure During Experimentation: Is your experimental setup unnecessarily exposing the samples to prolonged or high-intensity light?

Logical Troubleshooting Workflow:

TroubleshootingWorkflow Troubleshooting CI 26100 Fading start Fading Observed is_photobleaching Is fading light-dependent? (Compare to dark control) start->is_photobleaching storage_check Review storage (light/temp protection) is_photobleaching->storage_check Yes other_causes Investigate other causes: - Chemical incompatibility - pH instability - Microbial degradation is_photobleaching->other_causes No exp_light_check Minimize light exposure during experiment storage_check->exp_light_check Yes implement_storage Implement proper storage: - Amber vials - Store in dark storage_check->implement_storage No implement_exp_changes Modify experimental protocol: - Use filters - Reduce exposure time - Work under low light exp_light_check->implement_exp_changes No stabilizer_check Consider formulation changes: - Add UV absorber - Use antioxidant exp_light_check->stabilizer_check Yes implement_storage->exp_light_check implement_exp_changes->stabilizer_check add_stabilizer Incorporate stabilizing agents into formulation stabilizer_check->add_stabilizer Yes resolution Fading Minimized stabilizer_check->resolution No add_stabilizer->resolution

Caption: Troubleshooting workflow for CI 26100 fading.

Data Presentation

Table 1: Photophysical and Stability Properties of CI 26100 (Solvent Red 23)

PropertyValueSource(s)
CI Name 26100[2]
Chemical Family Diazo Dye[1]
Appearance Reddish-brown powder[10]
Light Fastness (Blue Wool Scale) 5-7 (out of 8)[4][8][9]
Heat Resistance Up to 250-260 °C in Polystyrene[4][9]
Solubility Insoluble in water; soluble in various organic solvents (e.g., ethanol, acetone, benzene, xylene)[2]

Table 2: Comparative Light Fastness of Selected Azo Dyes

Dye NameC.I. NameDye ClassLightfastness Rating (Blue Wool Scale)Source(s)
Solvent Red 23 26100 Solvent 5-7 [4][8][9]
Solvent Red 1926050SolventMore stable than Solvent Red 23[4]
Reactive Red 76Reactive Red 76Reactive4[11]
Reactive Red 2Reactive Red 2Reactive4[11]
Reactive Red 120Reactive Red 120Reactive5[11]
Acid Red 88Acid Red 88Acid1-2[11]

Experimental Protocols

Protocol: Assessing the Photostability of CI 26100 in a Topical Formulation

This protocol outlines a method for evaluating the photostability of CI 26100 when incorporated into a topical cream, following the principles of the ICH Q1B guidelines.[12]

1. Materials and Equipment:

  • CI 26100

  • Topical cream base (without CI 26100)

  • Analytical balance

  • Homogenizer/mixer

  • Quartz cuvettes or other transparent, UV-permeable containers

  • Photostability chamber with a calibrated light source (e.g., Xenon arc lamp or fluorescent lamps providing both UV and visible light)

  • Spectrophotometer or colorimeter

  • Aluminum foil

2. Sample Preparation:

  • Prepare a batch of the topical cream containing a known concentration of CI 26100 (e.g., 0.1% w/w). Ensure the dye is uniformly dispersed.

  • Prepare a "placebo" batch of the cream base without the dye.

  • Divide the CI 26100-containing cream into three sets of samples in the transparent containers:

    • Test Samples: Directly exposed to the light source.

    • Dark Control Samples: Wrapped completely in aluminum foil to protect from light.

    • Initial Samples (t=0): For immediate analysis.

3. Experimental Procedure:

ExperimentalWorkflow Photostability Testing Workflow prep Prepare dye-containing and placebo formulations sample_prep Aliquot samples: - Test (exposed) - Dark Control (wrapped) - Initial (t=0) prep->sample_prep initial_analysis Analyze Initial Samples (t=0) (Color, Absorbance, etc.) sample_prep->initial_analysis exposure Place Test and Dark Control samples in photostability chamber sample_prep->exposure data_analysis Compare results of Test, Dark Control, and Initial samples initial_analysis->data_analysis light_exposure Expose to calibrated light source (ICH Q1B conditions) exposure->light_exposure periodic_analysis At specified time points, analyze Test and Dark Control samples light_exposure->periodic_analysis periodic_analysis->data_analysis conclusion Determine rate of photodegradation and assess stability data_analysis->conclusion

Caption: Experimental workflow for photostability testing.

4. Light Exposure:

  • Place the "Test Samples" and "Dark Control Samples" into the photostability chamber.

  • Expose the samples to a controlled light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12]

5. Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours of exposure), remove a set of "Test Samples" and "Dark Control Samples" from the chamber.

  • Analyze the samples for changes in:

    • Visual Appearance: Note any color change, discoloration, or fading.

    • Colorimetric Measurement: Use a colorimeter to quantify the color change (e.g., using the CIELAB color space).

    • Spectrophotometric Analysis: Extract the dye from a known amount of cream using a suitable solvent and measure the absorbance at its λmax. A decrease in absorbance indicates degradation.

    • Chemical Degradation: If necessary, use a stability-indicating HPLC method to quantify the remaining CI 26100 and detect any degradation products.

6. Data Interpretation:

  • Compare the changes in the "Test Samples" to the "Dark Control Samples" to isolate the effects of light from thermal effects.

  • Plot the percentage of remaining dye or the change in color as a function of light exposure time to determine the degradation kinetics.

Visualizing the Fading Mechanism

The fading of CI 26100, as a diazo dye, is a complex photochemical process. The following diagram illustrates a generalized pathway for the photodegradation of azo dyes.

AzoDyePhotodegradation Generalized Photodegradation of Azo Dyes Azo_Ground Azo Dye (Ground State) Azo_Excited Excited State Dye* Azo_Ground->Azo_Excited Absorption Degradation Oxidative Attack on Azo Chromophore Azo_Ground->Degradation Attack by ROS Light Light (hν) ROS_Formation Interaction with O2 (Energy Transfer) Azo_Excited->ROS_Formation Direct_Photolysis Direct Photolysis (Bond Cleavage) Azo_Excited->Direct_Photolysis ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) ROS_Formation->ROS ROS->Degradation Products Degradation Products (Colorless) Degradation->Products Direct_Photolysis->Products

Caption: Generalized photodegradation pathway for azo dyes.

References

Technical Support Center: D&C Red 17 Fluorescence Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background noise in D&C Red 17 fluorescence imaging. Our goal is to equip you with the knowledge and protocols to enhance your signal-to-noise ratio and obtain high-quality, reliable experimental data.

FAQs: Understanding and Mitigating Background Noise

Q1: What are the primary sources of high background fluorescence in my D&C this compound stained samples?

High background fluorescence can originate from several sources, broadly categorized as sample-inherent, reagent-related, and methodology-induced factors.

  • Autofluorescence: Many biological specimens naturally fluoresce, a phenomenon known as autofluorescence. This is a very common source of background noise. Endogenous fluorophores such as collagen, elastin, NADH, and flavins are often the culprits.[1][2][3] Lipofuscin, an age-related pigment, is another major source of autofluorescence, especially in tissues like the brain and retina.[4]

  • Non-Specific Binding: D&C this compound, or antibodies labeled with it, can bind non-specifically to cellular components, leading to a diffuse background signal. This can be caused by inappropriate antibody concentrations, insufficient blocking, or electrostatic interactions.[5]

  • Excess Fluorophore: Inadequate washing after the staining step can leave unbound D&C this compound in the sample, contributing to a high background.

  • Fixation-Induced Fluorescence: Some fixatives, particularly those containing aldehydes like formalin or glutaraldehyde, can induce fluorescence in tissues.[6]

  • Mounting Media: Certain mounting media can be a source of background fluorescence.

Q2: I can't find the exact excitation and emission spectra for D&C this compound. How can I determine the optimal settings for my experiment?

The lack of standardized, readily available fluorescence spectra for D&C this compound (Solvent Red 23) is a significant challenge. However, you can empirically determine the optimal excitation and emission wavelengths for your specific experimental setup using a spectrophotometer or a fluorescence microscope equipped with a spectral detector.

Experimental Protocol: Empirical Determination of Optimal Wavelengths

  • Sample Preparation: Prepare a solution of D&C this compound in a solvent appropriate for your experiment (note: D&C this compound is generally oil-soluble).[7][8][9][10]

  • Absorption Spectrum Measurement: Use a spectrophotometer to measure the absorption spectrum of the D&C this compound solution. The wavelength at the peak of the absorption spectrum is a good starting point for the excitation wavelength.

  • Excitation Spectrum Measurement: Using a spectrofluorometer, set the emission wavelength to an estimated value (e.g., 20-40 nm longer than the absorption maximum) and scan a range of excitation wavelengths to find the peak excitation.

  • Emission Spectrum Measurement: Set the excitation wavelength to the peak determined in the previous step and scan a range of emission wavelengths to find the peak emission.

  • Refinement for Microscopy: Once you have the optimal excitation and emission peaks, select the laser lines and filter sets on your fluorescence microscope that most closely match these wavelengths.

This empirical approach will allow you to maximize your specific signal while having a better understanding of the spectral window you are working in, which is crucial for troubleshooting background noise.

Q3: How can I identify the source of the background noise in my images?

A systematic approach with appropriate controls is key to pinpointing the source of high background.

  • Unstained Control: Prepare a sample that goes through all the same processing steps (fixation, permeabilization, etc.) but is not stained with D&C this compound. Image this control using the same settings as your stained sample. A strong signal in this control indicates that autofluorescence is a major contributor to your background.[11]

  • Secondary Antibody Only Control (for immunofluorescence): If you are using a secondary antibody conjugated to a fluorophore, prepare a control sample with only the secondary antibody (no primary antibody). Staining in this sample points to non-specific binding of the secondary antibody.

  • Isotype Control (for immunofluorescence): Use a primary antibody of the same isotype and concentration as your experimental antibody, but one that does not target any protein in your sample. This helps to assess non-specific binding of the primary antibody.

Start High Background Noise Observed Unstained_Control Image Unstained Control Start->Unstained_Control Signal_Present Signal Present? Unstained_Control->Signal_Present Autofluorescence Primary Issue: Autofluorescence Signal_Present->Autofluorescence Yes Secondary_Only Image Secondary Antibody Only Control Signal_Present->Secondary_Only No (for IF) Signal_Present2 Signal Present? Secondary_Only->Signal_Present2 NonSpecific_Secondary Issue: Non-specific Secondary Antibody Binding Signal_Present2->NonSpecific_Secondary Yes Isotype_Control Image Isotype Control Signal_Present2->Isotype_Control No Signal_Present3 Signal Present? Isotype_Control->Signal_Present3 NonSpecific_Primary Issue: Non-specific Primary Antibody Binding Signal_Present3->NonSpecific_Primary Yes Excess_Dye Issue: Excess Dye or Non-specific Binding of D&C this compound Signal_Present3->Excess_Dye No

Caption: Troubleshooting workflow for identifying the source of background noise.

Troubleshooting Guides: Practical Solutions

Guide 1: Reducing Autofluorescence

Autofluorescence can be tackled through several methods, from sample preparation to post-acquisition processing.

Summary of Common Autofluorescent Molecules and their Spectral Properties

Endogenous FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)
Collagen340-400400-600
Elastin350-450420-520
NADH340-360440-470
Flavins (FAD, FMN)450-470520-540
Lipofuscin340-490460-670

Data compiled from various sources.

Strategies to Reduce Autofluorescence:

  • Photobleaching: Intentionally exposing the sample to intense light before staining can "burn out" the autofluorescent molecules.

    Experimental Protocol: Photobleaching

    • Sample Preparation: Prepare your tissue sections or cells on slides as you normally would before the staining step.

    • Light Source: Use a broad-spectrum light source, such as a mercury arc lamp or an LED array from a fluorescence microscope.[5][12][13][14]

    • Exposure: Expose the sample to the light for a period ranging from 15 minutes to several hours. The optimal time will need to be determined empirically.[13]

    • Staining: Proceed with your D&C this compound staining protocol.

  • Chemical Quenching: Certain chemical reagents can be used to quench autofluorescence. Sudan Black B is a common choice, particularly for reducing lipofuscin-based autofluorescence.[6][15]

    Experimental Protocol: Sudan Black B Treatment

    • Solution Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[2][12]

    • Application: After rehydration of your tissue sections (if applicable), incubate them in the Sudan Black B solution for 10-20 minutes at room temperature.[2]

    • Washing: Wash the slides thoroughly with PBS or a similar buffer to remove excess Sudan Black B.[2]

    • Staining: Proceed with your staining protocol. Note: Sudan Black B itself can have some fluorescence in the red and far-red channels, so it's important to test its suitability for your specific application.[6]

  • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use a technique called spectral unmixing. This involves capturing the entire emission spectrum at each pixel and then using software to separate the signal of D&C this compound from the autofluorescence spectrum.[1][3][11]

Start High Autofluorescence Identified Options Choose a Reduction Strategy Start->Options Photobleaching Photobleaching Options->Photobleaching Chemical_Quenching Chemical Quenching (e.g., Sudan Black B) Options->Chemical_Quenching Spectral_Unmixing Spectral Unmixing (Software-based) Options->Spectral_Unmixing Result Reduced Autofluorescence & Improved Signal-to-Noise Photobleaching->Result Chemical_Quenching->Result Spectral_Unmixing->Result

Caption: Strategies for reducing autofluorescence.
Guide 2: Optimizing Staining and Washing Protocols

Minimizing non-specific binding and removing excess dye are critical for a clean background.

Key Optimization Steps:

  • Titrate D&C this compound Concentration: Using too high a concentration of the dye is a common cause of high background. Perform a titration to find the lowest concentration that still provides a strong specific signal.

  • Optimize Incubation Time: Shorter incubation times can sometimes reduce non-specific binding.

  • Increase Wash Steps: Thorough washing after staining is crucial. Increase the number and/or duration of your wash steps to ensure all unbound dye is removed. Gentle agitation during washing can also improve efficiency.

  • Use a Blocking Buffer (for immunofluorescence): If using an antibody conjugate, ensure you are using an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody) to minimize non-specific antibody binding.

Start High Background from Non-specific Binding or Excess Dye Titrate_Dye Titrate D&C this compound Concentration Start->Titrate_Dye Optimize_Incubation Optimize Incubation Time Titrate_Dye->Optimize_Incubation Increase_Washes Increase Wash Steps/Duration Optimize_Incubation->Increase_Washes Use_Blocking Use Appropriate Blocking Buffer (for IF) Increase_Washes->Use_Blocking Result Reduced Background and Clearer Signal Use_Blocking->Result

Caption: Workflow for optimizing the staining and washing protocol.

By systematically addressing the potential sources of background noise and implementing these troubleshooting strategies, you can significantly improve the quality of your D&C this compound fluorescence imaging.

References

"Improving the shelf life of Solvent Red 23 stock solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the shelf life and performance of Solvent Red 23 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Solvent Red 23 stock solutions?

A1: The choice of solvent depends on the experimental requirements. Dichloromethane offers the highest solubility.[1][2] Acetone and Toluene (Methylbenzene) are also effective solvents with good solubility.[1][2] For applications requiring a less volatile or more polar solvent, Butyl Acetate and Ethanol can be used, although the solubility is lower.[1][2] It is crucial to use a high-purity, anhydrous grade solvent to prevent precipitation and degradation.

Q2: What are the optimal storage conditions for Solvent Red 23 stock solutions?

A2: To maximize shelf life, stock solutions should be stored in tightly sealed, amber glass vials to protect from light.[3] Storage at a cool, dry, and dark place, such as a refrigerator at 2-8°C, is recommended to minimize solvent evaporation and slow down potential degradation.[4]

Q3: What is the expected shelf life of a Solvent Red 23 stock solution?

A3: The shelf life can vary depending on the solvent, concentration, and storage conditions. A properly prepared and stored solution in a high-purity solvent, protected from light and stored at 2-8°C, can be stable for several months. However, it is best practice to prepare fresh solutions for critical experiments or to periodically validate the concentration of older solutions.

Q4: My Solvent Red 23 powder is a reddish-brown color. Is this normal?

A4: Yes, the physical appearance of Solvent Red 23 in its solid form is typically a reddish-brown or yellowish-red powder.[4][5][6]

Troubleshooting Guide

Issue 1: Precipitation or Crystallization in the Stock Solution
  • Possible Cause 1: Low Temperature Storage. Storing the solution at very low temperatures (e.g., -20°C) can decrease the solubility of Solvent Red 23, leading to precipitation.

    • Solution: Gently warm the solution to room temperature and sonicate for 10-15 minutes to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution.

  • Possible Cause 2: Solvent Evaporation. Over time, especially if the container is not properly sealed, solvent evaporation can increase the concentration of the dye beyond its solubility limit.

    • Solution: Ensure the container is always tightly sealed. For long-term storage, consider using vials with PTFE-lined caps. If evaporation has occurred, you may need to add a small amount of fresh solvent to redissolve the dye, but be aware that the concentration will be altered. It is often best to prepare a fresh solution.

  • Possible Cause 3: Incompatible Solvent. Using a solvent with low solubility for Solvent Red 23 can lead to precipitation.

    • Solution: Refer to the solubility data to select an appropriate solvent.

Data Presentation: Solubility of Solvent Red 23 in Common Organic Solvents
SolventSolubility at 20°C (g/L)
Dichloromethane17.1[1][2]
Toluene (Methylbenzene)7.7[1][2]
Butyl Acetate3.2[1][2]
Acetone3.1[1][2]
Ethanol2.1[1][2]
Issue 2: Fading or Color Change of the Stock Solution
  • Possible Cause 1: Photodegradation. Exposure to light, particularly UV light, can cause the dye to degrade, leading to a loss of color intensity.[7][8]

    • Solution: Always store stock solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.[3] Minimize exposure to ambient light during experiments.

  • Possible Cause 2: Chemical Degradation. The presence of contaminants, such as strong oxidizing agents, in the solvent can lead to the degradation of Solvent Red 23.[3]

    • Solution: Use high-purity, analytical grade solvents. Ensure all glassware is thoroughly cleaned and dried before use.

Visualization: Troubleshooting Workflow for Stock Solution Instability

A Stock Solution Instability Observed (Precipitation or Fading) B Precipitation / Crystallization A->B C Fading / Color Change A->C E Check Storage Temperature (Avoid -20°C) B->E F Inspect Container Seal B->F H Wrap Container to Block Light C->H I Verify Solvent Purity C->I D Warm to RT + Sonicate G Prepare Fresh Solution D->G If precipitation persists E->D F->G J Store in Amber Vials at 2-8°C H->J I->G

Caption: Troubleshooting logic for Solvent Red 23 solution instability.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Solvent Red 23 Stock Solution in Dichloromethane
  • Materials:

    • Solvent Red 23 powder (CAS 85-86-9)

    • Anhydrous Dichloromethane (DCM), analytical grade

    • 10 mL amber glass vial with a PTFE-lined cap

    • Analytical balance

    • Spatula

    • Volumetric pipette or calibrated micropipette

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh out 10 mg of Solvent Red 23 powder using an analytical balance and transfer it to the 10 mL amber glass vial.

    • Using a volumetric pipette, add 10 mL of anhydrous dichloromethane to the vial.

    • Tightly seal the vial with the PTFE-lined cap.

    • Vortex the mixture for 1 minute to facilitate dissolution.

    • If any solid particles remain, sonicate the vial for 10-15 minutes in a water bath at room temperature.

    • Visually inspect the solution to ensure all the dye has dissolved and the solution is clear.

    • Label the vial with the name of the compound, concentration, solvent, and date of preparation.

    • For storage, wrap the vial in parafilm to ensure a tight seal and place it in a refrigerator at 2-8°C, protected from light.

Protocol 2: Spectrophotometric Validation of Solvent Red 23 Concentration
  • Objective: To verify the concentration of the stock solution and assess for any degradation over time.

  • Procedure:

    • Prepare a series of dilutions of a freshly made Solvent Red 23 stock solution of known concentration to create a standard curve.

    • Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax) for Solvent Red 23 in the chosen solvent.

    • Plot a standard curve of absorbance versus concentration.

    • Dilute an aliquot of the stock solution to be tested to a concentration that falls within the range of the standard curve.

    • Measure the absorbance of the diluted sample.

    • Use the standard curve to determine the concentration of the diluted sample and back-calculate the concentration of the original stock solution.

    • A significant decrease in concentration over time may indicate degradation.

Visualization: Experimental Workflow for Stock Solution Preparation and Validation

cluster_prep Preparation cluster_val Validation A Weigh Solvent Red 23 Powder B Add Anhydrous Solvent A->B C Vortex and Sonicate B->C D Store in Amber Vial at 2-8°C C->D H Test Sample Dilution & Measure Absorbance C->H For Validation E Prepare Standard Dilutions F Measure Absorbance (λmax) E->F G Generate Standard Curve F->G I Calculate Concentration G->I H->I

Caption: Workflow for preparing and validating Solvent Red 23 stock solutions.

References

"Sudan III interference with other histological stains"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference when using Sudan III in conjunction with other common histological stains.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during sequential staining protocols involving Sudan III.

General Sudan III Staining Issues

Question: Why are there precipitates on my slide after Sudan III staining? Answer: Precipitate formation can occur if the Sudan III solution is old, has evaporated, or is not properly filtered before use. Always use a freshly filtered, saturated solution and keep the container tightly sealed to prevent evaporation.[1]

Question: My Sudan III staining is weak or absent. What could be the cause? Answer: Weak or absent staining is most commonly due to the loss of lipids during tissue processing. Sudan III stains lipids, which are soluble in organic solvents like ethanol and xylene. Therefore, it is crucial to use frozen sections for Sudan III staining, as the paraffin embedding process for FFPE tissues removes lipids.[1] Additionally, ensure that fixation methods avoid lipid-dissolving agents.

Question: The Sudan III staining is too dark and obscures cellular details. How can I fix this? Answer: Overstaining can be corrected by differentiating the tissue section in 70% ethanol for a brief period. This step carefully removes excess, non-specifically bound dye.[1] Monitor this process microscopically to achieve the desired staining intensity.

Interference with Hematoxylin and Eosin (H&E) Staining

Question: After performing an H&E stain on a slide previously stained with Sudan III, the red-orange lipid staining has disappeared. Why? Answer: The standard H&E staining protocol involves dehydration through a series of graded ethanol solutions and clearing with xylene. These organic solvents dissolve lipids, thereby removing the Sudan III-stained structures from the tissue section.

Question: How can I perform both Sudan III and Hematoxylin staining on the same slide without losing the lipid staining? Answer: A sequential staining protocol is possible with modifications to the standard procedure. After staining with Sudan III and differentiating, you can proceed with a hematoxylin counterstain. However, you must then wash the slide thoroughly with water and immediately mount it using an aqueous mounting medium, such as glycerol jelly. Crucially, you must skip the eosin staining and the subsequent dehydration and clearing steps.

Interference with Periodic Acid-Schiff (PAS) Staining

Question: Can I stain for both lipids (Sudan III) and carbohydrates (PAS) on the same tissue section? Answer: Staining for both on the same section is challenging due to solvent incompatibility. The standard PAS protocol includes steps that use organic solvents, which will remove the lipids stained by Sudan III. While theoretically possible with significant protocol modifications (e.g., using aqueous reagents and omitting dehydration), it is generally recommended to use adjacent serial frozen sections for each stain to ensure reliable and accurate results.

Question: I tried a sequential Sudan III and PAS stain, and my tissue section looks distorted. What happened? Answer: Attempting to modify the PAS protocol to be compatible with Sudan III by omitting dehydration can lead to poor tissue morphology and improper mounting. The transition between the aqueous environment required to preserve lipids and the reagents for the PAS stain can cause tissue swelling or shrinkage.

Interference with Masson's Trichrome Staining

Question: Is it possible to perform Masson's Trichrome staining after Sudan III? Answer: It is not recommended to perform Masson's Trichrome staining on the same slide after Sudan III. The Masson's Trichrome protocol is a multi-step process that heavily relies on alcoholic and acidic solutions for differentiation, as well as dehydration steps before mounting.[2][3] These steps will invariably dissolve the lipids, leading to a complete loss of the Sudan III stain. For accurate analysis of both lipids and connective tissue, it is best practice to use adjacent serial frozen sections.

Quantitative Data Summary

Understanding the spectral properties of the dyes can help in identifying potential issues with color differentiation, although the primary interference is due to solvent action.

Dye/ComponentTarget StructureColorAbsorption Maximum (λmax)
Sudan III Neutral Lipids (Triglycerides)Red-Orange~507-510 nm
Hematoxylin Cell Nuclei (Nucleic Acids)Blue-PurpleBroad range, ~560-600 nm
Eosin Y Cytoplasm, ProteinsPink~515-530 nm
PAS Reaction Carbohydrates (Glycogen, etc.)Magenta~550-570 nm
Aniline Blue Collagen (in Trichrome)Blue~600 nm
Biebrich Scarlet Muscle, Cytoplasm (in Trichrome)Red~505 nm

Experimental Protocols

Protocol 1: Standard Sudan III Staining with Hematoxylin Counterstain

This protocol is designed for frozen tissue sections to preserve lipid integrity.

  • Sectioning: Cut frozen tissue sections at 8-10 µm and mount them on adhesive slides.

  • Fixation: Fix the sections in 10% neutral buffered formalin for 1 minute.

  • Rinsing: Rinse the slides in two changes of distilled water.

  • Pre-treatment: Briefly immerse the slides in 70% ethanol.

  • Sudan III Staining: Stain the sections in a saturated, filtered Sudan III solution for 10-30 minutes.

  • Differentiation: Differentiate in 70% ethanol for a few seconds to remove excess stain.

  • Washing: Wash thoroughly in distilled water.

  • Counterstaining: Stain with Mayer's Hematoxylin for 2-3 minutes.

  • "Bluing": Wash gently in running tap water until the nuclei appear blue.

  • Mounting: Mount the coverslip using an aqueous mounting medium (e.g., glycerol jelly).

Protocol 2: Recommended Approach for Combined Lipid and Carbohydrate/Collagen Analysis

To avoid interference, the recommended method is to use serial sections.

  • Prepare at least two adjacent frozen tissue sections.

  • For Section 1: Perform Sudan III staining as described in Protocol 1.

  • For Section 2: Proceed with your standard protocol for H&E, PAS, or Masson's Trichrome staining. This allows for the accurate demonstration of each component without the risk of solvent-induced artifacts.

Visualizations

TroubleshootingWorkflow Troubleshooting Sudan III Interference start Start: Staining Issue Observed q1 Is the Sudan III staining weak or absent? start->q1 a1_yes Used FFPE tissue instead of frozen sections. Lipids were dissolved during processing. q1->a1_yes Yes q2 Was a counterstain (H&E, PAS, Trichrome) applied? q1->q2 No solution1 Solution: Use frozen sections for Sudan III. a1_yes->solution1 a2_yes Counterstain protocol included alcohol/xylene dehydration steps, dissolving the stained lipids. q2->a2_yes Yes a2_no Check Sudan III solution (age, filtration) and staining/differentiation times. q2->a2_no No solution2 Solution: For counterstains, use a modified protocol with aqueous mounting and NO dehydration/clearing steps. a2_yes->solution2 solution3 Recommended: Use adjacent serial sections for Sudan III and other stains. a2_yes->solution3

Caption: Troubleshooting workflow for Sudan III staining interference.

SequentialStaining Recommended Staining Workflow cluster_sudan Step 1: Lipid Staining cluster_counterstain Step 2: Counterstaining (Modified) cluster_final Step 3: Final Steps frozen_section Start with Frozen Section fixation Formalin Fixation frozen_section->fixation sudan_stain Stain with Sudan III fixation->sudan_stain differentiate Differentiate in 70% Ethanol sudan_stain->differentiate wash1 Wash in Distilled Water differentiate->wash1 hematoxylin Stain with Hematoxylin wash1->hematoxylin wash2 Wash in Tap Water ('Bluing') hematoxylin->wash2 aqueous_mount Mount with Aqueous Medium (e.g., Glycerol Jelly) wash2->aqueous_mount skip CRITICAL: SKIP Eosin, Dehydration (Alcohol), and Clearing (Xylene) aqueous_mount->skip

Caption: Workflow for sequential Sudan III and Hematoxylin staining.

References

Technical Support Center: Mitigating Dye-Induced Toxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Note on D&C Red 17: D&C this compound, also known as Sudan III, is a fat-soluble diazo dye primarily used in cosmetics and for staining triglycerides in fixed tissues.[1][][3][4] Its use in live-cell imaging is not well-documented, and due to its chemical structure, related Sudan dyes have raised concerns about potential carcinogenicity after metabolic conversion.[5][6][7][8][9] Given the lack of data for live-cell applications and potential toxicity, researchers should exercise caution and consider validated alternatives. This guide will address the broader principles of dye-induced toxicity in live-cell imaging, which are applicable should you choose to characterize a novel dye like D&C this compound or troubleshoot issues with established live-cell stains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of dye-induced toxicity in live-cell imaging?

A1: Dye-induced toxicity in live-cell imaging primarily occurs through two mechanisms:

  • Phototoxicity: This is damage caused by light. When a fluorescent molecule (fluorophore) is excited by the microscope's light source, it can react with molecular oxygen to produce reactive oxygen species (ROS).[10][11] ROS, such as singlet oxygen, are highly reactive and can damage cellular components like DNA, proteins, and lipids, leading to stress, altered function, and eventually cell death.[12][13][14]

  • Chemotoxicity (or Dark Toxicity): This refers to the intrinsic toxicity of the dye molecule itself, independent of light exposure.[15] Some dyes can interfere with normal cellular processes, such as mitochondrial function or cell proliferation, even at low concentrations.

Q2: How can I determine if my fluorescent dye is toxic to my cells?

A2: Assessing dye toxicity is crucial. You should perform control experiments to measure cell health and function. Key indicators and assays include:

  • Morphological Changes: Observe cells under transmitted light for signs of stress, such as blebbing, shrinkage, vacuole formation, or detachment.[16][17]

  • Cell Viability and Proliferation Rates: Use standard assays to quantify the number of living versus dead cells and to measure the rate of cell division. A decrease in proliferation is a sensitive indicator of stress.[18][19]

  • Specific Functional Assays: Measure biological processes relevant to your experiment. For example, if you are studying mitochondrial dynamics, assess mitochondrial membrane potential.[20] Cell migration rates are also very sensitive to phototoxicity.[12]

  • Apoptosis Assays: Use probes to detect markers of programmed cell death, such as caspase activation or phosphatidylserine exposure (e.g., Annexin V staining).[21][22][23]

Q3: What are the most critical parameters to optimize to minimize phototoxicity?

A3: Minimizing phototoxicity is a balancing act between obtaining a good signal and keeping cells healthy. The key is to reduce the total light dose delivered to the sample.[12][13]

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.

  • Minimize Exposure Time: Use the shortest possible camera exposure time.

  • Decrease Imaging Frequency: In time-lapse experiments, increase the interval between image acquisitions.

  • Use Sensitive Detectors: A more sensitive camera or detector can produce a better image with less excitation light.

  • Choose the Right Fluorophore: Select bright, highly photostable fluorophores. Dyes with longer excitation wavelengths (red to far-red) are generally less phototoxic than those excited by shorter wavelengths (UV to green light).[11][24]

Q4: Are there less toxic alternatives for staining lipid droplets in live cells?

A4: Yes, several fluorescent dyes are commercially available and validated for live-cell lipid droplet imaging. These are generally considered less toxic than industrial dyes like Sudan III.

  • BODIPY Dyes (e.g., BODIPY 493/503): These are widely used for their bright green fluorescence, high specificity for neutral lipids, and good performance in live cells.[][26][27]

  • Nile Red: This is a classic solvatochromic dye that fluoresces strongly in lipid environments.[27][28][29] It can be used for ratiometric imaging to distinguish between different lipid classes.

  • Lipophilic Tracers (e.g., DiI, DiO): While primarily used for membrane tracking, these dyes can also accumulate in lipid-rich structures.[30]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Cells appear stressed or die immediately after adding the dye (before imaging). Chemotoxicity: The dye concentration is too high, or the dye itself is toxic to your cell type.• Perform a dose-response curve to find the lowest effective dye concentration.• Reduce the incubation time with the dye.• Switch to a different, validated live-cell dye for your target organelle.[][29]
Cells look healthy after staining but die during time-lapse imaging. Phototoxicity: The cumulative light dose is too high, leading to the generation of ROS.[10][31]Reduce Light Dose: Decrease laser power, shorten exposure time, and increase the time interval between acquisitions.[14][32]• Optimize Imaging Media: Use imaging media designed to scavenge ROS (e.g., containing antioxidants like Trolox).[24]• Use a Different Fluorophore: Switch to a brighter, more photostable fluorophore, preferably one with a longer excitation wavelength (e.g., red or far-red).[11]
Fluorescent signal is weak, requiring high laser power that harms the cells. Low Dye Concentration: Insufficient dye was loaded into the cells.• Suboptimal Imaging Settings: The microscope settings are not optimized for signal collection.• Fluorophore is not suitable: The chosen dye has a low quantum yield or is not bright enough.• Increase the dye concentration or incubation time (while monitoring for chemotoxicity).• Use a high numerical aperture (NA) objective to collect more light.• Ensure the filter sets are optimal for your fluorophore.• Switch to a brighter probe, such as a newer generation BODIPY dye.[27]
Observing abnormal cell behavior (e.g., stalled mitosis, altered migration) that is not the expected experimental outcome. Sub-lethal Phototoxicity: The imaging conditions are not killing the cells outright but are subtly altering their physiological functions.[13][31]Perform Controls: Image unstained cells under the same conditions to see if the light itself causes the abnormal behavior.• Quantify Cell Health: Use a sensitive assay, such as cell proliferation or migration speed, to compare imaged cells to non-imaged control cells.[12][15]• Reduce Light Dose: Even if cells appear morphologically normal, reduce the light dose further as a precaution.

Quantitative Data Summary

When evaluating a new dye, it is critical to generate quantitative data to understand its performance and toxicity profile. The following tables provide an example of how to structure this data.

Table 1: Hypothetical Comparison of Dye Cytotoxicity

DyeConcentration (µM)Incubation Time (min)Cell Viability (%) (after 24h, no imaging)Proliferation Index (vs. control)
Control (Unstained) 0098 ± 21.00
D&C this compound 13095 ± 30.95
D&C this compound 53078 ± 50.65
BODIPY 493/503 11597 ± 20.98
Nile Red 11596 ± 30.97

Table 2: Hypothetical Comparison of Phototoxicity (Imaging conditions: 100ms exposure, 50% laser power, imaged every 5 minutes for 1 hour)

DyeConcentration (µM)Cell Viability (%) (after imaging)Apoptotic Cells (%) (after imaging)
Control (Unstained) 097 ± 23 ± 1
D&C this compound 165 ± 625 ± 4
BODIPY 493/503 192 ± 45 ± 2
Nile Red 188 ± 58 ± 3

Experimental Protocols

Protocol 1: Assessing Cell Viability and Cytotoxicity using a Live/Dead Assay

This protocol allows for the simultaneous visualization of live and dead cells.

Materials:

  • Calcein-AM (stains live cells green)

  • Propidium Iodide (PI) or SYTOX Green (stains dead cells red or green, respectively)[32]

  • Live-cell imaging medium

  • Fluorescence microscope

Methodology:

  • Cell Preparation: Plate cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • Dye Incubation: Treat cells with the fluorescent dye of interest (e.g., D&C this compound) at various concentrations for the desired incubation time. Include an unstained control.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging medium to remove excess dye.

  • Live/Dead Staining: Add imaging medium containing Calcein-AM (e.g., 1 µM) and PI (e.g., 1.5 µM) to the cells. Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging: Image the cells using appropriate filter sets for Calcein-AM (live, green) and PI (dead, red). Also, capture transmitted light images (e.g., phase-contrast or DIC) to assess cell morphology.

  • Quantification: Count the number of green (live) and red (dead) cells in multiple fields of view for each condition. Calculate the percentage of viable cells: (Number of Live Cells / Total Number of Cells) * 100.

Protocol 2: Assessing Apoptosis via Annexin V Staining

This protocol detects an early marker of apoptosis.

Materials:

  • Annexin V conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488)

  • Annexin V Binding Buffer

  • PI or other dead cell stain

  • Fluorescence microscope or flow cytometer

Methodology:

  • Induce Apoptosis: Treat cells with your dye and/or imaging light conditions. Include positive (e.g., staurosporine treatment) and negative (untreated) controls.

  • Harvest Cells (for flow cytometry): If using flow cytometry, gently detach cells using trypsin or a cell scraper and pellet them by centrifugation.

  • Washing: Wash cells once with cold PBS and resuspend in Annexin V Binding Buffer.

  • Staining: Add the fluorescently-labeled Annexin V and PI to the cell suspension (or directly to the imaging dish for microscopy). Incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Microscopy: Image the cells immediately. Live cells will be unstained, early apoptotic cells will be Annexin V positive only, and late apoptotic/necrotic cells will be positive for both Annexin V and PI.

    • Flow Cytometry: Analyze the stained cells to quantify the different populations.

Visualizations

Signaling Pathway: Phototoxicity-Induced Apoptosis

The diagram below illustrates a common pathway by which phototoxicity can lead to programmed cell death (apoptosis). Excitation light triggers the formation of ROS, which causes mitochondrial damage. This leads to the release of Cytochrome C, activating the caspase cascade that executes apoptosis.

G cluster_0 Cellular Environment cluster_1 Stress Induction cluster_2 Mitochondrial Response (Intrinsic Pathway) cluster_3 Execution Phase ExcitationLight Excitation Light ROS Reactive Oxygen Species (ROS) ExcitationLight->ROS Fluorophore Fluorophore Fluorophore->ROS Oxygen Molecular Oxygen (O2) Oxygen->ROS MitoDamage Mitochondrial Damage ROS->MitoDamage Oxidative Stress CytoC Cytochrome C Release MitoDamage->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Pathway of phototoxicity-induced apoptosis.

Experimental Workflow: Assessing Dye Toxicity

This workflow provides a systematic approach to characterizing the toxicity of a new fluorescent dye for live-cell imaging.

G Start Start: Select Dye and Cell Line DoseResponse Chemotoxicity Assay: Dose-Response Curve Start->DoseResponse Viability Measure Cell Viability (e.g., Live/Dead Assay) DoseResponse->Viability Proliferation Measure Cell Proliferation DoseResponse->Proliferation OptimalConc Determine Optimal Working Concentration Viability->OptimalConc Proliferation->OptimalConc Phototox Phototoxicity Assay: Image at Optimal Conc. OptimalConc->Phototox Lowest effective conc. VaryLight Vary Light Dose (Intensity, Exposure) Phototox->VaryLight MeasureHealth Assess Cell Health Post-Imaging (Viability, Apoptosis, Function) VaryLight->MeasureHealth Analyze Analyze Data & Determine Safe Imaging Conditions MeasureHealth->Analyze

Caption: Workflow for evaluating dye toxicity.

Troubleshooting Logic: Cell Death During Imaging

This diagram outlines a logical process for troubleshooting unexpected cell death during a live-cell imaging experiment.

G Start Problem: Cells are Dying When When does death occur? Start->When DuringImaging During/After Imaging When->DuringImaging Only with light exposure BeforeImaging Before Imaging When->BeforeImaging Immediately after staining CheckPhototox Investigate Phototoxicity DuringImaging->CheckPhototox CheckChemotox Investigate Chemotoxicity BeforeImaging->CheckChemotox ReduceConc Reduce Dye Concentration or Incubation Time CheckChemotox->ReduceConc ChangeDye Change to a Less Toxic Dye CheckChemotox->ChangeDye Result1 Problem Solved ReduceConc->Result1 Result2 Problem Solved ChangeDye->Result2 ReduceLight Reduce Light Dose: Power, Exposure, Frequency CheckPhototox->ReduceLight ImproveMedia Use Antioxidants in Imaging Media CheckPhototox->ImproveMedia Result3 Problem Solved ReduceLight->Result3 ImproveMedia->Result3

Caption: Troubleshooting cell death in live imaging.

References

"Solvent Red 23 solubility problems and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Solvent Red 23 (also known as Sudan III or C.I. 26100) in a research setting.

Troubleshooting Guide

Issue 1: Solvent Red 23 is not dissolving in my chosen solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: Solvent Red 23 is a nonpolar dye and exhibits poor solubility in polar solvents like water.[1][2] Its solubility is significantly better in non-polar organic solvents.

  • Low Temperature: Solubility can be temperature-dependent. If you are working at a low temperature, try gentle warming of the solution.

  • Supersaturation: Attempting to dissolve too much dye in a limited volume of solvent can lead to a supersaturated and unstable solution.

Recommendations:

  • Verify Solvent Choice: Ensure you are using an appropriate organic solvent. Refer to the solubility data in Table 1 for guidance. Dichloromethane and methylbenzene (toluene) are excellent choices for higher solubility.[3][4]

  • Increase Temperature: Gently warm the solvent while stirring to increase the rate of dissolution and solubility. Do not boil the solvent.

  • Work in Dilutions: Start by preparing a more dilute solution and gradually increase the concentration if required.

Issue 2: My Solvent Red 23 solution is cloudy or has a precipitate.

Possible Causes and Solutions:

  • Precipitation from a Saturated Solution: If a saturated solution is prepared at an elevated temperature, the dye may precipitate out as it cools to room temperature.

  • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of the dye, potentially beyond its solubility limit, causing it to precipitate.

  • Contamination: The presence of impurities or water in your solvent can reduce the solubility of the nonpolar Solvent Red 23.

Recommendations:

  • Re-dissolve with Heat: Gently warm the solution while stirring to see if the precipitate re-dissolves. If it does, consider keeping the solution warm during your experiment or diluting it slightly to maintain stability at room temperature.

  • Solvent Top-Up: If you suspect evaporation has occurred, add a small amount of fresh, pure solvent to the solution.

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents to prepare your solutions. Ensure your glassware is clean and dry.

  • Filtration: If a small amount of precipitate persists, you may be able to filter the solution to obtain a clear stock. However, this will reduce the final concentration.

Issue 3: I am observing inconsistent staining or coloration in my experiment.

Possible Causes and Solutions:

  • Incomplete Dissolution: If the dye is not fully dissolved, you will have a suspension rather than a true solution, leading to uneven application.

  • Dye Degradation: Although generally stable, prolonged exposure to strong light or high temperatures can cause the dye to fade or degrade.[5]

  • Precipitation During Application: Changes in the local chemical environment (e.g., mixing with an incompatible medium) can cause the dye to precipitate out of solution during your experimental procedure.

Recommendations:

  • Ensure Complete Dissolution: Before use, hold your solution up to a light source to check for any undissolved particles. If present, try the methods described in the previous sections (gentle heating, sonication, or filtration).

  • Proper Storage: Store your Solvent Red 23 solutions in amber glass bottles or otherwise protected from light, in a cool, dark place.

  • Compatibility Test: Before applying the dye solution in your experiment, perform a small-scale compatibility test by mixing it with any other reagents or media it will come into contact with to check for precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of Solvent Red 23?

For the highest concentration, dichloromethane is a good choice, with a solubility of 17.1 g/L at 20°C.[3][4] Methylbenzene (toluene) is another effective solvent with a solubility of 7.7 g/L.[3][4] For applications where lower concentrations are sufficient, acetone and ethanol can also be used.[2][3][6]

Q2: Can I dissolve Solvent Red 23 in water?

No, Solvent Red 23 is practically insoluble in water.[1] However, its aqueous solubility can be enhanced through the use of surfactants, which form micelles that can encapsulate the dye molecules.[7][8] This is a specialized application and is not typical for routine laboratory use.

Q3: How can I increase the solubility of Solvent Red 23 in a particular solvent?

  • Co-solvency: If you are restricted to a particular solvent system where solubility is low, adding a co-solvent in which the dye is more soluble can increase the overall solubility. For example, if you are working in an ethanol-based system, adding a small amount of dichloromethane could improve solubility.

  • Temperature: As mentioned, gently heating the solution can increase solubility.

  • pH Adjustment: While more relevant for ionizable compounds, the pH of a solution can sometimes influence the solubility of organic dyes. However, for non-aqueous systems, this is less of a factor.

Q4: My Solvent Red 23 powder seems to be clumpy. Will this affect its solubility?

Clumpy powder is likely due to moisture absorption. While it may take slightly longer to dissolve, it should not affect the final solubility, provided you are using a dry, high-purity solvent. To prevent clumping, store the powder in a tightly sealed container in a desiccator.

Data Presentation

Table 1: Solubility of Solvent Red 23 in Common Organic Solvents at 20°C

SolventSolubility (g/L)Reference
Dichloromethane17.1[3][4]
Methylbenzene (Toluene)7.7[3][4]
Butyl Acetate3.2[3][4]
Acetone3.1[3][4]
Ethanol2.1[3][4]
ChloroformSoluble[1]
BenzeneSoluble[6]
WaterInsoluble (<0.1 mg/ml)[1][9]

Experimental Protocols

Protocol 1: Preparation of a Saturated Solvent Red 23 Stock Solution in Isopropanol (for Histological Staining)

This protocol is adapted for the preparation of a staining solution for lipids in frozen tissue sections.

  • Weighing the Dye: Weigh out approximately 0.5 g of Solvent Red 23 powder.

  • Initial Dissolution: Add the powder to 100 ml of 99% isopropanol in a glass bottle with a screw cap.

  • Saturation: Seal the bottle and shake well. Let the solution stand for 2-3 days at room temperature to ensure saturation. The excess, undissolved dye will settle at the bottom.

  • Preparation of Working Solution: Carefully decant or pipette the saturated supernatant. To prepare the working stain, dilute 6 ml of the saturated stock solution with 4 ml of distilled water.

  • Incubation and Filtration: Let the diluted solution stand for 5-10 minutes, then filter it using a standard laboratory filter paper. The filtrate is now ready to use for staining and is stable for several hours.[9][10]

Visualizations

Experimental Workflow for Troubleshooting Solubility Issues

G start Start: Need to Dissolve Solvent Red 23 choose_solvent 1. Select Appropriate Solvent (e.g., Dichloromethane, Toluene) start->choose_solvent weigh_dissolve 2. Weigh Dye and Add to Solvent with Magnetic Stirring choose_solvent->weigh_dissolve check_dissolution 3. Check for Complete Dissolution weigh_dissolve->check_dissolution solution_ready Solution is Ready for Use check_dissolution->solution_ready Yes troubleshoot Issue: Incomplete Dissolution or Precipitation check_dissolution->troubleshoot No gentle_heat 4a. Apply Gentle Heat (e.g., 40-50°C water bath) troubleshoot->gentle_heat add_cosolvent 4b. Add Small Amount of a Better Co-Solvent troubleshoot->add_cosolvent filter_solution 4c. Filter to Remove Insoluble Particles (Note: Reduces Concentration) troubleshoot->filter_solution check_again 5. Re-check for Dissolution gentle_heat->check_again check_again->solution_ready Yes check_again->troubleshoot No, issue persists. Re-evaluate solvent/concentration. add_cosolvent->check_again filter_solution->solution_ready

Caption: A step-by-step workflow for dissolving Solvent Red 23 and troubleshooting common issues.

Logical Relationship of Factors Affecting Solvent Red 23 Solution Stability

G stability Stable Solvent Red 23 Solution high_purity High-Purity Anhydrous Solvent high_purity->stability correct_solvent Correct Solvent Choice (High Solubility) correct_solvent->stability proper_storage Proper Storage (Airtight, Dark) proper_storage->stability below_saturation Concentration Below Saturation Point below_saturation->stability low_purity Solvent Contamination (e.g., Water) precipitation Precipitation / Instability low_purity->precipitation wrong_solvent Poor Solvent Choice (Low Solubility) wrong_solvent->precipitation evaporation Solvent Evaporation evaporation->precipitation temp_drop Significant Temperature Drop temp_drop->precipitation light_exposure Prolonged Light Exposure light_exposure->precipitation (leads to degradation)

References

Technical Support Center: Minimizing CI 26100 Bleeding in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize CI 26100 (Oil Red O) bleeding and other common artifacts during lipid staining in tissue sections.

Troubleshooting Guides

This section addresses specific issues you may encounter during your Oil Red O staining experiments in a simple question-and-answer format.

Issue 1: CI 26100 (Oil Red O) is "bleeding" or diffusing from the lipid droplets.

Q1: My Oil Red O stain is leaching out of the lipid droplets, creating a diffuse red background. What is causing this and how can I prevent it?

A1: This phenomenon, often referred to as "bleeding," is typically caused by the use of an improper mounting medium. Oil Red O is a lysochrome dye, meaning it is highly soluble in lipids and organic solvents. If a non-aqueous or solvent-based mounting medium is used, it will dissolve the Oil Red O from the stained lipid droplets, causing it to diffuse into the surrounding medium and tissue.

Solutions:

  • Use an Aqueous Mounting Medium: The most critical step to prevent bleeding is to use an aqueous (water-based) mounting medium.[1][2][3][4][5][6] Common choices include glycerine jelly, glycerol in PBS, or commercially available aqueous mounting media.[1][3][5][6] These media are not solvents for Oil Red O and will preserve the localization of the stain within the lipid droplets.

  • Avoid Organic Solvents: Absolutely avoid mounting media that contain organic solvents like xylene, toluene, or alcohol, as these will strip the stain from the tissue.[1]

  • Proper Washing: Ensure thorough but gentle washing steps after staining to remove excess dye that is not bound to lipids.

Issue 2: Weak or Faint Staining.

Q2: My lipid droplets are only faintly stained red. How can I improve the staining intensity?

A2: Weak staining can result from several factors, from the quality of the staining solution to the fixation process.

Solutions:

  • Freshly Prepare and Filter the Staining Solution: The Oil Red O working solution has a short shelf life and should be prepared fresh for each use.[1][2][7] Over time, the dye can precipitate out of the solution, reducing its staining capacity. Always filter the working solution just before use to remove any precipitates.[8] A 0.2 µm syringe filter can be effective for removing fine debris.[8]

  • Optimize Staining Time: While protocols vary, typical staining times range from 10 to 60 minutes.[7][9][10] If your staining is weak, you can try extending the incubation time.

  • Check Fixation: Inadequate fixation can lead to the loss of lipids from the tissue section during the staining process.[11] Formalin (10% neutral buffered) is a common fixative for Oil Red O staining.[2][7][9] Ensure your tissue is adequately fixed. However, prolonged fixation can sometimes interfere with staining, so finding the optimal fixation time for your specific tissue is recommended.

Issue 3: High Background Staining.

Q3: There is a high level of non-specific red staining in the background of my tissue section. What can I do to reduce it?

A3: High background staining can obscure the specific lipid droplet staining and is often related to the differentiation step or improper washing.

Solutions:

  • Optimize the Differentiation Step: The differentiation step, typically a brief rinse in 60% isopropanol or 85% propylene glycol, is crucial for removing excess, non-specifically bound dye.[1][10] If the background is high, you may need to slightly increase the duration of the differentiation rinse. However, be cautious, as over-differentiation can lead to weak specific staining.

  • Thorough Washing: After differentiation, ensure you wash the sections thoroughly with distilled water to remove the differentiation solution and any remaining unbound dye.

  • Proper Staining Solution Preparation: As with weak staining, a poorly prepared or unfiltered staining solution can lead to dye precipitates that settle on the tissue, contributing to a high background.[4]

Issue 4: Presence of Red Precipitate on the Tissue Section.

Q4: I see small, irregular red crystals or precipitates on my stained slide. How can I get rid of them?

A4: The presence of precipitate is a common issue with Oil Red O staining and is usually due to the dye coming out of solution.

Solutions:

  • Filter the Staining Solution: This is the most critical step to prevent precipitates.[8] Filter the working solution immediately before applying it to the tissue.

  • Use a Freshly Prepared Working Solution: The stability of the working solution is limited.[7] Using a freshly prepared solution minimizes the chances of precipitate formation.

  • Avoid Evaporation: Keep the staining container covered during incubation to prevent the solvent from evaporating, which can cause the dye to precipitate.[1]

Frequently Asked Questions (FAQs)

Q5: What is the principle behind CI 26100 (Oil Red O) staining?

A5: Oil Red O is a fat-soluble diazo dye. The staining mechanism is based on the principle of differential solubility. The dye is more soluble in the lipids within the tissue than in the solvent in which it is dissolved (typically isopropanol or propylene glycol). During staining, the dye partitions from the solvent into the intracellular lipid droplets, coloring them red.[1]

Q6: Can I use Oil Red O on paraffin-embedded tissues?

A6: No, Oil Red O is not suitable for paraffin-embedded tissues. The routine tissue processing for paraffin embedding involves dehydration steps with alcohols and clearing with xylene. These organic solvents will dissolve and wash away the lipids from the tissue, leaving nothing for the dye to stain.[10] Therefore, Oil Red O staining should be performed on frozen sections.[10]

Q7: What is the difference between using isopropanol and propylene glycol as the solvent for Oil Red O?

A7: Both isopropanol and propylene glycol are common solvents for preparing Oil Red O solutions.

  • Isopropanol-based methods are widely used. A stock solution is typically prepared in 100% isopropanol and then diluted with water to make a working solution (e.g., 60% isopropanol).[1][7]

  • Propylene glycol-based methods are considered by some to reduce the extraction of smaller lipid droplets during staining. The dye is dissolved directly in propylene glycol, often with gentle heating.[10] The choice between the two may depend on the specific tissue and the size of the lipid droplets being investigated. Some studies have suggested that certain preparations of Oil Red O in propylene glycol may lead to non-specific staining in non-adipogenic cells.[12][13]

Q8: How should I prepare a stable Oil Red O working solution?

A8: While the working solution should ideally be made fresh, an optimized method using salicylic acid and ethanol has been reported to improve stability and reduce background staining. This solution contains 0.5% Oil Red O in 50% ethanol with 5-10% salicylic acid.[14][15] This formulation is reported to be stable for a longer period compared to the traditional isopropanol-based working solution.

Data Summary Tables

Table 1: Comparison of Common Oil Red O Staining Protocols

ParameterIsopropanol MethodPropylene Glycol Method
Solvent IsopropanolPropylene Glycol
Fixation 10% Neutral Buffered Formalin (10-60 min)[7][9]10% Formalin (5-10 min)[10]
Stain Preparation Stock in 100% Isopropanol, working solution in 60% Isopropanol[1][7]0.5% Oil Red O in 100% Propylene Glycol[10]
Staining Time 10-20 minutes[9]8-10 minutes at 60°C[10]
Differentiation 60% Isopropanol (brief rinse)[1][7]85% Propylene Glycol (2-5 min)[10]
Mounting Medium Aqueous (e.g., Glycerine Jelly)[1]Aqueous (e.g., Glycerine Jelly)[10]

Table 2: Troubleshooting Common Oil Red O Staining Issues

IssuePotential CauseRecommended Solution
Dye Bleeding Use of non-aqueous mounting medium.Use an aqueous mounting medium like glycerine jelly.[1][2][3][4][5][6]
Weak Staining Old or unfiltered staining solution; insufficient staining time.Prepare fresh, filtered staining solution; increase incubation time.[1][7][8]
High Background Inadequate differentiation; poor washing.Optimize differentiation time; ensure thorough washing.[1][10]
Precipitate Unfiltered or old staining solution; evaporation.Filter the working solution immediately before use; keep staining dish covered.[1][8]

Experimental Protocols & Visualizations

Standard Oil Red O Staining Workflow (Isopropanol Method)

This protocol is a generalized procedure based on common isopropanol methods.[1][7]

  • Fixation: Fix frozen tissue sections in 10% neutral buffered formalin for 10-60 minutes.

  • Rinse: Briefly rinse with distilled water.

  • Dehydration: Immerse in 60% isopropanol for 5 minutes.

  • Staining: Stain with freshly prepared and filtered Oil Red O working solution for 15 minutes.

  • Differentiation: Briefly rinse in 60% isopropanol to remove excess stain.

  • Washing: Wash thoroughly in distilled water.

  • Counterstaining (Optional): Stain with a hematoxylin solution for 1-2 minutes to visualize nuclei.

  • Washing: Wash in water.

  • Mounting: Mount with an aqueous mounting medium.

G A Fixation (10% NBF) B Rinse (Distilled Water) A->B C Dehydration (60% Isopropanol) B->C D Staining (Fresh Oil Red O) C->D E Differentiation (60% Isopropanol) D->E F Washing (Distilled Water) E->F G Counterstain (Hematoxylin) F->G H Washing (Water) G->H I Mounting (Aqueous Medium) H->I

Standard Oil Red O Staining Workflow

Troubleshooting Logic for Oil Red O Staining

This diagram outlines a logical approach to troubleshooting common issues encountered during Oil Red O staining.

G Start Staining Issue? Bleeding Dye Bleeding? Start->Bleeding WeakStain Weak Staining? Bleeding->WeakStain No Sol_Bleeding Use Aqueous Mounting Medium Bleeding->Sol_Bleeding Yes HighBg High Background? WeakStain->HighBg No Sol_Weak Prepare Fresh/Filtered Stain Increase Incubation Time WeakStain->Sol_Weak Yes Precipitate Precipitate? HighBg->Precipitate No Sol_HighBg Optimize Differentiation Improve Washing HighBg->Sol_HighBg Yes Sol_Precipitate Filter Stain Use Fresh Solution Precipitate->Sol_Precipitate Yes End Problem Solved Precipitate->End No Sol_Bleeding->End Sol_Weak->End Sol_HighBg->End Sol_Precipitate->End

Troubleshooting Flowchart for Oil Red O Staining

References

Validation & Comparative

A Head-to-Head Comparison: Sudan III vs. Oil Red O for Optimal Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and associated pathologies, the accurate visualization of lipids in cells and tissues is paramount. Among the array of available lipophilic dyes, Sudan III and Oil Red O have long been staples in histology and cell biology. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable dye for your research needs.

At a Glance: Key Differences

While both Sudan III and Oil Red O are fat-soluble azo dyes used for staining neutral lipids, they exhibit key differences in their chemical properties and staining outcomes. Oil Red O is generally favored for its ability to produce a more intense, deeper red color, facilitating easier visualization of lipid droplets.[1][2] In contrast, Sudan III imparts a more orange-red hue.[3][4] A direct comparative study has shown that intracellular lipid vesicles stained with Oil Red O appear significantly larger than those stained with Sudan III.[5]

Quantitative Data Summary

For a clear and concise comparison of the key physicochemical properties of Sudan III and Oil Red O, the following table summarizes their essential characteristics.

PropertySudan IIIOil Red O
CI Number 26100[3]26125[6]
Chemical Formula C22H16N4O[3]C26H24N4O[6]
Molar Mass 352.39 g/mol [7]408.51 g/mol [1]
Absorption Max (nm) 507-510[3]518[1][6]
Appearance Reddish-brown crystals[8]Red powder[6]
Solubility Insoluble in water and ethanol[3]Insoluble in water and ethanol[1]
Staining Color Orange-Red[3]Deep Red[1]

Experimental Protocols: A Side-by-Side View

The choice of staining protocol is critical for achieving optimal results. Both dyes are typically used on fresh or frozen tissue sections, as alcohol-based fixatives can dissolve the lipids of interest.[9][10]

Sudan III Staining Protocol (Cryosections)
  • Sample Preparation: Cryosection fresh tissues at a thickness of 6–15 µm.[9] Fixation can be performed with 10% neutral buffered formalin to avoid dissolving lipids.[9]

  • Staining Solution Preparation: Prepare a staining solution by dissolving 0.05 g of Sudan III in 100 mL of 95% ethanol.[9] Some protocols may utilize a 70% ethanol solution for differentiation post-staining.[9]

  • Staining Procedure:

    • Immerse the slides in the Sudan III staining solution. Incubation times can vary, so optimization is recommended.

    • Rinse the slides gently with a 70% ethanol solution for differentiation.[9]

    • Wash the slides with distilled water.

  • Counterstaining (Optional): A counterstain, such as hematoxylin, can be used to visualize cell nuclei.

  • Mounting: Mount the coverslip with an aqueous mounting medium.

Oil Red O Staining Protocol (Cultured Cells)
  • Cell Preparation: Culture cells on coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS.

  • Staining Solution Preparation: A common preparation involves a 0.05% Oil Red O solution in 85% propylene glycol.[11] Another widely used solvent is 60% isopropanol.[12]

  • Staining Procedure:

    • Wash the fixed cells with PBS.

    • Incubate the cells with the Oil Red O working solution.

    • Remove the staining solution and wash with 60% isopropanol (if used as the solvent) or distilled water.

  • Counterstaining (Optional): DAPI can be used for nuclear staining.[11]

  • Imaging: Visualize the stained lipid droplets using bright-field or fluorescence microscopy.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the comparative logic, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_staining Staining cluster_visualization Visualization Tissue_Sample Tissue Sample Cryosection Cryosectioning Tissue_Sample->Cryosection Cultured_Cells Cultured Cells Fixation_PFA Fixation (e.g., 4% PFA) Cultured_Cells->Fixation_PFA Fixation_Formalin Fixation (e.g., 10% Formalin) Cryosection->Fixation_Formalin Staining_Solution Prepare Staining Solution (Sudan III or Oil Red O) Fixation_Formalin->Staining_Solution Fixation_PFA->Staining_Solution Incubation Incubate with Dye Staining_Solution->Incubation Differentiation Differentiation (e.g., 70% Ethanol for Sudan III) Incubation->Differentiation Washing Washing Differentiation->Washing Counterstain Counterstaining (Optional, e.g., Hematoxylin, DAPI) Washing->Counterstain Mounting Mounting Counterstain->Mounting Microscopy Microscopy Mounting->Microscopy

A generalized workflow for lipid staining experiments.

G S_Color Orange-Red Color S_Color->Comparison S_Intensity Less Intense Stain S_Intensity->Comparison S_Vesicle Smaller Apparent Vesicle Size S_Vesicle->Comparison O_Color Deep Red Color O_Intensity More Intense Stain O_Vesicle Larger Apparent Vesicle Size Comparison->O_Color Comparison->O_Intensity Comparison->O_Vesicle

Key performance differences between Sudan III and Oil Red O.

Concluding Remarks

Both Sudan III and Oil Red O are effective lysochromes for the visualization of neutral lipids.[6][8] The choice between them often comes down to the specific requirements of the study. Oil Red O has largely replaced Sudan III in many applications due to the deeper, more easily visible red stain it produces.[1][6] For studies where a clear, intense visualization of lipid droplets is crucial, and where the apparent size of these droplets is a key parameter, Oil Red O is the superior choice.[5] Sudan III remains a viable, albeit less popular, alternative that may be suitable for certain screening purposes where a simple, qualitative assessment of lipid presence is needed.[8][13] Ultimately, the optimal dye and protocol should be determined empirically for each specific cell or tissue type and experimental condition.

References

D&C Red 17: An Unvalidated Candidate for Neutral Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of D&C Red 17 against established neutral lipid stains, Oil Red O and Nile Red, reveals a significant lack of scientific validation for its use in biological research. While D&C this compound is an oil-soluble diazo dye, its application has been primarily in the cosmetics and external drug sectors. In contrast, Oil Red O and Nile Red are well-documented and widely accepted fluorescent and colorimetric stains, respectively, for the specific detection and quantification of neutral lipids in cells and tissues.

Currently, there is no available scientific literature or experimental data validating the use of D&C this compound as a specific stain for neutral lipids in a biological context. Searches for validation studies, performance comparisons, and established protocols for its use in cellular imaging have yielded no results. Therefore, a direct comparison of D&C this compound with standard neutral lipid stains based on experimental performance is not possible.

This guide will instead focus on providing a detailed comparison of two of the most commonly used and validated neutral lipid stains: Oil Red O and Nile Red. This information is intended to serve researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.

Comparison of Established Neutral Lipid Stains: Oil Red O vs. Nile Red

FeatureOil Red ONile Red
Staining Principle Lysochrome (fat-soluble dye) that partitions into and stains neutral triglycerides and lipids.Fluorophore that is intensely fluorescent in hydrophobic environments, such as lipid droplets.
Detection Method Brightfield microscopy (colorimetric).Fluorescence microscopy, flow cytometry.
Color/Emission Red.Yellow/Gold (in neutral lipids), Red (in polar lipids).
Live/Fixed Cells Primarily for fixed cells, as fixation with alcohols can remove lipids.[1]Can be used for both live and fixed cells.[2]
Specificity Stains neutral triglycerides and some lipoproteins.[3]Highly specific for neutral lipid droplets.[4]
Quantification Can be extracted and quantified by spectrophotometry.[5]Fluorescence intensity can be quantified by imaging software or flow cytometry.[4]
Photostability Stable.Susceptible to photobleaching.
Advantages Simple, inexpensive, and provides a permanent stain.High sensitivity and specificity, suitable for live-cell imaging and high-throughput screening.
Disadvantages Lower sensitivity compared to fluorescent dyes, requires fixation which can alter lipid morphology.Requires a fluorescence microscope, potential for photobleaching, and fluorescence can be environmentally sensitive.

Experimental Protocols

Oil Red O Staining Protocol for Cultured Cells

This protocol is a generalized procedure and may require optimization for specific cell types.

  • Preparation of Solutions:

    • Oil Red O Stock Solution (0.35%): Dissolve 0.35 g of Oil Red O powder in 100 ml of 100% isopropanol. Stir overnight and filter. The solution is stable for one year.[5]

    • Oil Red O Working Solution: Mix 3 parts of Oil Red O Stock Solution with 2 parts of distilled water. Allow the solution to sit for 10 minutes and filter through a 0.2 µm filter. This working solution is stable for about 2 hours.[6]

    • 10% Formalin: Prepare from a 37% stock solution.

    • 60% Isopropanol: Prepare by diluting 100% isopropanol with distilled water.

  • Staining Procedure:

    • Wash cultured cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 10% formalin for 30-60 minutes.

    • Wash the cells twice with distilled water.

    • Incubate the cells with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution to cover the cells.

    • Incubate for 10-20 minutes at room temperature.[6]

    • Remove the staining solution and wash the cells 2-5 times with distilled water.

    • (Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.

    • Visualize under a brightfield microscope. Lipid droplets will appear red.

Nile Red Staining Protocol for Live Cells

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

  • Preparation of Solutions:

    • Nile Red Stock Solution (1 mg/mL): Dissolve 1 mg of Nile Red in 1 mL of a suitable solvent like DMSO or acetone.[7]

    • Nile Red Working Solution (1 µg/mL): Dilute the stock solution in PBS or cell culture medium to the desired final concentration.

  • Staining Procedure:

    • Wash the cells with PBS or pre-warmed culture medium.

    • Add the Nile Red working solution to the cells.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[8]

    • Wash the cells twice with PBS.

    • Visualize using a fluorescence microscope with appropriate filters (e.g., excitation ~488 nm for yellow/gold emission in neutral lipids).

Experimental Workflow Visualization

Lipid_Staining_Workflow cluster_ORO Oil Red O Staining (Fixed Cells) cluster_NR Nile Red Staining (Live Cells) ORO_Start Wash Cells (PBS) ORO_Fix Fix (10% Formalin) ORO_Start->ORO_Fix ORO_Wash1 Wash (dH2O) ORO_Fix->ORO_Wash1 ORO_Iso60 Incubate (60% Isopropanol) ORO_Wash1->ORO_Iso60 ORO_Stain Stain (Oil Red O Working Solution) ORO_Iso60->ORO_Stain ORO_Wash2 Wash (dH2O) ORO_Stain->ORO_Wash2 ORO_Image Image (Brightfield) ORO_Wash2->ORO_Image NR_Start Wash Cells (PBS/Medium) NR_Stain Stain (Nile Red Working Solution) NR_Start->NR_Stain NR_Wash Wash (PBS) NR_Stain->NR_Wash NR_Image Image (Fluorescence) NR_Wash->NR_Image

Caption: General experimental workflows for Oil Red O and Nile Red staining of neutral lipids in cells.

References

A Comparative Guide to Stains for Intracellular Lipid Droplets: Nile Red vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to visualize and quantify intracellular lipid droplets, the choice of staining agent is critical. While Nile Red is a widely used fluorescent probe, other dyes such as Oil Red O and Sudan III have also been traditionally employed. This guide provides a comprehensive comparison of these lipophilic stains, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

A thorough review of scientific literature reveals a significant disparity in the available data for these dyes in the context of cellular imaging. While Nile Red is extensively characterized as a fluorescent probe for lipid droplets, information regarding the use of Solvent Red 23 (also known as Sudan III) for fluorescent intracellular lipid droplet staining is virtually nonexistent. The primary applications of Solvent Red 23 are in industrial coloring for plastics, resins, and inks.[1][2][3] Due to this lack of relevant data, a direct comparison of Solvent Red 23 with Nile Red for intracellular lipid droplet fluorescence imaging is not feasible.

This guide will therefore focus on a detailed comparison of Nile Red with other commonly used, non-fluorescent lipid stains, Oil Red O and Sudan III, to provide a valuable resource for researchers.

Quantitative Comparison of Lipid Droplet Stains

The selection of a lipid droplet stain is often dictated by the experimental requirements, including the need for live-cell imaging, quantitative analysis, and compatibility with other fluorescent markers. The following table summarizes the key quantitative parameters for Nile Red, Oil Red O, and Sudan III.

PropertyNile RedOil Red OSudan III
Staining Principle FluorescenceColorimetric (Bright-field)Colorimetric (Bright-field)
Excitation Max. ~515 nm (in neutral lipids)[4]Not applicableNot applicable
Emission Max. ~585 nm (in neutral lipids)[4]Not applicableNot applicable
Live-Cell Imaging Yes[5]No (requires cell fixation)[5][6]No (requires cell fixation)[6]
Photostability ModerateNot applicableNot applicable
Cytotoxicity Low to moderate[5]Not applicable (used on fixed cells)Not applicable (used on fixed cells)
Solubility Soluble in organic solvents (e.g., DMSO, acetone)[5][7]; forms aggregates in aqueous solutionsSoluble in isopropanol, ethanol[6][8]Soluble in ethanol, acetone[9]
Specificity High for neutral lipids[10]Stains neutral lipids and cholesteryl esters[8][11]Stains neutral lipids, triglycerides, and lipoproteins[9]

Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate staining of intracellular lipid droplets. Below are representative protocols for Nile Red and Oil Red O.

Nile Red Staining for Live Cells

This protocol is adapted for staining lipid droplets in live cultured cells.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO or acetone)

  • Phosphate-buffered saline (PBS) or serum-free culture medium

  • Cultured cells on coverslips or in imaging dishes

Procedure:

  • Prepare Staining Solution: Dilute the Nile Red stock solution to a final working concentration of 0.1-1.0 µg/mL in pre-warmed PBS or serum-free medium. Vortex briefly to mix.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the Nile Red staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.

  • Imaging: Add fresh PBS or culture medium to the cells. Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., TRITC or a custom set for yellow-gold fluorescence).[10]

Oil Red O Staining for Fixed Cells

This protocol is a standard method for staining lipids in fixed cells.[11]

Materials:

  • Oil Red O stock solution (e.g., 0.5% in isopropanol)

  • 60% Isopropanol

  • Formalin (4% in PBS) for cell fixation

  • Phosphate-buffered saline (PBS)

  • Cultured cells on coverslips

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with 4% formalin for 15-30 minutes at room temperature.

  • Wash: Wash the fixed cells twice with distilled water.

  • Dehydration: Incubate the cells with 60% isopropanol for 5 minutes.

  • Staining: Remove the isopropanol and add the freshly prepared Oil Red O working solution. Incubate for 15-20 minutes at room temperature.

  • Wash: Wash the cells thoroughly with 60% isopropanol, followed by several washes with distilled water to remove precipitate.

  • Counterstaining (Optional): Nuclei can be counterstained with hematoxylin or DAPI.

  • Imaging: Mount the coverslips and observe under a bright-field microscope.

Workflow and Signaling Pathway Visualization

To illustrate the general process of intracellular lipid droplet staining, the following diagrams are provided in the DOT language for Graphviz.

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis cell_culture Culture cells on coverslips or imaging plates treatment Induce lipid droplet formation (e.g., oleic acid treatment) cell_culture->treatment fixation Fixation (for Oil Red O) or direct staining (for Nile Red) treatment->fixation stain_incubation Incubate with dye solution fixation->stain_incubation washing Wash to remove excess dye stain_incubation->washing microscopy Fluorescence or Bright-field Microscopy washing->microscopy image_analysis Image acquisition and quantitative analysis microscopy->image_analysis

Caption: Experimental workflow for intracellular lipid droplet staining.

Concluding Remarks

For researchers requiring visualization and quantification of intracellular lipid droplets, particularly in live cells, Nile Red is the superior choice due to its fluorescent properties, high specificity for neutral lipids, and suitability for live-cell imaging.[5][10] While traditional dyes like Oil Red O and Sudan III are effective for staining lipids in fixed samples for bright-field microscopy, they lack the capabilities for dynamic studies in living cells and can introduce artifacts due to the harsh solvents required.[6]

The absence of scientific literature supporting the use of Solvent Red 23 as a fluorescent probe for intracellular lipid droplets precludes its inclusion in a direct comparison. Researchers are advised to rely on well-characterized stains like Nile Red for fluorescent imaging applications. The selection of the appropriate dye and protocol should always be guided by the specific aims of the experiment and the cell type under investigation.

References

A Comparative Guide to CI 26100 (Sudan III) and Alternative Cellular Lipid Stains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CI 26100 (commonly known as Sudan III or Solvent Red 23) with alternative methods for staining and visualizing cellular lipids. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate tool for your research needs. We will delve into the performance, specificity, and potential for cross-reactivity of Sudan III and compare it with other widely used lipid stains: Oil Red O, Nile Blue, and the fluorescent probe BODIPY 493/503.

Introduction to Lipid Staining and the Role of CI 26100

CI 26100, or Sudan III, is a fat-soluble diazo dye belonging to the lysochrome family.[1][2] Its primary application in a research context is the histological staining of neutral lipids, such as triglycerides and cholesterol esters.[1][2] The mechanism of staining is based on the dye's higher solubility in lipids than in its solvent, leading to its partitioning into and coloration of lipid-rich structures.[3] While historically significant, the use of Sudan III has been increasingly scrutinized due to concerns about its specificity, potential for inducing artifacts, and possible cross-reactivity with other cellular components.

Comparative Analysis of Lipid Stains

This section provides a detailed comparison of CI 26100 (Sudan III) with Oil Red O, Nile Blue, and BODIPY 493/503, focusing on their performance characteristics.

Quantitative Performance Data

The following table summarizes key quantitative metrics for the compared lipid stains. It is important to note that direct quantitative comparisons, especially for non-fluorescent dyes, are limited in the literature.

FeatureCI 26100 (Sudan III)Oil Red ONile BlueBODIPY 493/503
Primary Target Neutral Lipids (Triglycerides)[1]Neutral Lipids (Triglycerides)[3]Neutral Lipids (Pink/Red), Acidic Lipids (Blue)Neutral Lipids
Photostability Low (qualitative)Low (qualitative)Moderate (12% fluorescence remaining after 50 scans)[4]High (11% fluorescence remaining after 50 scans)[4]
Fluorescence Lifetime Not applicable (absorbance-based)Not applicable (absorbance-based)~4.5 ns[4]~7.2 ns[4]
Signal-to-Noise Ratio ModerateModerate to HighGoodVery High[]
Live Cell Imaging NoNoYesYes
Specificity and Cross-Reactivity

The specificity of a stain for its target is crucial for accurate interpretation of experimental results. The table below outlines the known specificity and cross-reactivity profiles of the compared dyes.

StainSpecificityKnown Cross-Reactivities and Limitations
CI 26100 (Sudan III) Primarily stains neutral lipids.[1]- Can also stain some protein-bound lipids.[1]- Metabolized by cytochrome P450 enzymes, indicating interaction with cellular machinery.[6]- Can form adducts with DNA and proteins.[7][8]- Commercial preparations may contain impurities that cause off-target effects.
Oil Red O Stains neutral lipids with a more intense color than Sudan III.[9]- Solvents used in staining can cause artifacts like lipid droplet fusion.- Certain preparations may stain non-adipogenic cells.
Nile Blue Differentiates between neutral lipids (stains pink/red) and acidic lipids/fatty acids (stains blue).- As a basic dye, it can also stain acidic cellular components like nucleic acids.- Staining pattern can be diffuse and not strictly localized to lipid droplets.
BODIPY 493/503 Highly specific for neutral lipids.[]- Minimal background staining of other cellular membranes or organelles.[]- Considered more selective for lipid droplets than Nile Red.[10]

Experimental Protocols

Detailed methodologies for the key staining procedures are provided below to ensure reproducibility and accurate comparison.

CI 26100 (Sudan III) Staining Protocol for Cultured Cells

This protocol is adapted for staining lipids in fixed cultured cells.

Materials:

  • Sudan III staining solution (e.g., 0.5% w/v in 70% ethanol)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 70% Ethanol

  • Glycerol or other aqueous mounting medium

Procedure:

  • Grow cells on coverslips to the desired confluency.

  • Wash cells twice with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash cells twice with PBS.

  • Dehydrate the cells by incubating in 70% ethanol for 5 minutes.

  • Remove the ethanol and add the Sudan III staining solution, ensuring the cells are completely covered.

  • Incubate for 10-15 minutes at room temperature.

  • Briefly rinse with 70% ethanol to remove excess stain.

  • Wash with distilled water.

  • Mount the coverslip on a microscope slide using an aqueous mounting medium.

  • Visualize under a bright-field microscope. Lipid droplets will appear as orange-red structures.

Oil Red O Staining Protocol for Cultured Cells

This protocol is for the staining of neutral lipids in fixed cultured cells and includes an optional quantification step.[3][11][12][13][14]

Materials:

  • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

  • Oil Red O working solution (e.g., 6 parts stock solution + 4 parts distilled water, filtered)

  • PBS

  • 10% Formalin

  • 60% Isopropanol

  • 100% Isopropanol (for quantification)

  • Hematoxylin (optional, for counterstaining)

Procedure:

  • Wash cultured cells with PBS.

  • Fix cells with 10% formalin for 30-60 minutes.[12]

  • Wash cells twice with distilled water.

  • Incubate cells with 60% isopropanol for 5 minutes.[12]

  • Remove the isopropanol and add the freshly prepared Oil Red O working solution.

  • Incubate for 10-20 minutes at room temperature.[12]

  • Wash cells 2-5 times with distilled water until excess stain is removed.[12]

  • (Optional) Counterstain with Hematoxylin for 1 minute and wash with water.

  • Visualize under a bright-field microscope. Lipid droplets will appear as bright red structures.

  • For quantification: After imaging, aspirate the water and allow the cells to dry completely. Add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the dye.[11] Transfer the eluate to a microplate reader and measure the absorbance at 490-520 nm.[12][13]

Nile Blue Staining Protocol for Live or Fixed Cells

This protocol can be adapted for both live and fixed cell imaging.

Materials:

  • Nile Blue A stock solution (e.g., 1 mg/mL in DMSO)

  • Culture medium or PBS

  • 4% PFA in PBS (for fixed cells)

Procedure for Live Cell Imaging:

  • Prepare a working solution of Nile Blue A in culture medium (e.g., 1-5 µg/mL).

  • Replace the culture medium of the cells with the Nile Blue A working solution.

  • Incubate for 10-15 minutes at 37°C.

  • Wash the cells once with PBS.

  • Image immediately using fluorescence microscopy. Use appropriate filter sets to distinguish between the red fluorescence of neutral lipids and the blue fluorescence of acidic components.

Procedure for Fixed Cell Imaging:

  • Fix cells with 4% PFA for 15 minutes.

  • Wash cells twice with PBS.

  • Stain with Nile Blue A working solution in PBS for 10-15 minutes.

  • Wash cells twice with PBS.

  • Mount and image.

BODIPY 493/503 Staining Protocol for Live or Fixed Cells

This protocol is suitable for high-resolution fluorescence imaging of neutral lipid droplets.

Materials:

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Culture medium or PBS

  • 4% PFA in PBS (for fixed cells)

Procedure for Live Cell Imaging:

  • Prepare a working solution of BODIPY 493/503 in culture medium (e.g., 1-2 µg/mL).

  • Replace the culture medium of the cells with the BODIPY 493/503 working solution.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells once with PBS.

  • Image immediately using a fluorescence microscope with a standard FITC filter set.

Procedure for Fixed Cell Imaging:

  • Fix cells with 4% PFA for 15 minutes.

  • Wash cells twice with PBS.

  • Stain with BODIPY 493/503 working solution in PBS for 15-30 minutes, protected from light.

  • Wash cells twice with PBS.

  • Mount and image.

Visualizing Methodologies and Pathways

To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.

StainingWorkflow cluster_Sudan_ORO CI 26100 (Sudan III) / Oil Red O Staining cluster_NileBlue_BODIPY Nile Blue / BODIPY 493/503 Staining S1 Cell Culture S2 Fixation (e.g., PFA) S1->S2 S3 Permeabilization/ Dehydration (Alcohol) S2->S3 S4 Staining with Dye S3->S4 S5 Washing S4->S5 S6 Bright-field Microscopy S5->S6 F1 Cell Culture F2 Live Cell Staining F1->F2 F3 Fixation (Optional) F1->F3 F5 Washing F2->F5 F6 Fluorescence Microscopy F2->F6 F4 Staining (if fixed) F3->F4 F4->F5 F5->F6

Caption: Comparative workflow for absorbance-based versus fluorescence-based lipid staining.

StainingMechanism cluster_Lysochrome Lysochrome Mechanism (Sudan III / Oil Red O) cluster_Fluorescent Fluorescent Probe Mechanism (BODIPY) L1 Dye in Solvent L2 Lipid Droplet L1->L2 Higher solubility in lipid L3 Stained Lipid (Physical Partitioning) L2->L3 F1 Fluorophore (Low Fluorescence) F2 Lipid Droplet F1->F2 Hydrophobic interaction F3 Fluorophore in Lipid (High Fluorescence) F2->F3 F5 Emitted Fluorescence F3->F5 F4 Light Excitation F4->F3

Caption: Simplified comparison of staining mechanisms.

Conclusion and Recommendations

The choice of a lipid stain is highly dependent on the specific research question and experimental design.

  • CI 26100 (Sudan III) and Oil Red O are suitable for qualitative and semi-quantitative assessment of neutral lipids in fixed samples. Oil Red O is generally preferred due to its more intense coloration.[9] However, researchers should be aware of the potential for artifacts introduced by the fixation and dehydration steps, and the possibility of off-target effects.[6]

  • Nile Blue offers the advantage of differentiating between neutral and acidic lipids. However, its lack of specificity for lipids alone necessitates careful interpretation of the results.

  • BODIPY 493/503 represents a significant advancement in lipid staining technology. Its high specificity, photostability, and suitability for live-cell imaging make it the superior choice for high-resolution, quantitative, and dynamic studies of neutral lipid droplets.[] The minimal background and reduced cross-reactivity of BODIPY dyes provide more reliable and reproducible data.

For researchers in drug development and those investigating the nuanced roles of lipid metabolism, the adoption of more specific and less artifact-prone methods like BODIPY 493/503 is strongly recommended. While traditional stains like CI 26100 have historical value, their limitations in specificity and potential for cross-reactivity warrant caution in their application in modern cell biology research.

References

A Researcher's Guide to the Quantitative Analysis of Lipid Stains: A Comparative Look at D&C Red 17 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular and tissue lipid accumulation, the accurate quantification of lipid content is paramount. This guide provides a comprehensive comparison of D&C Red 17 (also known as Sudan III) and other common lipophilic dyes, offering insights into their performance based on experimental data. We will delve into detailed methodologies, present quantitative data in structured tables, and provide visual workflows to aid in the selection of the most appropriate staining agent for your research needs.

Introduction to Lipophilic Stains

Lipophilic stains are essential tools for visualizing and quantifying intracellular lipid droplets, which are dynamic organelles involved in energy storage, signaling, and membrane homeostasis. The choice of stain can significantly impact the quality and reproducibility of experimental results. This guide focuses on D&C this compound and compares it with prevalent alternatives such as Oil Red O, Nile Red, and BODIPY 493/503.

D&C this compound (Sudan III) is a fat-soluble diazo dye used for staining triglycerides in frozen sections.[1] It imparts a red-orange color to lipid droplets.[1] While historically significant, its use in quantitative assays has been largely superseded by other dyes.

Oil Red O is another lysochrome (fat-soluble dye) that has become a widely used stain for neutral triglycerides and some low-polar lipids.[2] It is known for producing a more intense red color compared to Sudan III.[3]

Nile Red is a fluorescent dye that is highly sensitive for the detection of intracellular lipid droplets.[4] Its fluorescence is environmentally sensitive, exhibiting a strong yellow-gold fluorescence in neutral lipid environments and a red fluorescence in polar lipid environments.[5]

BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids with high selectivity and photostability.[6][] It is well-suited for live-cell imaging and quantification by flow cytometry.[6][8]

Quantitative Comparison of Lipid Stains

The following tables summarize key quantitative parameters for D&C this compound and its alternatives. It is important to note that the data presented is compiled from various sources and direct head-to-head comparisons in a single study are limited.

Table 1: Spectrophotometric Quantification of Lipid Stains
StainSolvent for ElutionWavelength of Maximum Absorbance (λmax)Linear Range (Representative)Reference
D&C this compound (Sudan III) Isopropanol~508 nmNot widely reported for quantitative assays[9]
Oil Red O Isopropanol490-520 nm0-2 µg/mL (of lipid)[10][11]
Table 2: Fluorometric Quantification of Lipid Stains
StainExcitation Wavelength (Ex)Emission Wavelength (Em)Quantum Yield (in nonpolar solvent)Key FeaturesReference
Nile Red 552 nm636 nmHighSolvatochromic properties allow differentiation of lipid classes.[5][12]
BODIPY 493/503 493 nm503 nmHighHigh photostability, narrow emission spectrum, suitable for live-cell imaging.[6][]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for each of the discussed lipid stains.

D&C this compound (Sudan III) Staining Protocol for Frozen Sections
  • Fixation: Fix frozen tissue sections in 10% neutral buffered formalin. Avoid alcohol-based fixatives as they can dissolve lipids.[13]

  • Hydration: Immerse slides in 70% ethanol for 1 minute.[13]

  • Staining: Stain with a saturated solution of Sudan III in 70% ethanol for 5-30 minutes.[13]

  • Differentiation: Briefly rinse in 70% ethanol to remove excess stain.[13]

  • Washing: Wash thoroughly with distilled water.

  • Counterstaining (Optional): Counterstain with Mayer's hematoxylin for 2-5 minutes to visualize nuclei.[13]

  • Mounting: Mount with an aqueous mounting medium.

Oil Red O Staining and Quantification Protocol
  • Fixation: Fix cells or tissue sections with 10% formalin for at least 1 hour.

  • Washing: Wash with distilled water and then with 60% isopropanol.

  • Staining: Incubate with a freshly prepared Oil Red O working solution for 10-15 minutes.

  • Washing: Wash with 60% isopropanol followed by distilled water.

  • Quantification:

    • For imaging, visualize under a light microscope.

    • For spectrophotometric quantification, elute the stain with 100% isopropanol and measure the absorbance at 490-520 nm.[10][11]

Nile Red Staining and Quantification Protocol
  • Cell Preparation: Culture cells to the desired confluency.

  • Staining: Prepare a working solution of Nile Red (e.g., 1 µg/mL) in PBS or culture medium. Incubate cells with the staining solution for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash cells twice with PBS.

  • Quantification:

    • For fluorescence microscopy, image cells using appropriate filter sets (e.g., TRITC for red fluorescence).

    • For fluorometric quantification, lyse the cells and measure the fluorescence intensity using a microplate reader (Ex/Em: ~552/636 nm).[12]

BODIPY 493/503 Staining and Quantification Protocol
  • Cell Preparation: Culture cells to the desired confluency.

  • Staining: Prepare a 1-2 µM working solution of BODIPY 493/503 in PBS or culture medium. Incubate cells with the staining solution for 15-30 minutes at 37°C.[6][]

  • Washing: Wash cells twice with PBS.

  • Quantification:

    • For fluorescence microscopy, image cells using a standard FITC filter set.

    • For flow cytometry, trypsinize and resuspend cells in PBS for analysis.[6]

    • For fluorometric quantification, lyse the cells and measure the fluorescence intensity (Ex/Em: ~493/503 nm).

Visualization of Experimental Workflows

To further clarify the quantitative analysis process, the following diagrams illustrate the typical experimental workflows for spectrophotometric and fluorometric quantification of lipid staining.

Spectrophotometric_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_quantification Quantification Cell_Culture Cell Culture/ Tissue Section Fixation Fixation Cell_Culture->Fixation Staining Staining with (e.g., Oil Red O) Fixation->Staining Washing Washing Staining->Washing Elution Elution of Stain (e.g., Isopropanol) Washing->Elution Spectrophotometry Spectrophotometry (Measure Absorbance) Elution->Spectrophotometry Data_Analysis Data Analysis Spectrophotometry->Data_Analysis

Caption: Workflow for Spectrophotometric Quantification.

Fluorometric_Quantification_Workflow cluster_sample_prep_fluor Sample Preparation cluster_quantification_fluor Quantification Live_Cells Live or Fixed Cells Staining_Fluor Staining with (e.g., Nile Red, BODIPY) Live_Cells->Staining_Fluor Washing_Fluor Washing Staining_Fluor->Washing_Fluor Imaging Fluorescence Microscopy Washing_Fluor->Imaging Flow_Cytometry Flow Cytometry Washing_Fluor->Flow_Cytometry Plate_Reader Fluorometric Plate Reader Washing_Fluor->Plate_Reader Data_Analysis_Fluor Data Analysis Imaging->Data_Analysis_Fluor Flow_Cytometry->Data_Analysis_Fluor Plate_Reader->Data_Analysis_Fluor

Caption: Workflow for Fluorometric Quantification.

Conclusion

The quantitative analysis of intracellular lipids is a critical aspect of metabolic research. While D&C this compound (Sudan III) has historical significance, modern research heavily relies on more sensitive and quantifiable dyes like Oil Red O for spectrophotometric analysis and Nile Red and BODIPY 493/503 for fluorometric applications. The choice of stain should be guided by the specific experimental needs, including the requirement for live-cell imaging, the desired level of sensitivity, and the available equipment for quantification. The protocols and comparative data provided in this guide aim to assist researchers in making informed decisions for their studies on lipid metabolism.

References

A Comparative Guide to Lipid Staining: Reproducibility and Performance of Solvent Red 23 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and other fields requiring the visualization and quantification of lipids, the choice of staining agent is critical for obtaining reliable and reproducible results. This guide provides an objective comparison of Solvent Red 23 (also known as Sudan III) and its common alternatives, Oil Red O and Sudan IV, focusing on their performance, reproducibility, and experimental protocols.

Performance Comparison of Lipid Stains

The selection of a lipid stain often depends on the specific application, required sensitivity, and the importance of quantitative accuracy. While Solvent Red 23 has been a traditional choice, alternatives like Oil Red O are now more prevalent due to their superior staining intensity.

FeatureSolvent Red 23 (Sudan III)Oil Red OSudan IV
Color of Stain Orange-RedIntense RedRed
Staining Intensity ModerateHighModerate to High
Solubility Soluble in ethanol and acetone, insoluble in water.[1]Soluble in isopropanol, propylene glycol, and ethanol.[2][3]Soluble in ethanol and acetone.
Reported Issues Prone to precipitation, which can interfere with visualization and quantification. Inconsistent staining results have been reported.Can form precipitates if not prepared and filtered properly. Working solution has a short stability.Less commonly used than Oil Red O, but shares similar properties with other Sudan dyes.
Primary Applications Staining of neutral triglycerides and lipids in frozen sections.[1][4][5]Widely used for demonstrating neutral triglycerides in frozen sections and cultured cells.[2]Staining of lipids, triglycerides, and lipoproteins on frozen sections.

A comparative study on human meibomian gland epithelial cells demonstrated that while both Oil Red O and Sudan III showed a significant increase in the size and area of lipid-containing vesicles after treatment to induce lipid accumulation, the vesicle size was often significantly greater in cells stained with Oil Red O. The same study also noted that visualization with Sudan III was limited by its propensity to precipitate.

Reproducibility of Experiments

Solvent Red 23 (Sudan III): The primary challenge affecting the reproducibility of Solvent Red 23 staining is its tendency to form precipitates. This can lead to artifacts that are difficult to distinguish from stained lipid droplets, resulting in inconsistent quantification. The stability of the staining solution is also a concern, with recommendations to use freshly prepared solutions. To improve reproducibility, it is crucial to ensure the dye is fully dissolved and the solution is filtered before use.

Oil Red O: Oil Red O is generally considered to provide more intense and consistent staining than Solvent Red 23. However, reproducibility can be affected by the preparation of the staining solution. The working solution is often prepared from a stock solution and has a limited stability (typically a few hours). Inconsistent preparation of the working solution, improper filtration, and variations in incubation time can all contribute to variability in staining. Adherence to a standardized protocol is essential for reproducible results.

Sudan IV: Sudan IV offers an alternative to Solvent Red 23 with a slightly more intense red color. Similar to other Sudan dyes, its reproducibility is dependent on the consistent preparation of the staining solution and careful adherence to the staining protocol.

Experimental Protocols

Detailed and consistent execution of experimental protocols is key to achieving reproducible results. Below are representative protocols for Solvent Red 23, Oil Red O, and Sudan IV.

Solvent Red 23 (Sudan III) Staining Protocol for Frozen Sections

This protocol is adapted from standard histological techniques.

Reagents:

  • Solvent Red 23 (Sudan III) powder

  • 99% Isopropanol

  • Distilled water

  • Mayer's Hematoxylin (for counterstaining)

  • Glycerin jelly (for mounting)

Procedure:

  • Prepare Saturated Sudan III Solution: Dissolve an excess of Solvent Red 23 powder (~0.5 g) in 100 ml of 99% isopropanol. Let the solution stand for 2-3 days to ensure saturation. The supernatant can be used for up to 10 years.[6]

  • Prepare Working Sudan III Solution: Dilute 6 ml of the saturated Sudan III solution with 4 ml of distilled water. Let it stand for 5-10 minutes and then filter. The filtrate should be used within several hours.[6]

  • Section Preparation: Cut frozen sections at 8-10 µm and air dry.

  • Fixation: Fix in 10% buffered formalin for 10 minutes.

  • Rinsing: Rinse briefly with 70% ethanol.

  • Staining: Stain with the working Sudan III solution for 10-30 minutes.

  • Differentiation: Briefly rinse with 70% ethanol to remove excess stain.

  • Washing: Wash thoroughly with distilled water.

  • Counterstaining: Stain with Mayer's Hematoxylin for 1-2 minutes.

  • Blueing: Wash in running tap water for 5 minutes.

  • Mounting: Mount in glycerin jelly.

Solvent_Red_23_Staining_Workflow cluster_prep Solution Preparation cluster_staining Staining Procedure prep1 Dissolve Solvent Red 23 in 99% Isopropanol prep2 Let stand for 2-3 days prep1->prep2 prep3 Dilute with distilled water prep2->prep3 prep4 Filter prep3->prep4 start Frozen Section fix Fix in 10% Formalin start->fix rinse1 Rinse with 70% Ethanol fix->rinse1 stain Stain with working Solvent Red 23 solution rinse1->stain diff Differentiate in 70% Ethanol stain->diff wash1 Wash with distilled water diff->wash1 counterstain Counterstain with Mayer's Hematoxylin wash1->counterstain wash2 Wash in tap water counterstain->wash2 mount Mount in Glycerin Jelly wash2->mount end Microscopy mount->end

Staining workflow for Solvent Red 23.
Oil Red O Staining Protocol for Cultured Cells

This protocol is a common method for staining lipids in cultured adipocytes.

Reagents:

  • Oil Red O powder

  • 100% Isopropanol

  • Distilled water

  • 10% Formalin in PBS

  • 60% Isopropanol

  • Hematoxylin (for counterstaining)

Procedure:

  • Prepare Oil Red O Stock Solution: Dissolve 0.35 g of Oil Red O in 100 ml of 100% isopropanol with stirring overnight. Filter the solution and store at room temperature.

  • Prepare Oil Red O Working Solution: Mix 6 ml of the Oil Red O stock solution with 4 ml of distilled water. Let the solution sit at room temperature for 20 minutes and then filter through a 0.2 µm filter. This working solution is stable for only a few hours.

  • Cell Culture: Culture cells in appropriate plates or dishes.

  • Fixation: Wash cells with PBS and then fix with 10% formalin for at least 1 hour.

  • Washing: Wash cells twice with distilled water.

  • Permeabilization: Incubate cells with 60% isopropanol for 5 minutes.

  • Staining: Remove the isopropanol and add the Oil Red O working solution. Incubate for 10 minutes at room temperature.

  • Washing: Wash the cells four times with distilled water.

  • Counterstaining: Add Hematoxylin and incubate for 1 minute.

  • Washing: Wash thoroughly with distilled water.

  • Imaging: Acquire images under a microscope. For quantification, the dye can be eluted with 100% isopropanol and the absorbance measured at ~500 nm.

Oil_Red_O_Staining_Workflow cluster_prep Solution Preparation cluster_staining Staining Procedure prep1 Dissolve Oil Red O in 100% Isopropanol prep2 Stir overnight & Filter prep1->prep2 prep3 Dilute with distilled water prep2->prep3 prep4 Filter (0.2 µm) prep3->prep4 start Cultured Cells fix Fix with 10% Formalin start->fix wash1 Wash with distilled water fix->wash1 permeabilize Incubate with 60% Isopropanol wash1->permeabilize stain Stain with working Oil Red O solution permeabilize->stain wash2 Wash with distilled water stain->wash2 counterstain Counterstain with Hematoxylin wash2->counterstain wash3 Wash with distilled water counterstain->wash3 image Image and/or Quantify wash3->image end Analysis image->end

Staining workflow for Oil Red O.
Sudan IV Staining Protocol for Frozen Sections

This protocol is a variation for lipid staining in tissue sections.

Reagents:

  • Sudan IV powder

  • 70% Ethanol

  • Acetone

  • 80% Ethanol

  • PBS (Phosphate Buffered Saline)

Procedure:

  • Prepare Sudan IV Staining Solution: Mix 1 g of Sudan IV powder, 100 ml of 70% ethanol, and 100 ml of acetone. Stir for 10 minutes. The solution is stable for a couple of months if stored in the dark at room temperature.

  • Section Preparation: Use fresh or fixed frozen sections.

  • Rinsing: Rinse the specimen in 70% ethanol for 5 minutes.

  • Staining: Stain with the Sudan IV working solution for 7 minutes.

  • Differentiation: Rinse twice in 80% ethanol for 3 minutes each to destain the background.

  • Washing: Wash in PBS.

  • Imaging: Proceed with imaging.

Sudan_IV_Staining_Workflow cluster_prep Solution Preparation cluster_staining Staining Procedure prep1 Mix Sudan IV, 70% Ethanol, and Acetone prep2 Stir for 10 minutes prep1->prep2 start Frozen Section rinse1 Rinse with 70% Ethanol start->rinse1 stain Stain with Sudan IV solution rinse1->stain diff Differentiate in 80% Ethanol stain->diff wash Wash with PBS diff->wash end Microscopy wash->end

Staining workflow for Sudan IV.

Conclusion

While Solvent Red 23 is a historically significant lipid stain, for applications demanding high sensitivity and reproducibility, Oil Red O is often the superior choice. The key to achieving reproducible results with any of these lysochrome dyes lies in the meticulous preparation of staining solutions and strict adherence to standardized protocols. By understanding the potential sources of variability for each dye and implementing robust experimental procedures, researchers can confidently generate reliable and comparable data in their lipid-related studies.

References

"Comparative toxicity of different Sudan dyes in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro toxicity of four common Sudan dyes: Sudan I, Sudan II, Sudan III, and Sudan IV. These synthetic azo dyes, primarily used for industrial coloring purposes, have raised significant health concerns due to their potential genotoxic and carcinogenic properties. This document synthesizes available experimental data to delineate their relative toxicity, details the methodologies for key in vitro assays, and illustrates the primary signaling pathway implicated in their toxic effects.

Executive Summary

Sudan dyes are recognized as pro-mutagens, necessitating metabolic activation to exert their toxic effects. This bioactivation is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver, which convert the dyes into reactive electrophilic metabolites. These metabolites can form covalent adducts with DNA, leading to mutations and chromosomal damage if not repaired. Furthermore, the metabolism of Sudan dyes is associated with the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage. While all four Sudan dyes are considered genotoxic, their potency and cytotoxic effects can vary. Direct comparative studies under identical conditions are limited, but a comparative analysis can be constructed from existing in vitro research.

Comparative Toxicity Data

The following tables summarize quantitative and qualitative data from various in vitro studies on the toxicity of Sudan dyes. Human hepatoma (HepG2) cells are a common model for these studies due to the liver's primary role in xenobiotic metabolism.

Table 1: Comparative Genotoxicity of Sudan Dyes

DyeAssayCell LineKey Findings
Sudan I Comet AssayHepG2Dose-dependent increase in DNA migration (% tail DNA) at concentrations of 25-100 µM.[1]
Micronucleus TestHepG2Dose-dependent increase in micronuclei frequency at concentrations of 25-100 µM.[1]
Ames TestSalmonella typhimuriumPositive for mutagenicity with metabolic activation (S9).[2]
Sudan II Molecular Modeling-Forms DNA adducts that cause significant perturbation to DNA helical structure.[2]
Bacterial Growth InhibitionHuman intestinal bacteriaInhibited the growth of 3 out of 11 tested bacterial strains.[3]
Sudan III Bacterial Growth InhibitionHuman intestinal bacteriaShowed stronger growth inhibition than Sudan I and II; inhibited 5 out of 11 tested strains.[3]
Sudan IV Comet AssayHepG2Significant dose-dependent increase in DNA migration at concentrations of 25-100 µM.
Micronucleus TestHepG2Significant increase in micronuclei frequency at higher concentrations (50-100 µM).

Table 2: Comparative Cytotoxicity and Oxidative Stress of Sudan Dyes

DyeAssayCell LineKey Findings
Sudan I ROS MeasurementHepG2Significant increase in ROS levels at 100 µM.[1]
Lipid Peroxidation (TBARS)HepG2Increased lipid peroxidation at 50-100 µM.[1]
Sudan II Catalase Interaction-Binds to and slightly inhibits catalase activity; binding is slightly stronger than Sudan IV.[1]
Sudan III CYP Activity-Modifies cytochrome P450 activities.[3]
Sudan IV ROS MeasurementHepG2Significantly increased levels of intracellular ROS.
Glutathione (GSH) DepletionHepG2Depletion of GSH increases susceptibility to Sudan IV-induced DNA damage.
Catalase Interaction-Binds to and slightly inhibits catalase activity.[1]

Signaling Pathway of Sudan Dye-Induced Genotoxicity

The genotoxicity of Sudan dyes is a multi-step process initiated by metabolic activation, leading to DNA damage and potential carcinogenesis.

Sudan_Toxicity_Pathway cluster_cellular Cellular Environment cluster_nuclear Nuclear Events Sudan Dye Sudan Dye Metabolic Activation Metabolic Activation Sudan Dye->Metabolic Activation Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites CYP450 ROS Production ROS Production Metabolic Activation->ROS Production CYP450 Enzymes CYP450 Enzymes CYP450 Enzymes->Metabolic Activation DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Oxidative DNA Damage Oxidative DNA Damage ROS Production->Oxidative DNA Damage DNA Damage DNA Damage DNA Adducts->DNA Damage Oxidative DNA Damage->DNA Damage Failed Repair Failed Repair DNA Damage->Failed Repair Successful Repair Successful Repair DNA Damage->Successful Repair Mutation Mutation Failed Repair->Mutation Apoptosis Apoptosis Failed Repair->Apoptosis Cancer Cancer Mutation->Cancer

Generalized pathway of Sudan dye-induced genotoxicity.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Comet_Assay_Workflow A Cell Culture & Treatment (e.g., HepG2 cells treated with Sudan dye) B Cell Harvesting & Resuspension (Trypsinization, resuspend in ice-cold PBS) A->B C Embedding in Agarose (Mix cells with low-melting point agarose) B->C D Slide Preparation (Layer cell-agarose suspension on pre-coated slides) C->D E Cell Lysis (Immerse slides in lysis solution to remove membranes) D->E F DNA Unwinding (Place slides in alkaline buffer for DNA denaturation) E->F G Electrophoresis (Run at low voltage in alkaline buffer) F->G H Neutralization & Staining (Wash with neutralization buffer and stain with fluorescent dye) G->H I Visualization & Analysis (Fluorescence microscopy and image analysis software to quantify tail DNA) H->I

Workflow for the Comet Assay.

Methodology:

  • Cell Culture and Treatment: HepG2 cells are cultured in a suitable medium. Cells are then treated with various concentrations of a Sudan dye (e.g., 25-100 µM) for a specified period (e.g., 24 hours).

  • Cell Preparation: Post-treatment, cells are harvested (e.g., by trypsinization) and resuspended in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.[4]

  • Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then performed at a low voltage (e.g., 25 V) for 20-30 minutes.[4]

  • Neutralization and Staining: The slides are washed with a neutralization buffer and stained with a fluorescent DNA-binding dye like ethidium bromide or SYBR Green.

  • Visualization and Analysis: The "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail using image analysis software.

In Vitro Micronucleus Test

The micronucleus test is used to detect chromosome breakage and loss.

Micronucleus_Test_Workflow A Cell Culture & Treatment (e.g., HepG2 cells treated with Sudan dye) B Cytokinesis Block (Add Cytochalasin B to produce binucleated cells) A->B C Cell Harvesting B->C D Hypotonic Treatment (e.g., 0.075 M KCl) C->D E Fixation (Methanol:Acetic acid mixture) D->E F Slide Preparation & Staining (Drop cell suspension onto slides and stain) E->F G Scoring (Count micronuclei in binucleated cells via microscopy) F->G

Workflow for the in vitro Micronucleus Test.

Methodology:

  • Cell Culture and Treatment: HepG2 cells are cultured and treated with various concentrations of the Sudan dye for a period that allows for at least one cell division (e.g., 24 hours).

  • Cytokinesis Block: Cytochalasin B (e.g., 3-6 µg/mL) is added to the culture to block cytokinesis, leading to the accumulation of binucleated cells.[5]

  • Harvesting and Fixation: Cells are harvested, subjected to a hypotonic solution (e.g., 0.075 M KCl), and then fixed with a mixture of methanol and acetic acid.[4]

  • Slide Preparation and Staining: The fixed cell suspension is dropped onto microscope slides, air-dried, and stained with a DNA stain (e.g., Giemsa or DAPI).

  • Scoring: The frequency of micronucleated cells is determined by scoring at least 2000 binucleated cells per concentration under a microscope.[5] An increase in the frequency of micronuclei indicates clastogenic or aneugenic events.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.

Methodology:

  • Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with the Sudan dye.

  • Loading with DCFH-DA: The cells are washed with PBS and then incubated with a DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C.[6] DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Oxidation and Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or visualized with a fluorescence microscope. The fluorescence intensity is directly proportional to the level of intracellular ROS.

References

A Comparative Guide to Validating D&C Red 17 in a Novel Biological Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of any new substance into a biological model requires rigorous validation. This guide provides a comprehensive comparison of D&C Red 17 with established alternatives for lipid staining, offering the necessary data and protocols to objectively assess its suitability for a new biological model.

Performance Comparison of Lipid Stains

The selection of an appropriate stain is critical for the accurate visualization and quantification of lipids in biological samples. This table summarizes the key performance characteristics of D&C this compound and two common alternatives: Oil Red O and the fluorescent dye Nile Red.

FeatureD&C this compound (Sudan III)Oil Red ONile Red
Chemical Class Diazo dyeDiazo dyePhenoxazone dye
Color Orange-RedDeep RedYellow/Gold to Red (environment-dependent)
Solubility Oil-solubleOil-solubleSoluble in organic solvents, sparingly in water
Staining Principle Lysochrome (physical absorption into lipids)Lysochrome (physical absorption into lipids)Solvatochromic (fluorescence depends on lipid environment)
Staining Intensity ModerateHigh[1]High (fluorescent)
Specificity for Neutral Lipids GoodGoodExcellent
Cytotoxicity Potential for metabolic conversion to carcinogenic amines.[2]Solvent-dependent effects on cells have been noted.[3]Low cytotoxicity at working concentrations.[4]
Photostability Generally stableGenerally stableModerate (subject to photobleaching)
Suitability for Live Cells Not idealNot idealYes
Detection Method Brightfield MicroscopyBrightfield MicroscopyFluorescence Microscopy, Flow Cytometry

Detailed Experimental Protocols

The following protocols provide a framework for validating D&C this compound in a new biological model. These include a general validation protocol, a specific staining protocol for D&C this compound, and a method to assess potential interference with a key cellular signaling pathway.

General Validation Protocol for a New Biological Stain

This protocol outlines the essential steps to validate any new stain for use in a biological model, ensuring reliability and reproducibility of results.

  • Stain Preparation and Optimization:

    • Prepare the D&C this compound staining solution according to established methods. A common preparation involves creating a saturated solution in 70% ethanol.

    • Optimize the staining concentration and incubation time on your specific cell or tissue type to achieve a clear signal with minimal background.

  • Assessment of Staining Performance:

    • Staining Efficacy: Compare the staining intensity and localization of D&C this compound with a well-established lipid stain like Oil Red O on parallel samples.

    • Signal-to-Noise Ratio: Quantify the signal-to-noise ratio by measuring the intensity of the stained lipid droplets against the background.

    • Photostability: For fluorescent alternatives like Nile Red, expose stained samples to continuous illumination and measure the rate of fluorescence decay.

  • Cytotoxicity Assessment:

    • Perform a dose-response analysis using a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which D&C this compound becomes toxic to the cells.

    • Compare the cytotoxic profile of D&C this compound with that of Oil Red O and Nile Red under identical conditions.

  • Evaluation of Biological Interference:

    • Assess key cellular functions in the presence of the stain, such as cell proliferation, apoptosis, and metabolic activity.

    • Investigate the potential for the stain to interfere with specific signaling pathways relevant to your research, as detailed in the protocol below.

D&C this compound (Sudan III) Staining Protocol for Cultured Cells

This protocol is a standard method for staining intracellular lipid droplets in cultured cells with D&C this compound.

  • Cell Preparation:

    • Culture cells on glass coverslips or in culture plates to the desired confluency.

    • Wash the cells twice with phosphate-buffered saline (PBS).

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a fresh 0.5% (w/v) solution of D&C this compound in 70% ethanol and filter it through a 0.22 µm filter.

    • Incubate the fixed cells with the D&C this compound solution for 30-60 minutes at room temperature in the dark.

  • Differentiation and Washing:

    • Briefly rinse the cells with 70% ethanol to remove excess stain.

    • Wash the cells thoroughly with distilled water.

  • Counterstaining (Optional):

    • Counterstain the nuclei with a suitable nuclear stain like Hematoxylin or DAPI.

  • Mounting and Visualization:

    • Mount the coverslips with an aqueous mounting medium.

    • Visualize the stained lipid droplets using a brightfield microscope.

Protocol to Assess Interference with the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell proliferation and survival. This protocol outlines a method to assess whether D&C this compound interferes with this pathway.

  • Cell Culture and Treatment:

    • Culture a cell line known to express EGFR (e.g., A431 cells) to sub-confluency.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal EGFR activity.

    • Pre-incubate the cells with a non-toxic concentration of D&C this compound (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control (stain solvent) and a positive control (no stain).

  • EGFR Activation:

    • Stimulate the cells with a known concentration of Epidermal Growth Factor (EGF) for a short period (e.g., 5-15 minutes) to activate the EGFR pathway. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. Also, probe for key downstream signaling molecules like phosphorylated ERK (p-ERK) and total ERK.

    • Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated to total protein for EGFR and ERK in each condition.

    • Compare the activation levels in the D&C this compound-treated cells to the control cells to determine if the stain inhibits or enhances EGFR signaling.

Visualizing Experimental Workflows and Signaling Pathways

Clear and concise diagrams are essential for communicating complex experimental designs and biological processes. The following diagrams, created using Graphviz, illustrate the validation workflow and a simplified representation of the EGFR signaling pathway.

G cluster_validation Validation Workflow for D&C this compound prep Prepare D&C this compound and Alternative Stains stain_op Optimize Staining Concentration & Time prep->stain_op perf_eval Performance Evaluation (Efficacy, SNR) stain_op->perf_eval cytotox Cytotoxicity Assessment (MTT Assay) stain_op->cytotox interference Biological Interference (Signaling Pathway Analysis) stain_op->interference data_analysis Data Analysis & Conclusion perf_eval->data_analysis cytotox->data_analysis interference->data_analysis

Caption: A flowchart illustrating the key steps in the validation process for D&C this compound.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation) ERK->Nucleus

Caption: A diagram showing the key components of the EGFR signaling cascade.

References

A Comparative Guide to Sudan III Staining Protocols for Lipid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reproducible lipid detection is crucial. Sudan III is a widely used lysochrome dye for the histological visualization of neutral lipids, such as triglycerides and cholesteryl esters. However, variations in staining protocols can significantly impact outcomes. This guide provides an objective comparison of different Sudan III staining methodologies, supported by experimental data, to aid in the selection and standardization of the most appropriate protocol for your research needs.

Principle of Sudan III Staining

Sudan III is a fat-soluble dye that physically stains lipids without a chemical reaction.[1] The mechanism is based on the dye's higher solubility in lipids than in its solvent.[2] When a Sudan III solution is applied to a sample containing lipids, the dye preferentially partitions into the lipid droplets, rendering them a distinct orange to red color under light microscopy.[1][3] This technique is particularly useful for visualizing intracellular lipid accumulation in various cell and tissue types.[1][2]

Comparison of Sudan III Staining Solution Preparations

The composition of the Sudan III staining solution is a critical factor influencing staining intensity and specificity. Variations typically involve the solvent used and the concentration of the dye. Below is a comparison of common formulations.

Protocol ComponentProtocol A: Saturated Alcoholic SolutionProtocol B: Lillie-Ashburn MethodProtocol C: Ethanol-based Solution
Dye Concentration Saturated solution (~0.5 g in 100 mL)Not specified, but uses a saturated stock0.7% (0.7 g in 100 mL)
Solvent 99% Isopropanol99% Isopropanol (for stock)70% Ethanol
Working Solution Dilute 6 mL of stock with 4 mL of distilled waterDilute 6 mL of stock with 4 mL of distilled waterUsed directly
Preparation Notes Let stock solution sit for 2-3 days before use.[4]Filter the working solution after letting it sit for 5-10 minutes.[4][5]Prepare fresh.[6]
Stability Stock solution stable for up to 10 years; working solution for several hours.[4]Not specifiedNot specified

Comparative Overview of Staining Procedures

Procedural steps, including fixation, differentiation, and counterstaining, can vary significantly between laboratories. These differences can affect the preservation of lipids and the overall quality of the stain.

StepProtocol for Frozen SectionsProtocol for Cultured CellsProtocol for Fecal Fat
Sample Preparation Cryosectioned fresh or formalin-fixed tissue (8 microns).[7]Cells cultured on plates or slides.[8]Small aliquot of fecal sample on a glass slide.[9]
Fixation 10% Neutral Buffered Formalin for 1 minute.[1][7]Formaldehyde fixation for 10 minutes.[8]Not specified for routine stain; heating with acetic acid for "split fat" stain.[10][11]
Pre-Staining Rinse 70% Ethanol.[1][7]Propylene glycol.[8]Not applicable
Staining Incubation 10 minutes in saturated alcoholic Sudan III.[7]15 minutes in Sudan Red III solution.[8]Few drops of alcoholic Sudan III solution.[3]
Differentiation 70% Ethanol.[1][7]85% Propylene glycol for 3 minutes.[8]Not applicable
Counterstaining Mayer's Hematoxylin for 2-5 minutes.[1][7]Hematoxylin for 3 minutes.[8]Not typically performed
Mounting Aqueous mounting medium (e.g., Glycerol jelly).[1][7]Not specifiedExamined directly after coverslipping.[9]

Quantitative Performance Data

While direct inter-laboratory comparisons of Sudan III protocols are scarce in the literature, a study comparing the efficacy of Oil Red O and various Sudan stains (including Sudan III, IV, and Black B) in quantifying lipid accumulation in adipose tissue provides valuable insights.

StainFold Increase in Lipid Content (Obese vs. Normal)Sensitivity Ranking
Oil Red O2.82
Sudan III Similar trend to Oil Red ONot explicitly ranked, but effective
Sudan IVSimilar trend to Oil Red ONot explicitly ranked, but effective
Sudan Black B3.21 (Most Sensitive)

Data adapted from a study on lipid accumulation in adipose tissue.[6]

This data suggests that while Sudan III is effective for identifying and quantifying lipid accumulation, Sudan Black B may offer higher sensitivity.[6]

Experimental Protocols

Protocol for Staining Frozen Sections

This protocol is adapted from established histological procedures.[7]

  • Fixation: Fix frozen tissue sections on slides in 10% phosphate-buffered formalin for 1 minute.

  • Rinse: Rinse sections in two changes of distilled water.

  • Dehydration: Rinse in 70% ethanol.

  • Staining: Stain in a saturated alcoholic solution of Sudan III for 10 minutes. Ensure the container is tightly capped to prevent evaporation.

  • Differentiation: Differentiate in 70% ethanol to remove excess stain.

  • Washing: Wash thoroughly in distilled water.

  • Counterstaining: Stain with Mayer's Modified Hematoxylin for 2-3 minutes.

  • Washing: Wash in several changes of tap water.

  • Bluing (Optional): Dip slides in a bluing agent like saturated lithium carbonate for 10 dips.

  • Washing: Wash again in several changes of tap water.

  • Mounting: Blot excess water and coverslip with an aqueous mounting medium.

Expected Results: Fat and lipids will appear orange-red, while nuclei will be stained blue.[7]

Visualizing the Staining Workflow

To better understand the procedural flow, the following diagrams illustrate the key stages of a typical Sudan III staining protocol for frozen sections.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_counterstain Counterstaining & Mounting Cryosection Cryosectioning of Fresh or Fixed Tissue Fixation Fixation (10% Formalin) Cryosection->Fixation Rinse1 Rinse (Distilled Water) Fixation->Rinse1 Dehydration Dehydration (70% Ethanol) Rinse1->Dehydration Staining Sudan III Staining Dehydration->Staining Differentiation Differentiation (70% Ethanol) Staining->Differentiation Wash1 Wash (Distilled Water) Differentiation->Wash1 Counterstain Counterstain (Hematoxylin) Wash1->Counterstain Wash2 Wash (Tap Water) Counterstain->Wash2 Bluing Bluing (Optional) Wash2->Bluing Wash3 Wash (Tap Water) Bluing->Wash3 Mounting Mounting (Aqueous Medium) Wash3->Mounting

Caption: Experimental workflow for Sudan III staining of frozen sections.

The underlying principle of Sudan III staining involves the physical partitioning of the dye into lipid compartments. This relationship can be visualized as follows:

G cluster_components Components cluster_process Staining Process cluster_result Result SudanIII Sudan III Dye (in solvent) Application Application of Staining Solution SudanIII->Application Lipid Lipid Droplet (in tissue) Lipid->Application Partitioning Preferential Partitioning (Higher solubility in lipid) Application->Partitioning StainedLipid Stained Lipid Droplet (Orange-Red) Partitioning->StainedLipid Visualization Microscopic Visualization StainedLipid->Visualization

Caption: Logical relationship of the Sudan III staining mechanism.

Troubleshooting Common Issues

  • Precipitate Formation: Ensure the staining solution is filtered and stored in a tightly sealed container to prevent evaporation-induced crystallization.[1]

  • Weak Staining: Use cryosections as paraffin embedding removes lipids.[1] Ensure adequate lipid preservation during fixation by avoiding ethanol-based fixatives.[1]

  • Overstaining: Briefly use ice-cold ethanol for differentiation to remove excessive background staining.[1]

By understanding the variations in Sudan III staining protocols and their potential impact on results, researchers can better standardize their methods for reliable and reproducible lipid detection.

References

A Comparative Purity Analysis of Commercial CI 26100 for Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the purity of commercially available CI 26100 (Solvent Red 23), a synthetic azo dye widely used as a red colorant in cosmetic and personal care products. Understanding the purity profile of this excipient is critical for ensuring product safety and regulatory compliance, as impurities can include potentially hazardous substances. This document outlines the regulatory specifications for CI 26100, presents a detailed experimental protocol for its purity assessment, and compares it with other commercially available oil-soluble red dyes.

Introduction to CI 26100 (Solvent Red 23)

CI 26100, also known by its common names D&C Red No. 17 and Sudan III, is a reddish-brown powder insoluble in water but soluble in oils, fats, and various organic solvents.[1][2] Its chemical formula is C22H16N4O.[1] It is primarily used to impart a vibrant red hue to a variety of cosmetic products, including lipsticks, nail polishes, and hair dyes.[2]

The synthesis of CI 26100 involves the coupling of aminoazobenzene with β-naphthol.[2] This process can lead to the presence of unreacted starting materials and by-products as impurities in the final commercial product. The European Commission's Scientific Committee on Consumer Products (SCCP) has established strict purity criteria for CI 26100 used in cosmetics due to the potential health risks associated with some of these impurities.[1] For instance, 4-aminoazobenzene is classified as a carcinogen.[1]

Regulatory Purity Specifications

Regulatory bodies such as the European Commission have set maximum allowable limits for specific impurities in CI 26100 intended for cosmetic use. Adherence to these specifications is mandatory for products marketed in these regions.

ImpurityMaximum Allowed Concentration (%)
Aniline≤ 0.2
2-Naphthol≤ 0.2
4-Aminoazobenzene≤ 0.1
1-(phenylazo)-2-naphthol≤ 3
1-[2-(phenylazo) phenylazo]-2-naphthalenol≤ 2
Table 1: Purity Criteria for CI 26100 in Cosmetics as per SCCP [1]

Comparative Analysis of Commercial CI 26100 and Alternatives

The purity of CI 26100 can vary between suppliers. While comprehensive purity data from all manufacturers is not always publicly available, some suppliers provide a minimum assay percentage. This section compares the stated purity of a commercially available CI 26100 product with other oil-soluble red dyes used in the cosmetic industry.

Color Index (CI) NameCommon Name(s)Stated Purity/GradeKey Characteristics & Applications
CI 26100 Solvent Red 23, D&C Red No. 17, Sudan III ≥ 80% (Example: Labbox) Reddish-brown powder, oil-soluble. Used in lipsticks, nail polish, hair products. [2]
CI 12085Pigment Red 4, D&C Red No. 36High Purity (Cosmetic Grade)Orangish-reddish hue, insoluble in water. Used in lipsticks, nail polishes, eyeshadows.[3][4]
CI 45410D&C Red No. 27/28, Phloxine BHigh Purity (Cosmetic Grade)Reddish, fluorescent dye, soluble in water, ethanol, glycerin. Used in lipsticks, blushes, and pH-sensitive color-changing products.[5][6]
CI 15850D&C Red No. 6/7, Pigment Red 57High Purity (Cosmetic Grade)Orange-brown-reddish color, insoluble in water. Used in lipsticks, foundations, and hair colorants.[7][8]
Table 2: Comparison of CI 26100 with Alternative Oil-Soluble Red Cosmetic Dyes

Experimental Protocols for Purity Assessment

To ensure the quality and safety of CI 26100, a robust analytical methodology is required to identify and quantify potential impurities. The following protocols are based on established analytical techniques for azo dyes.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the quantitative determination of key impurities like aniline, 2-naphthol, and 4-aminoazobenzene.

4.1.1. Sample Preparation

  • Accurately weigh 100 mg of the commercial CI 26100 sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.1.2. HPLC Instrumentation and Conditions

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 500 nm
Injection Volume 10 µL
Column Temperature 30 °C
Table 3: HPLC Parameters for CI 26100 Purity Analysis

4.1.3. Quantification

  • Prepare standard solutions of aniline, 2-naphthol, and 4-aminoazobenzene of known concentrations.

  • Generate a calibration curve for each impurity by plotting peak area against concentration.

  • Calculate the concentration of each impurity in the CI 26100 sample by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry for Assay Determination

This method provides a rapid estimation of the total dye content.

4.2.1. Sample Preparation

  • Prepare a stock solution of the CI 26100 sample in a suitable solvent (e.g., ethanol) with a known concentration (e.g., 100 µg/mL).

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

4.2.2. UV-Vis Analysis

  • Record the absorbance spectra of the standard solutions and the sample solution from 200 to 800 nm using a UV-Vis spectrophotometer.

  • Determine the wavelength of maximum absorbance (λmax) for CI 26100.

  • Measure the absorbance of all solutions at the λmax.

4.2.3. Calculation of Assay

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample solution from the calibration curve.

  • Calculate the percentage assay of CI 26100 in the commercial sample.

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for assessing the purity of CI 26100 and the logical relationship between the dye, its impurities, and potential health concerns.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv_vis UV-Vis Spectrophotometry cluster_data_analysis Data Analysis weighing Weigh Commercial CI 26100 dissolution Dissolve in Solvent weighing->dissolution filtration Filter Solution dissolution->filtration hplc_injection Inject into HPLC filtration->hplc_injection uv_vis_scan Scan Absorbance filtration->uv_vis_scan separation Chromatographic Separation hplc_injection->separation detection UV-Vis Detection separation->detection impurity_quantification Quantify Impurities detection->impurity_quantification lambda_max Determine λmax uv_vis_scan->lambda_max absorbance_measurement Measure Absorbance lambda_max->absorbance_measurement assay_calculation Calculate % Assay absorbance_measurement->assay_calculation

Caption: Experimental workflow for the purity assessment of CI 26100.

logical_relationship cluster_impurities Potential Impurities cluster_health_concerns Potential Health Concerns ci26100 CI 26100 (Solvent Red 23) aniline Aniline ci26100->aniline from synthesis naphthol 2-Naphthol ci26100->naphthol from synthesis aminoazobenzene 4-Aminoazobenzene ci26100->aminoazobenzene from synthesis sensitization Skin Sensitization aniline->sensitization carcinogenicity Carcinogenicity aminoazobenzene->carcinogenicity mutagenicity Mutagenicity aminoazobenzene->mutagenicity

References

Safety Operating Guide

Proper Disposal Procedures for Red 17: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedural information for the disposal of "Red 17," a term that can refer to two distinct chemical compounds: D&C Red No. 17 (also known as Solvent Red 23 or Sudan III) and Disperse this compound . Given the prevalence of D&C Red No. 17 in pharmaceutical and cosmetic research, this document will focus primarily on its disposal, with relevant information for Disperse this compound also included.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle "this compound" with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. In case of a spill, it should be cleaned up promptly by sweeping up the solid material and placing it into a suitable, labeled container for disposal.

Quantitative Data for Disposal Considerations

A summary of key quantitative data for both D&C Red No. 17 and Disperse this compound is provided below to aid in risk assessment and the selection of appropriate disposal methods.

PropertyD&C Red No. 17 (Solvent Red 23)Disperse this compound
CAS Number 85-86-93179-89-3
Molecular Formula C₂₂H₁₆N₄OC₁₇H₂₀N₄O₄
Molecular Weight 352.4 g/mol 344.37 g/mol
Water Solubility Insoluble619.9 µg/L at 25°C[1]
Solubility in Other Solvents Oil-soluble; Soluble in ethanol and acetoneSoluble in ethanol and acetone[1][2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3]Data not readily available, but should be considered potentially harmful to aquatic life.

Disposal Procedures: A Step-by-Step Guide

Step 1: Waste Identification and Segregation

  • All waste materials contaminated with either D&C Red No. 17 or Disperse this compound, including unused product, contaminated labware (e.g., filter paper, gloves, vials), and spill cleanup materials, must be collected and treated as hazardous waste.

  • Segregate "this compound" waste from other waste streams to avoid incompatible chemical reactions.

Step 2: Proper Waste Containment and Labeling

  • Place the waste in a chemically compatible, non-reactive container with a secure lid.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name (e.g., "D&C Red No. 17 (Solvent Red 23)") and the approximate quantity.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for hazardous waste manifest and tracking.

Regulatory Compliance:

Disposal of these substances must be in accordance with all federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Experimental Protocols

While specific, validated experimental protocols for the laboratory-scale degradation or neutralization of D&C Red No. 17 or Disperse this compound are not widely published, the general principle for the disposal of azo dyes often involves oxidative or reductive cleavage of the azo bond. However, these procedures can generate byproducts that may also be hazardous and require careful analysis and subsequent proper disposal. Therefore, attempting such procedures without established protocols is not recommended. The standard and safest approach remains disposal via a certified hazardous waste facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of "this compound" waste in a laboratory setting.

DisposalWorkflow This compound Disposal Decision Workflow Start Start: this compound Waste Generated Identify Identify Waste Type: - Unused Product - Contaminated Materials - Spill Debris Start->Identify Segregate Segregate this compound Waste Identify->Segregate Container Place in a Labeled, Compatible, Sealed Container Segregate->Container Label Label Container: 'Hazardous Waste' Chemical Name Quantity Container->Label ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor Label->ContactEHS Pickup Arrange for Professional Waste Pickup and Disposal ContactEHS->Pickup End End: Proper Disposal Complete Pickup->End

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Red 17

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of all chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of Red 17, a substance also identified as D&C Red No. 17, Solvent Red 23, or Sudan III. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which typically presents as a reddish-brown crystalline powder, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following personal protective equipment is required:

  • Eye Protection : Tightly fitting safety goggles with side-shields are mandatory to prevent eye contact with the powder.

  • Hand Protection : Chemical-resistant impervious gloves that have been inspected for integrity before use are essential.

  • Body Protection : A lab coat or other protective clothing is required to prevent skin contact. For larger quantities or in situations with a higher risk of spillage, fire/flame resistant and impervious clothing should be worn.

  • Respiratory Protection : In instances where dust may be generated, a full-face respirator with an appropriate filter should be used to prevent inhalation.

Operational and Disposal Plans

Handling and Storage:

This compound should be handled in a well-ventilated area. It is crucial to avoid the formation of dust and to prevent contact with skin and eyes. Store the substance in a tightly closed container in a dry and cool place.

Disposal Plan:

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable local, state, and federal regulations. The recommended methods of disposal are:

  • Chemical Destruction : The material can be sent to a licensed chemical destruction facility.

  • Controlled Incineration : Incineration with flue gas scrubbing is another viable disposal option.

  • Contaminated Packaging : Containers should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. For combustible packaging, controlled incineration is a possible disposal route.

Quantitative Data

No specific occupational exposure limits have been established for D&C Red No. 17 by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[1] The absence of these values underscores the importance of adhering to the principle of keeping exposure as low as reasonably achievable.

ParameterValueRegulatory Body
Permissible Exposure Limit (PEL)Not EstablishedOSHA
Recommended Exposure Limit (REL)Not EstablishedNIOSH
Threshold Limit Value (TLV)Not EstablishedACGIH

Emergency Spill Response Protocol

In the event of a this compound spill, a clear and immediate response is critical to contain the substance and mitigate any potential hazards. The following workflow outlines the necessary steps for a safe and effective cleanup.

Spill_Response_Workflow assess Assess the Spill (Size and Immediate Risk) secure Secure the Area (Evacuate and Ventilate) assess->secure don_ppe Don Appropriate PPE secure->don_ppe contain Contain the Spill (Use absorbents to create a dike) don_ppe->contain cleanup Clean Up the Spill (Sweep or vacuum solids) contain->cleanup decontaminate Decontaminate the Area (Soap and water) cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose report Report the Incident dispose->report

Caption: A logical workflow for the safe and effective response to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.